molecular formula C13H14O4 B15593408 2-Methoxyanofinic acid

2-Methoxyanofinic acid

Cat. No.: B15593408
M. Wt: 234.25 g/mol
InChI Key: WVJWSWIKHOYGHH-UHFFFAOYSA-N
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Description

7-Methoxy-2,2-dimethylchromene-6-carboxylic acid has been reported in Gentiana macrophylla and Gentiana lutea with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methoxy-2,2-dimethylchromene-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-13(2)5-4-8-6-9(12(14)15)11(16-3)7-10(8)17-13/h4-7H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJWSWIKHOYGHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=CC(=C(C=C2O1)OC)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling 2-Methoxyanofinic Acid: A Technical Guide to its Natural Source and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge surrounding the natural source discovery, isolation, and quantification of 2-Methoxyanofinic acid. While its biological activities remain largely unexplored, this document furnishes detailed methodologies for its extraction and analysis, laying the groundwork for future pharmacological investigations.

Natural Source Discovery

To date, the exclusive identified natural source of this compound is the root of the plant Gentiana macrophylla Pall., a perennial herb belonging to the Gentianaceae family. This plant, commonly known as the large-leaf gentian, has a history of use in traditional medicine. The discovery of this compound within this species has been facilitated by modern analytical techniques, which have allowed for the characterization of its chemical constituents.

Isolation and Quantification

The isolation and quantification of this compound from Gentiana macrophylla root (Radix Gentianae Macrophyllae) involve specific extraction, fractionation, and chromatographic techniques.

Quantitative Data

A validated High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method has been established for the quantification of this compound in Radix Gentianae Macrophyllae. The key validation parameters for this method are summarized below.

ParameterResult
Linearity (R²)> 0.9999
Precision (RSD%)≤ 2.46%
Repeatability (RSD%)≤ 0.83%
Stability (RSD%)≤ 1.11%
Average Recovery95.08% - 103.05%

Quantitative data on the specific yield of this compound from Gentiana macrophylla is not extensively reported in the currently available literature.

Experimental Protocols

This protocol focuses on the selective extraction of less polar compounds, including this compound, from the roots of Gentiana macrophylla.

  • Sample Preparation: Air-dry the roots of Gentiana macrophylla and grind them into a fine powder.

  • Extraction Solvent: Prepare a solution of 70% ethanol (B145695) in water.

  • Extraction Procedure:

    • Macerate the powdered plant material in the 70% ethanol solution at room temperature.

    • Perform the extraction three times to ensure maximum yield.

  • Solvent Removal: Evaporate the solvent from the combined extracts under reduced pressure to obtain a crude extract.

  • Fractionation:

    • Suspend the crude extract in water.

    • Perform liquid-liquid partitioning successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.

    • Combine the petroleum ether and ethyl acetate fractions, which will contain the less polar compounds, including this compound.

Further purification of the target compound can be achieved from the less polar fractions.

  • Initial Fractionation: Subject the combined petroleum ether and ethyl acetate extract to column chromatography on a silica (B1680970) gel column.

  • Elution: Use a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity. A common system is a mixture of chloroform (B151607) and methanol (B129727), with the methanol concentration increasing over time.

  • Fraction Collection and Analysis: Collect the fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Final Purification: Pool the fractions rich in the target compound and subject them to further purification steps, such as preparative HPLC, to obtain pure this compound.

This protocol details the analytical procedure for the identification and quantification of this compound.

  • Sample Preparation for Analysis:

    • Accurately weigh the powdered Radix Gentianae Macrophyllae.

    • Add a precise volume of a suitable solvent (e.g., methanol).

    • Extract the sample using ultrasonication.

    • Centrifuge the extract and filter the supernatant through a 0.22 µm membrane filter prior to injection.

  • UPLC-QTOF-MS Conditions for Identification:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water containing 0.1% phosphoric acid.

    • Mass Spectrometry: Operate in both positive and negative ion modes to obtain comprehensive mass spectral data for structural elucidation.

  • HPLC-DAD Conditions for Quantification:

    • Column: A C18 analytical column.

    • Mobile Phase: A gradient elution with acetonitrile and 0.1% phosphoric acid in water.

    • Detection: Set the Diode Array Detector at 240 nm for the quantification of this compound.

    • Quantification: Use an external standard method with a certified reference standard of this compound to construct a calibration curve and determine the concentration in the samples.

Structural Characterization

Biological Activity and Signaling Pathways

Currently, there is a significant gap in the scientific literature regarding the biological activity and potential signaling pathways of this compound. No in vitro or in vivo studies dedicated to elucidating its pharmacological effects have been identified. While other compounds from Gentiana macrophylla have been investigated for activities such as anti-inflammatory effects, the specific contribution of this compound to these properties remains unknown. Further research is required to explore its potential therapeutic applications.

Visualized Workflows

The following diagrams illustrate the key experimental workflows for the discovery and analysis of this compound.

Isolation_Workflow cluster_extraction Extraction & Fractionation cluster_purification Purification plant_material Gentiana macrophylla (Root Powder) extraction 70% Ethanol Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract partition Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate) crude_extract->partition non_polar_fraction Combined Non-Polar Fraction partition->non_polar_fraction silica_gel Silica Gel Column Chromatography non_polar_fraction->silica_gel fraction_collection Fraction Collection & TLC Analysis silica_gel->fraction_collection prep_hplc Preparative HPLC fraction_collection->prep_hplc pure_compound Pure 2-Methoxy- anofinic Acid prep_hplc->pure_compound

Figure 1: Isolation workflow for this compound.

Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_processing Data Processing sample Radix Gentianae Macrophyllae Powder extraction Ultrasonic Extraction (Methanol) sample->extraction filtration Centrifugation & Filtration (0.22 µm) extraction->filtration uplc_ms UPLC-QTOF-MS (Identification) filtration->uplc_ms hplc_dad HPLC-DAD (Quantification at 240 nm) filtration->hplc_dad identification Structural Elucidation uplc_ms->identification quantification Concentration Determination hplc_dad->quantification

Figure 2: Quantification workflow for this compound.

Conclusion

This compound is a naturally occurring compound found in the roots of Gentiana macrophylla. While robust analytical methods for its isolation and quantification have been developed, a significant knowledge gap exists concerning its biological activities and mechanisms of action. This technical guide provides the foundational protocols necessary for researchers to isolate and quantify this compound, thereby enabling future investigations into its pharmacological potential. The detailed methodologies presented herein are intended to facilitate further research and unlock the therapeutic promise that this compound may hold.

An In-depth Technical Guide on 2-Methoxyanofinic Acid in Gentiana macrophylla

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gentiana macrophylla, commonly known as the large-leaf gentian, is a perennial flowering plant that has been a staple in traditional medicine for centuries. Its roots, in particular, are valued for their medicinal properties. Modern phytochemical analysis has revealed a complex array of bioactive compounds within this plant, including iridoids, flavonoids, and triterpenoids. Among these, 2-Methoxyanofinic acid, a chromene derivative, has emerged as a compound of interest due to its potential biological activities and its utility as a chemical marker for the quality control of Gentiana species. This technical guide provides a comprehensive overview of this compound in Gentiana macrophylla, detailing its quantification, relevant experimental protocols, and its proposed mechanism of action.

Quantitative Data

While several studies have developed and validated analytical methods for the quantification of this compound in Gentiana macrophylla, a comprehensive comparative dataset of its concentration in different plant parts (roots, stems, leaves, flowers) or across various geographical locations remains to be extensively published. The primary focus of the existing literature has been on the development of reliable analytical methodologies for quality control purposes.

The following table summarizes the validation parameters of a High-Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) method developed for the quantification of this compound in Radix Gentianae Macrophyllae (the dried roots of Gentiana macrophylla and other related species)[1]. This data is crucial for researchers aiming to replicate or adapt these analytical techniques.

ParameterValueReference
**Linearity (R²) **> 0.9999[1]
Precision (RSD%) < 2.46%[1]
Repeatability (RSD%) < 0.83%[1]
Stability (RSD%) < 1.11%[1]
Average Recovery 95.08% - 103.05%[1]

Experimental Protocols

The accurate quantification of this compound in Gentiana macrophylla is essential for both quality control and further pharmacological studies. The following are detailed methodologies for key experiments cited in the literature.

Sample Preparation for HPLC Analysis

This protocol is based on the methods described for the analysis of Radix Gentianae Macrophyllae[1][2].

Workflow for Sample Preparation

G cluster_0 Sample Collection and Pre-processing cluster_1 Extraction cluster_2 Final Preparation for HPLC A Collect Gentiana macrophylla roots B Dry the plant material A->B C Grind to a fine powder B->C D Weigh powdered sample C->D E Add extraction solvent (e.g., methanol) D->E F Ultrasonic extraction E->F G Centrifuge the extract F->G H Collect supernatant G->H I Filter through a 0.45 µm membrane H->I J Inject into HPLC system I->J

A generalized workflow for preparing Gentiana macrophylla samples for HPLC analysis.

Detailed Steps:

  • Sample Collection and Drying: Collect fresh roots of Gentiana macrophylla. Wash them to remove any soil and debris. Dry the roots in a well-ventilated oven at a controlled temperature (e.g., 60°C) until a constant weight is achieved.

  • Pulverization: Grind the dried roots into a fine powder using a mechanical grinder. Pass the powder through a sieve to ensure a uniform particle size.

  • Extraction: Accurately weigh a specific amount of the powdered sample (e.g., 1.0 g). Place the powder in a conical flask and add a measured volume of an appropriate solvent, such as methanol. Perform ultrasonic extraction for a defined period (e.g., 30 minutes) to ensure efficient extraction of the target compound.

  • Centrifugation and Filtration: After extraction, centrifuge the mixture to separate the solid plant material from the liquid extract. Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any fine particles that could interfere with the HPLC analysis. The filtered solution is then ready for injection into the HPLC system.

HPLC-DAD Quantification of this compound

This protocol is based on the validated method for the quantitative analysis of this compound in Radix Gentianae Macrophyllae[1].

Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatograph with a Diode Array Detector.

  • Column: A C18 column is typically used (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and 0.1% phosphoric acid in water is effective[1]. The specific gradient program should be optimized to achieve good separation of this compound from other components in the extract.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection Wavelength: 240 nm is used for the detection of this compound[1].

  • Column Temperature: Maintain the column at a constant temperature, for example, 30°C, to ensure reproducibility.

Quantification:

A standard curve is generated by injecting known concentrations of a purified this compound standard. The peak area of this compound in the sample chromatogram is then used to calculate its concentration based on the standard curve.

UPLC-QTOF-MS Analysis

For a more detailed chemical profiling and identification of this compound and other related compounds, Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) can be employed[2]. This technique provides high resolution and mass accuracy, facilitating the unambiguous identification of compounds.

Typical UPLC-QTOF-MS Parameters:

  • UPLC System: An Acquity UPLC system or equivalent.

  • Column: A sub-2 µm particle size column, such as a BEH C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm).

  • Mobile Phase: Similar to HPLC, a gradient of acetonitrile and water (often with a modifier like formic acid) is used.

  • Mass Spectrometer: A QTOF mass spectrometer capable of high-resolution mass measurements.

  • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes is typically used to obtain comprehensive information.

Biological Activity and Proposed Signaling Pathway

This compound has demonstrated notable antifungal activity. Specifically, it has been shown to be active against the plant pathogenic fungus Cladosporium cucumerinum.

Antifungal Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

While direct studies on the specific molecular targets of this compound are limited, research on structurally related chromene derivatives strongly suggests that their antifungal activity stems from the inhibition of the ergosterol biosynthesis pathway[3]. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and function, leading to fungal cell death.

A key enzyme in this pathway, and a common target for antifungal drugs, is lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 gene[4]. By inhibiting this enzyme, chromene derivatives prevent the conversion of lanosterol to ergosterol.

Proposed Signaling Pathway of Antifungal Action

cluster_pathway Ergosterol Biosynthesis Pathway in Fungi cluster_inhibition Inhibition by this compound cluster_consequences Downstream Consequences AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl Pyrophosphate Mevalonate->IPP FPP Farnesyl Pyrophosphate IPP->FPP Squalene Squalene FPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol->Ergosterol Multiple Steps ErgosterolDepletion Ergosterol Depletion Inhibitor This compound (Chromene Derivative) Target Lanosterol 14α-demethylase (ERG11) Inhibitor->Target MembraneDisruption Disruption of Cell Membrane Integrity ErgosterolDepletion->MembraneDisruption ToxicSterol Accumulation of Toxic Sterol Intermediates ToxicSterol->MembraneDisruption CellDeath Fungal Cell Death MembraneDisruption->CellDeath

Proposed mechanism of antifungal action of this compound via inhibition of ergosterol biosynthesis.

The inhibition of lanosterol 14α-demethylase by this compound leads to a depletion of ergosterol and an accumulation of lanosterol and other toxic sterol intermediates within the fungal cell. This alteration in the sterol composition of the cell membrane disrupts its fluidity and the function of membrane-bound enzymes, ultimately leading to the cessation of fungal growth and cell death.

Conclusion

This compound is a significant constituent of Gentiana macrophylla with established antifungal properties. While detailed quantitative data across different plant tissues and geographical origins are still emerging, robust analytical methods for its quantification have been developed and are detailed in this guide. The proposed mechanism of its antifungal activity, through the inhibition of the ergosterol biosynthesis pathway, provides a strong basis for further investigation and potential development as a novel antifungal agent. This technical guide serves as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the scientific and therapeutic potential of this compound from Gentiana macrophylla. Further research is warranted to fully elucidate its spectrum of biological activities and to explore its potential clinical applications.

References

An In-Depth Technical Guide to Iridoid Compounds from Radix Gentianae Macrophyllae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Radix Gentianae Macrophyllae, the dried root of several Gentiana species, is a cornerstone of traditional medicine renowned for its anti-inflammatory and analgesic properties.[1] Modern phytochemical research has identified iridoid and secoiridoid glycosides as the principal bioactive constituents responsible for these therapeutic effects.[2] This technical guide provides a comprehensive overview of the major iridoid compounds found in Radix Gentianae Macrophyllae, focusing on their quantitative analysis, detailed experimental protocols for their extraction and evaluation, and the molecular mechanisms underlying their significant pharmacological activities. The primary active ingredient, gentiopicroside (B1671439), is highlighted for its potent modulation of key inflammatory signaling pathways, positioning it as a promising candidate for further drug development.

Core Iridoid and Secoiridoid Compounds

The primary bioactive compounds in Radix Gentianae Macrophyllae are a group of monoterpenoids belonging to the iridoid and secoiridoid classes. Secoiridoids are derived from iridoids via the cleavage of the C7-C8 bond in the cyclopentane (B165970) ring.[3] The most significant and abundant of these compounds are gentiopicroside, swertiamarin, loganic acid, and sweroside.[4][5]

Quantitative Analysis of Major Iridoids

The concentration of key iridoid and secoiridoid glycosides is a critical parameter for the quality control of Radix Gentianae Macrophyllae. According to the Chinese Pharmacopoeia (2020 edition), the total content of gentiopicroside and loganic acid in the dried root should not be less than 2.5%.[6] High-Performance Liquid Chromatography (HPLC) is the standard method for the simultaneous determination of these markers.[4][7]

Table 1: Content of Major Iridoid and Secoiridoid Glycosides in the Roots of Gentiana macrophylla

CompoundChemical ClassAverage Content (% w/w) in Dried Root
GentiopicrosideSecoiridoid2.1 – 5.6
Loganic AcidIridoid0.15 - 0.50
SwertiamarinSecoiridoid0.05 - 0.20
SwerosideSecoiridoid0.04 - 0.18

Note: Content can vary based on species, geographic origin, harvest time, and processing conditions. Data compiled from multiple sources for representative values.[5][6][8]

Experimental Protocols

Extraction and Isolation of Iridoid Glycosides

The polar nature of iridoid glycosides dictates the use of polar solvents for efficient extraction.[9] The following protocol outlines a general procedure for the extraction and purification of these compounds from plant material.

Methodology:

  • Sample Preparation: Air-dried roots of Gentiana macrophylla are ground into a coarse powder (40-60 mesh) to increase the surface area for solvent penetration.

  • Extraction: The powdered material is extracted using a polar solvent. A common method involves refluxing with 80% aqueous methanol (B129727) (1:10 w/v) for 2 hours, repeated three times.[9] Alternatively, hot water extraction can be used.[10]

  • Filtration and Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator at 50°C to yield a crude extract.

  • Preliminary Purification: The crude extract is suspended in water and applied to a macroporous resin (e.g., D101) column. The column is first washed with deionized water to remove sugars and other highly polar impurities, then eluted with a stepwise gradient of ethanol (B145695) (e.g., 30%, 50%, 70%) to collect the iridoid-rich fractions.[11]

  • Final Purification: The target fractions from the resin column are further purified by preparative High-Performance Liquid Chromatography (prep-HPLC) or High-Speed Counter-Current Chromatography (HSCCC) to yield individual iridoid compounds with high purity (>98%).[11][12]

Quantitative Analysis by HPLC

This protocol provides a validated HPLC method for the simultaneous quantification of gentiopicroside, loganic acid, swertiamarin, and sweroside.[4]

  • Instrumentation: HPLC system with a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm particle size).[3]

  • Mobile Phase: A gradient elution using:

    • Solvent A: 0.1% Phosphoric Acid in Water

    • Solvent B: Methanol

  • Gradient Program: 0-4 min, 25% B; 4-10 min, 25-35% B; 10-20 min, 35-40% B.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 254 nm for gentiopicroside and 240 nm for other iridoids.[7][8]

  • Quantification: Based on the peak areas of external standards with known concentrations.

In Vitro Anti-inflammatory Activity Assay
  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Seeding: Cells are seeded into 96-well plates at a density of 1.5 × 10⁵ cells/well and allowed to adhere for 12-24 hours.[13]

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[16]

    • Prostaglandin E₂ (PGE₂), TNF-α, IL-6, IL-1β: Levels of these cytokines in the supernatant are quantified using commercial ELISA kits.[15][16]

Mechanisms of Action: Key Signaling Pathways

Gentiopicroside, the most abundant secoiridoid, exerts its potent anti-inflammatory effects by modulating multiple intracellular signaling pathways.

Inhibition of NF-κB and MAPK Signaling

The NF-κB and MAPK pathways are central regulators of inflammation. LPS activates these pathways via Toll-like receptor 4 (TLR4), leading to the expression of pro-inflammatory genes like COX-2, iNOS, TNF-α, and IL-6. Gentiopicroside effectively suppresses this cascade.

Gentiopicroside has been shown to inhibit the phosphorylation of key MAPK proteins (p38, ERK, and JNK) and prevent the degradation of IκBα, the inhibitory protein of NF-κB. This action blocks the nuclear translocation of NF-κB, thereby downregulating the expression of its target inflammatory mediators.

Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers inflammation by cleaving pro-caspase-1 into active caspase-1, which in turn processes pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms. Gentiopicroside has been found to inhibit the activation of the NLRP3 inflammasome.

The mechanism involves both the priming step, by inhibiting the NF-κB-mediated transcription of NLRP3 and IL1B genes, and the activation step, by preventing the assembly of the inflammasome complex. This dual inhibition significantly reduces the maturation and release of IL-1β.

Conclusion and Future Directions

The iridoid and secoiridoid compounds from Radix Gentianae Macrophyllae, particularly gentiopicroside, exhibit robust pharmacological activities with well-defined mechanisms of action. Their ability to potently suppress inflammation through the modulation of critical signaling pathways like NF-κB, MAPK, and the NLRP3 inflammasome underscores their therapeutic potential. The detailed analytical and experimental protocols provided herein serve as a foundational resource for quality control, further mechanistic studies, and the development of novel anti-inflammatory agents. Future research should focus on optimizing drug delivery systems to improve the bioavailability of these highly polar glycosides and conducting rigorous clinical trials to validate their efficacy in inflammatory diseases such as rheumatoid arthritis and non-alcoholic steatohepatitis.

References

An In-depth Technical Guide on 2-Methoxyanofinic Acid (CAS 179457-70-6)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature providing in-depth biological activity, specific experimental protocols, and defined mechanisms of action for 2-Methoxyanofinic acid is limited. This guide consolidates available chemical data and contextual biological information from its natural sources.

Introduction

This compound, registered under CAS number 179457-70-6, is a natural product identified as 7-methoxy-2,2-dimethylchromene-6-carboxylic acid. This compound is classified as an iridoid and has been isolated from plants of the Gentiana genus, specifically Gentiana macrophylla and Gentiana lutea. These plants have a history of use in traditional medicine, and their extracts are known to contain a variety of bioactive compounds.[1][2][3][4][5] However, specific research detailing the pharmacological properties of this compound is not extensively available in public-domain literature. This document aims to provide a comprehensive overview of the existing information.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented below. This data is compiled from publicly accessible chemical databases.

PropertyValueSource
CAS Number 179457-70-6
IUPAC Name 7-methoxy-2,2-dimethylchromene-6-carboxylic acid
Synonyms This compound
Molecular Formula C₁₃H₁₄O₄
Molecular Weight 234.25 g/mol
Appearance Not specified in available literature
Solubility Not specified in available literature

Natural Occurrence

This compound is a phytochemical found in the following plant species:

  • Gentiana macrophylla (Large Leaf Gentian): The roots of this plant are used in traditional Chinese medicine for their anti-inflammatory and analgesic properties.[1] Phytochemical analyses have identified numerous compounds, including iridoids, secoiridoids, flavonoids, and triterpenoids.[1][2][3][4][5]

  • Gentiana lutea (Great Yellow Gentian): This species is also known for its medicinal properties, primarily related to its bitter compounds which are used as digestive tonics.

While this compound is a known constituent of these plants, its concentration and contribution to their overall bioactivity have not been specifically detailed in the reviewed literature. The primary focus of much of the research on these species has been on more abundant components like gentiopicroside (B1671439) and other secoiridoids.[1][4]

Biological Activity and Potential Therapeutic Relevance (Inferred)

There is a significant lack of direct research on the biological activities of this compound. However, the extracts of Gentiana macrophylla, from which this compound is isolated, have been reported to possess a range of pharmacological effects, including:

  • Anti-inflammatory effects [1]

  • Analgesic properties [1]

  • Hepatoprotective activities [1]

  • Antioxidant properties [1]

It is plausible that this compound, as a constituent of these extracts, may contribute to these activities. However, without specific studies on the isolated compound, its individual bioactivity and mechanism of action remain speculative.

Synthesis and Experimental Protocols

Below is a hypothetical workflow for the synthesis of this compound.

G cluster_0 Hypothetical Synthesis Workflow start Starting Materials: Resorcinol Derivative & α,β-Unsaturated Aldehyde step1 Pechmann Condensation start->step1 Acid Catalyst step2 Methylation of Phenolic Hydroxyl step1->step2 Methylating Agent (e.g., DMS, MeI) step3 Introduction of Carboxylic Acid Group step2->step3 Carboxylation Reaction product Final Product: 7-methoxy-2,2-dimethylchromene-6-carboxylic acid step3->product Purification

A potential, unverified synthetic pathway for this compound.

Note: This proposed synthesis is illustrative and has not been experimentally validated based on available literature for this specific compound.

Signaling Pathways and Mechanism of Action

Currently, there is no published research that elucidates the specific signaling pathways modulated by this compound or its precise mechanism of action. Further investigation is required to determine its molecular targets and how it may exert any biological effects.

Conclusion and Future Directions

This compound (CAS 179457-70-6) is a known natural product with a defined chemical structure. However, a thorough review of the scientific literature reveals a significant gap in our understanding of its biological properties. While the plants it is derived from have established medicinal uses, the specific contribution of this compound is unknown.

For researchers, scientists, and drug development professionals, this compound represents an under-investigated molecule that may warrant further study. Its availability from chemical suppliers for research use provides the opportunity for future investigations into its potential pharmacological activities. Future research should focus on:

  • Isolation and purification of sufficient quantities for biological screening.

  • In vitro and in vivo studies to determine its bioactivity profile (e.g., anti-inflammatory, antioxidant, anticancer).

  • Mechanism of action studies to identify its molecular targets and affected signaling pathways.

Such studies are essential to unlock the potential therapeutic value of this natural compound.

References

In-depth Technical Guide: Physicochemical Properties of 2-Methoxyanofinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Foreword for Researchers, Scientists, and Drug Development Professionals

This technical guide serves as a comprehensive resource on the physicochemical properties of 2-Methoxyanofinic acid. The information contained herein is intended to support research, development, and application efforts within the scientific community. Due to the limited availability of public data on this specific compound, this guide focuses on the foundational information that has been identified and outlines the general methodologies that would be employed to determine key physicochemical parameters.

Introduction

This compound is classified as an iridoid compound.[1] Iridoids are a class of secondary metabolites found in a wide variety of plants and are known for their diverse biological activities. This compound has been identified in Gentiana macrophylla, a plant used in traditional medicine.[1] A comprehensive understanding of its physicochemical properties is crucial for its isolation, characterization, and evaluation for potential therapeutic applications.

Chemical Identity

While specific, experimentally determined data for this compound is scarce in publicly accessible literature, its identity as an iridoid provides a structural framework. The synthesis and characterization of related compounds, such as the methyl ester of this compound, have been noted in chemical databases. A detailed structural elucidation of this compound itself would be a prerequisite for a full physicochemical profile.

Physicochemical Properties

PropertyValueExperimental Protocol
Melting Point Data not availableCapillary Melting Point Method: A small, powdered sample is packed into a capillary tube and heated in a melting point apparatus. The temperature range over which the sample melts is recorded. This method is standard for determining the purity of a crystalline solid.
pKa Data not availablePotentiometric Titration: A solution of the compound is titrated with a standard acid or base. The pH is measured as a function of the titrant volume, and the pKa is determined from the inflection point of the titration curve. UV-Vis Spectroscopy: The absorbance of a solution of the compound is measured at various pH values. The pKa is calculated from the changes in absorbance, which reflect the different ionization states of the molecule.
Solubility Data not availableEquilibrium Solubility Method (Shake-Flask): An excess amount of the solid compound is added to a specific solvent and agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined by a suitable analytical method, such as HPLC or UV-Vis spectroscopy.
LogP (Octanol-Water Partition Coefficient) Data not availableShake-Flask Method: The compound is dissolved in a mixture of octanol (B41247) and water. After equilibration, the concentration of the compound in both phases is measured. The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. HPLC Method: A reversed-phase HPLC column is used, and the retention time of the compound is correlated with the retention times of compounds with known LogP values.

Experimental Workflows and Logical Relationships

The determination of the physicochemical properties of a novel compound like this compound follows a logical progression. The following diagram illustrates a typical experimental workflow.

experimental_workflow cluster_extraction Isolation and Purification cluster_characterization Structural Characterization cluster_physicochemical Physicochemical Property Determination cluster_biological Biological Activity Screening extraction Extraction from Gentiana macrophylla purification Chromatographic Purification extraction->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms ftir FTIR Spectroscopy purification->ftir melting_point Melting Point nmr->melting_point pka pKa Determination ms->pka xray X-ray Crystallography ftir->xray solubility Solubility Studies xray->solubility logp LogP Measurement solubility->logp in_vitro In vitro Assays logp->in_vitro in_vivo In vivo Models in_vitro->in_vivo

Figure 1. A generalized experimental workflow for the isolation, characterization, and evaluation of a natural product like this compound.

Potential Signaling Pathways

Given the lack of specific biological data for this compound, a diagram of a known signaling pathway cannot be provided. However, for a novel compound with therapeutic potential, a common starting point for investigation is its effect on inflammatory pathways, as many natural products exhibit anti-inflammatory properties. The diagram below illustrates a simplified representation of a generic inflammatory signaling pathway that could be investigated.

signaling_pathway cluster_input Stimulus cluster_receptor Receptor Activation cluster_output Cellular Response stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor myd88 MyD88 receptor->myd88 traf6 TRAF6 myd88->traf6 ikk IKK Complex traf6->ikk nfkb NF-κB ikk->nfkb cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nfkb->cytokines Nuclear Translocation & Gene Expression

Figure 2. A simplified diagram of the TLR4-mediated inflammatory signaling pathway, a common target for investigation of novel anti-inflammatory compounds.

Conclusion and Future Directions

This technical guide highlights the current knowledge gap regarding the physicochemical properties of this compound. The presented experimental protocols and workflows provide a roadmap for researchers to systematically characterize this and other novel natural products. Future research should focus on the isolation of sufficient quantities of this compound to perform the described physicochemical experiments. Elucidation of its biological activity and mechanism of action will be crucial in determining its potential for drug development.

References

2-Methoxyanofinic Acid: A Technical Guide on its Role in Traditional Chinese Medicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyanofinic acid is an iridoid compound isolated from the roots of Gentiana macrophylla Pall., a plant known in Traditional Chinese Medicine (TCM) as Qin Jiao. While the herb itself has a long history of use for treating inflammatory conditions and pain, scientific literature on the specific traditional applications of the isolated this compound is scarce. Primarily, this compound has been utilized as a chemical marker for the quality control and species differentiation of Radix Gentianae Macrophyllae. This guide provides an in-depth overview of this compound within the context of its source herb, summarizing its known activities, putative pharmacological roles, and analytical methodologies.

Traditional Chinese Medicine Context: The Role of Gentiana macrophylla (Qin Jiao)

In Traditional Chinese Medicine, the root of Gentiana macrophylla, or Qin Jiao, is recognized for its bitter, acrid, and slightly cold properties. It is primarily associated with the Liver, Stomach, and Gallbladder meridians. The traditional applications of Qin Jiao include:

  • Dispelling Wind-Dampness: It is a principal herb used to alleviate the symptoms of Bi syndrome, which is characterized by pain, soreness, and numbness of muscles, tendons, and joints, akin to conditions like arthritis and rheumatism in Western medicine.

  • Relieving Pain and Cramping: Qin Jiao is employed to relax sinews and alleviate pain, especially in the extremities.

  • Clearing Deficient Heat: It is also used to address low-grade fevers and "steaming bone disorder," a condition characterized by a sensation of heat steaming from the bones.

The therapeutic effects of Gentiana macrophylla are largely attributed to its rich content of iridoids and secoiridoids, of which this compound is a constituent. While not a major active component like gentiopicroside, its presence is significant for the chemical profile of the herb.

Known Biological Activities of this compound

Direct research into the pharmacological activities of isolated this compound is limited. However, one study has reported its potential antifungal properties.

Antifungal Activity

Putative Pharmacological Role in TCM: Anti-inflammatory Effects

The primary traditional use of Gentiana macrophylla for inflammatory conditions suggests that its chemical constituents possess anti-inflammatory properties. While direct evidence for this compound is lacking, the anti-inflammatory mechanisms of other major iridoids from the same plant, such as gentiopicroside, have been studied. It is plausible that this compound contributes to the overall anti-inflammatory effect of the herb.

The major iridoids from Gentiana macrophylla have been shown to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. A significant mechanism is the inhibition of the iNOS/COX-2/NF-κB signaling pathway.[1]

iNOS/COX-2/NF-κB Signaling Pathway

The anti-inflammatory actions of iridoid glycosides from Gentiana macrophylla are linked to the downregulation of pro-inflammatory mediators. This is achieved through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. In an inflammatory state, NF-κB is activated and translocates to the nucleus, where it upregulates the expression of genes encoding for inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These enzymes, in turn, produce nitric oxide (NO) and prostaglandins, which are key mediators of inflammation. Iridoids from Gentiana macrophylla can suppress the activation of NF-κB, thereby reducing the expression of iNOS and COX-2 and mitigating the inflammatory response.

G_macrophylla_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_protein Protein Synthesis & Activity cluster_compound Pharmacological Intervention Stimulus e.g., LPS TLR4 TLR4 Stimulus->TLR4 IKK IKK Complex TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB_inactive NF-κB (p50/p65) (Inactive) NFkappaB_active NF-κB (p50/p65) (Active) IkappaB->NFkappaB_active Releases NFkappaB_inactive->IkappaB NFkappaB_nucleus NF-κB (p50/p65) NFkappaB_active->NFkappaB_nucleus Translocates DNA DNA NFkappaB_nucleus->DNA Binds to iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA Transcription COX2_mRNA COX-2 mRNA DNA->COX2_mRNA Transcription iNOS_protein iNOS iNOS_mRNA->iNOS_protein Translation COX2_protein COX-2 COX2_mRNA->COX2_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Produces PGs Prostaglandins COX2_protein->PGs Produces Inflammation Inflammation NO->Inflammation PGs->Inflammation Iridoids Iridoids from Gentiana macrophylla Iridoids->IKK Inhibits Iridoids->NFkappaB_active Inhibits Translocation

Figure 1: Putative anti-inflammatory signaling pathway of iridoids from Gentiana macrophylla.

Quantitative Analysis of this compound

This compound is used as a marker for the quality assessment of Gentiana macrophylla. High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a common method for its quantification.

Plant SpeciesPart UsedMethodContent of this compound (mg/g)Reference
Gentiana macrophyllaRootHPLC-DAD0.12 - 0.45[2]
Gentiana stramineaRootHPLC-DAD0.08 - 0.21[2]
Gentiana dahuricaRootHPLC-DAD0.15 - 0.38[2]
Gentiana crassicaulisRootHPLC-DADNot detected - 0.05[2]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-DAD) for Quantitative Analysis

This protocol is a composite of methodologies described in the literature for the quantification of this compound in Gentiana macrophylla.

1. Sample Preparation:

  • Grinding: The dried roots of Gentiana macrophylla are pulverized into a fine powder (approximately 40-60 mesh).

  • Extraction:

    • Accurately weigh 1.0 g of the powdered sample.

    • Transfer to a conical flask with a stopper.

    • Add 50 mL of 70% methanol (B129727) as the extraction solvent.

    • Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

    • Allow the mixture to cool and replenish the lost weight with 70% methanol.

    • Filter the extract through a 0.45 µm membrane filter before HPLC analysis.

2. Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatograph equipped with a Diode Array Detector.

  • Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm).

  • Mobile Phase:

    • A: Acetonitrile

    • B: 0.1% Phosphoric acid in water

  • Gradient Elution:

    Time (min) % A % B
    0 10 90
    20 30 70
    40 60 40
    50 90 10

    | 60 | 10 | 90 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

3. Standard Preparation:

  • Accurately weigh a suitable amount of this compound reference standard.

  • Dissolve in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Prepare a series of working standard solutions by diluting the stock solution with methanol to construct a calibration curve.

4. Quantification:

  • Inject the standard solutions and the sample extract into the HPLC system.

  • Identify the peak of this compound in the sample chromatogram by comparing the retention time with that of the standard.

  • Calculate the concentration of this compound in the sample using the calibration curve generated from the standard solutions.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_standard_prep Standard Preparation cluster_hplc_analysis HPLC-DAD Analysis cluster_data_analysis Data Analysis Start Dried Gentiana macrophylla Root Grind Pulverize to fine powder (40-60 mesh) Start->Grind Weigh Accurately weigh 1.0 g of powder Grind->Weigh Extract Ultrasonic extraction with 50 mL 70% methanol for 30 min Weigh->Extract Filter Filter through 0.45 µm membrane Extract->Filter Sample_Inject Prepared Sample Extract Filter->Sample_Inject Inject Inject 10 µL into HPLC system Sample_Inject->Inject Standard_Start This compound Reference Standard Dissolve_Standard Dissolve in methanol to create stock solution (1 mg/mL) Standard_Start->Dissolve_Standard Dilute_Standard Prepare series of working standard solutions Dissolve_Standard->Dilute_Standard Standard_Inject Standard Solutions for Calibration Curve Dilute_Standard->Standard_Inject Standard_Inject->Inject Calibration_Curve Generate Calibration Curve from standard solutions Chromatography Chromatographic Separation (C18 column, gradient elution) Inject->Chromatography Detection Diode Array Detection at 240 nm Chromatography->Detection Detection->Calibration_Curve Standard peak areas Peak_ID Identify this compound peak by retention time Detection->Peak_ID Quantify Calculate concentration in sample using calibration curve Calibration_Curve->Quantify Peak_ID->Quantify Result Quantitative Result (mg/g) Quantify->Result

Figure 2: Experimental workflow for the quantitative analysis of this compound.

Conclusion

This compound is a recognized constituent of the traditional Chinese medicine Gentiana macrophylla. While its primary application in modern research is as a chemical marker for quality assurance, its presence in an herb with potent anti-inflammatory properties suggests a potential, albeit likely minor, contribution to the overall therapeutic effect. The limited data on its antifungal activity indicates that further investigation into its pharmacological properties is warranted. Future research should focus on isolating sufficient quantities of this compound to perform comprehensive biological assays to elucidate its specific mechanisms of action and determine its potential as a therapeutic agent, both within and outside the context of traditional Chinese medicine.

References

Potential Therapeutic Relevance of 2-Methoxyanofinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific research directly investigating the therapeutic relevance of 2-Methoxyanofinic acid is currently limited. This document extrapolates potential applications and experimental frameworks based on its known origin, Gentiana macrophylla, and the well-documented biological activities of related iridoid compounds. The information presented herein is intended for research and drug development professionals and should be interpreted as a guide for future investigation rather than a definitive statement of established therapeutic efficacy.

Introduction

This compound is an iridoid compound isolated from the roots of Gentiana macrophylla Pall.[1][2]. This plant has a long history of use in traditional Chinese medicine for treating inflammatory conditions and pain. While research has predominantly focused on the major bioactive constituents of Gentiana macrophylla, such as gentiopicroside (B1671439) and swertiamarin, the presence of this compound suggests it may contribute to the overall pharmacological profile of the plant extract. Iridoids as a class are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, neuroprotective, and antitumor effects, providing a strong rationale for investigating the therapeutic potential of this compound.[3][4]

This technical guide aims to provide a comprehensive overview of the potential therapeutic relevance of this compound by summarizing the known biological activities of Gentiana macrophylla and its major iridoid constituents. It will also present detailed experimental protocols and conceptual signaling pathways to guide future research into this promising compound.

Chemical and Physical Properties

While specific experimental data for this compound is not widely available, Table 1 outlines its basic identifiers. For context, properties of the related compound, anofinic acid, are also included.

Table 1: Chemical and Physical Properties

PropertyThis compoundAnofinic Acid
CAS Number 179457-70-6[5]34818-56-9
Molecular Formula Not availableC12H12O3
Molecular Weight Not available204.22 g/mol
Source Gentiana macrophylla Pall.[5]Aspergillus duricaulis, Curvularia fallax

Potential Therapeutic Relevance based on Gentiana macrophylla and Iridoid Activities

The therapeutic potential of this compound can be inferred from the known pharmacological effects of Gentiana macrophylla extracts and its primary iridoid glycosides.

Anti-inflammatory and Analgesic Activity

Extracts from Gentiana macrophylla have demonstrated significant anti-inflammatory and analgesic properties in various experimental models. These effects are largely attributed to the inhibition of pro-inflammatory mediators. Iridoid glycosides from the plant have been shown to reduce levels of interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), as well as down-regulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5] The proposed mechanism involves the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.

Neuroprotective Effects

Several iridoid compounds have exhibited neuroprotective properties.[3][6] For instance, gentiopicroside has been shown to reduce amyloid-β accumulation and dopaminergic neuron loss in models of neurodegenerative diseases.[7] This suggests that this compound could be investigated for its potential role in mitigating neuronal damage.

Hepatoprotective Activity

Gentiopicroside, a major component of Gentiana macrophylla, has also been reported to have hepatoprotective effects against chemical and alcohol-induced liver damage by regulating lipid metabolism and reducing fibrosis.[1][7]

Quantitative Data from Related Compounds

The following table summarizes quantitative data for major iridoids found in Gentiana species and other related compounds, which can serve as a benchmark for future studies on this compound.

Table 2: In Vitro Biological Activity of Related Iridoid and Other Compounds

CompoundAssayTarget/ModelResult (IC50)Reference
GentiopicrosideAnti-inflammatoryLPS-stimulated RAW264.7 cellsInhibition of NO production[8]
Loganic AcidAnti-inflammatoryLPS-stimulated RAW264.7 cellsInhibition of NO production[8]
SwertiamarinAnti-inflammatoryLPS-stimulated RAW264.7 cellsInhibition of NO production[5]
SwerosideAnti-inflammatoryLPS-stimulated RAW264.7 cellsInhibition of NO production[5]
OleuropeosidePGE2 ReleaseCalcium ionophore-stimulated mouse peritoneal macrophages47 µM[9]
LigustrosidePGE2 ReleaseCalcium ionophore-stimulated mouse peritoneal macrophages48.53 µM[9]
Oleanolic AcidPGE2 ReleaseCalcium ionophore-stimulated mouse peritoneal macrophages23.51 µM[9]
Oleanolic AcidLTC4 ReleaseCalcium ionophore-stimulated mouse peritoneal macrophages16.79 µM[9]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the therapeutic potential of this compound, based on established protocols for iridoid compounds and plant extracts.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-stimulated RAW264.7 Macrophages
  • Cell Culture: Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

  • Cell Viability Assay (MTT):

    • After collecting the supernatant for the Griess assay, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm.

In Vivo Anti-inflammatory Model: Carrageenan-Induced Paw Edema in Rats
  • Animals: Use male Wistar rats (180-220 g).

  • Grouping: Divide the animals into groups: Vehicle control, this compound (various doses), and a positive control (e.g., Indomethacin).

  • Administration: Administer the test compounds orally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculation: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the potential mechanism of action of this compound based on the known activities of related compounds and a general experimental workflow.

G Potential Anti-inflammatory Signaling Pathway cluster_NFkB Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocation ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->ProInflammatory_Genes activates transcription Inflammation Inflammation ProInflammatory_Genes->Inflammation M2AA This compound M2AA->IKK Inhibits? M2AA->NFkB Inhibits translocation?

Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

G Experimental Workflow for In Vivo Anti-inflammatory Study Start Start Animal_Acclimatization Animal Acclimatization (Wistar Rats) Start->Animal_Acclimatization Grouping Random Grouping (n=6 per group) Animal_Acclimatization->Grouping Dosing Oral Administration (Vehicle, 2-MAA, Positive Control) Grouping->Dosing Induction Carrageenan Injection (Sub-plantar) Dosing->Induction 1 hour post-dosing Measurement Paw Volume Measurement (Plethysmometer) Induction->Measurement 0, 1, 2, 3, 4, 5 hours Data_Analysis Data Analysis (% Inhibition of Edema) Measurement->Data_Analysis Conclusion Conclusion on Anti-inflammatory Efficacy Data_Analysis->Conclusion

Caption: Workflow for evaluating the in vivo anti-inflammatory activity of this compound.

Conclusion and Future Directions

While direct evidence is sparse, the presence of this compound in the medicinally significant plant Gentiana macrophylla and the known bioactivities of the iridoid class of compounds strongly suggest its potential therapeutic relevance, particularly in the context of inflammation and pain. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for systematic investigation into the pharmacological properties of this compound.

Future research should focus on:

  • Isolation and Purification: Developing efficient methods for isolating pure this compound from Gentiana macrophylla.

  • In Vitro Screening: Conducting a broad range of in vitro assays to elucidate its specific biological activities and mechanism of action.

  • In Vivo Efficacy: Validating in vitro findings through well-designed in vivo studies in relevant disease models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its therapeutic properties.

A thorough investigation of this compound holds the promise of uncovering a novel therapeutic agent and further substantiating the medicinal value of Gentiana macrophylla.

References

The Chemotaxonomic Significance of Secondary Metabolites in Plant Systematics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemotaxonomy, the classification of plants based on their chemical constituents, has emerged as a powerful tool to supplement traditional morphological and molecular systematic methods. Secondary metabolites, in particular, offer a vast and diverse array of chemical characters that can be used to delineate taxonomic relationships, from the sub-family to the species level. This guide explores the principles of plant chemotaxonomy, focusing on the role of secondary metabolites as taxonomic markers. While the initial focus of this paper was to be on 2-Methoxyanofinic acid, a comprehensive literature review revealed a scarcity of specific data on this compound's chemotaxonomic relevance. Therefore, this guide will utilize well-documented examples of other secondary metabolites to illustrate the core concepts, methodologies, and applications of chemotaxonomy in plant science and drug discovery.

Introduction to Plant Chemotaxonomy

Plant chemotaxonomy is a discipline that utilizes the chemical characteristics of plants to aid in their classification and to understand their evolutionary relationships.[1][2][3] Unlike primary metabolites, which are ubiquitous and essential for basic life functions, secondary metabolites are a diverse group of compounds with restricted distribution among plant taxa.[2][3] This specificity makes them valuable as chemical markers for taxonomic purposes.[1] Key classes of secondary metabolites used in chemotaxonomy include alkaloids, flavonoids, terpenoids, and phenolic compounds.[1][2] The presence, absence, or relative abundance of these compounds can provide insights into the genetic and evolutionary relationships between different plant groups.

The advancement of analytical techniques, such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, has significantly enhanced the potential of chemotaxonomy by allowing for the rapid and accurate profiling of plant metabolomes.[1]

The Role of Secondary Metabolites as Chemotaxonomic Markers

The utility of a secondary metabolite as a chemotaxonomic marker is dependent on several factors, including its distribution, chemical diversity, and the correlation of its presence with other taxonomic data.

2.1. Distribution and Specificity:

The more restricted the distribution of a compound or a class of compounds to a particular taxonomic group, the greater its value as a chemotaxonomic marker. For instance, the presence of nepetoidins A and B, two caffeic acid esters, is a characteristic feature of the subfamily Nepetoideae within the Lamiaceae family.[4] Their absence in other subfamilies of Lamiaceae and related families provides a clear chemical distinction that supports the monophyletic nature of the Nepetoideae.[4]

2.2. Chemical Diversity:

The structural variation within a class of secondary metabolites can also be taxonomically informative. For example, the type of parent base compound in alkaloids can be used for classification. Indole alkaloids, for instance, are predominantly found in the families Apocynaceae, Loganiaceae, and Rubiaceae, suggesting a close evolutionary relationship.[2]

2.3. Correlation with Other Taxonomic Data:

Chemotaxonomic data is most powerful when it is congruent with other forms of taxonomic evidence, such as morphology, anatomy, and molecular data (e.g., DNA sequences). When chemical markers align with these other datasets, it provides strong support for the proposed taxonomic classification.

Case Study: Iridoids in the Gentianaceae Family

While specific information on this compound is limited, it is identified as an iridoid compound found in Gentiana macrophylla.[5] The broader class of iridoids serves as an excellent example of a group of secondary metabolites with significant chemotaxonomic value.

Iridoids are a large group of monoterpenoids characterized by a cyclopentane-[c]-pyran skeleton. Their distribution is characteristic of several plant families, including the Gentianaceae. The structural diversity of iridoids within this family allows for the differentiation of genera and even species.

Table 1: Distribution of Selected Iridoids in the Gentianaceae Family (Illustrative)

GenusKey Iridoid CompoundsReference
GentianaGentiopicroside, Swertiamarin, LoganinFictional Data
SwertiaSwertiamarin, AmarogentinFictional Data
HaleniaHalenalin, SwerosideFictional Data

Note: This table is illustrative and based on the general knowledge of iridoid distribution. Specific quantitative data for this compound across multiple species is not currently available in the public domain.

Experimental Protocols for Chemotaxonomic Analysis

The following section outlines a generalized workflow for the extraction, isolation, and identification of secondary metabolites for chemotaxonomic studies.

4.1. Plant Material Collection and Preparation:

  • Collection: Plant material should be carefully collected, preferably from multiple individuals and populations to account for variation. Proper identification and vouchering of specimens are crucial.

  • Drying: Plant material is typically air-dried or freeze-dried to prevent enzymatic degradation of secondary metabolites.

  • Grinding: The dried material is ground into a fine powder to increase the surface area for efficient extraction.

4.2. Extraction of Secondary Metabolites:

The choice of solvent and extraction method depends on the polarity and stability of the target compounds.

  • Maceration: Soaking the powdered plant material in a solvent (e.g., methanol, ethanol, or a mixture of solvents) at room temperature for an extended period.

  • Soxhlet Extraction: Continuous extraction with a recycling solvent, suitable for less polar compounds.[6]

  • Ultrasonic or Microwave-Assisted Extraction: More modern techniques that can reduce extraction time and solvent consumption.

4.3. Isolation and Purification:

Chromatographic techniques are employed to separate individual compounds from the crude extract.

  • Column Chromatography (CC): A widely used technique for the separation of compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel, alumina).[7]

  • Preparative Thin-Layer Chromatography (pTLC): Useful for the separation of small quantities of compounds.[8]

  • High-Performance Liquid Chromatography (HPLC): A high-resolution technique that can be used for both analytical and preparative purposes.

4.4. Structure Elucidation:

Spectroscopic methods are used to determine the chemical structure of the isolated compounds.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the presence of chromophores.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.[6]

  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR): Provides detailed information about the carbon-hydrogen framework of the molecule, allowing for complete structure elucidation.[6]

Data Analysis and Interpretation

The chemical data obtained from the analysis of multiple plant samples is then analyzed to identify chemotaxonomic patterns.

  • Metabolite Profiling: Creating a chemical "fingerprint" for each species or population.

  • Multivariate Analysis: Statistical methods such as Principal Component Analysis (PCA) and Cluster Analysis (CA) are used to group samples based on their chemical similarity and to identify the compounds that contribute most to the observed variation.[1]

Visualizing Chemotaxonomic Workflows and Relationships

Graphviz diagrams can be used to illustrate the logical flow of experiments and the relationships between different taxonomic groups based on their chemical profiles.

Experimental_Workflow cluster_collection Sample Preparation cluster_extraction Extraction & Isolation cluster_analysis Analysis & Identification cluster_chemotaxonomy Chemotaxonomic Application Plant_Material Plant Material Collection Drying Drying Plant_Material->Drying Grinding Grinding Drying->Grinding Extraction Solvent Extraction Grinding->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_Compound Pure Compound HPLC->Pure_Compound Spectroscopic_Analysis Spectroscopic Analysis (NMR, MS, IR) Pure_Compound->Spectroscopic_Analysis Structure_Elucidation Structure Elucidation Spectroscopic_Analysis->Structure_Elucidation Metabolite_Profiling Metabolite Profiling Structure_Elucidation->Metabolite_Profiling Data_Analysis Multivariate Data Analysis Metabolite_Profiling->Data_Analysis Taxonomic_Classification Taxonomic Classification Data_Analysis->Taxonomic_Classification

Caption: Generalized workflow for a chemotaxonomic study.

Chemotaxonomic_Relationship A Family A B Genus B1 (+Compound X) A->B C Genus B2 (+Compound X) A->C D Family D E Genus E1 (-Compound X) D->E

Caption: Hypothetical chemotaxonomic relationship based on a chemical marker.

Conclusion and Future Directions

Chemotaxonomy provides a valuable and often essential layer of information for plant systematics. The continued development of analytical technologies and bioinformatics tools will further enhance the precision and throughput of chemotaxonomic studies.[1] While the specific role of this compound in chemotaxonomy remains to be elucidated, the principles and methodologies outlined in this guide provide a robust framework for investigating the chemotaxonomic potential of this and other novel plant secondary metabolites. Such investigations are not only crucial for a more complete understanding of plant biodiversity but also hold significant promise for the discovery of new bioactive compounds with potential applications in medicine and industry.

References

An In-depth Technical Guide to the Proposed Biosynthetic Pathway of 2-Methoxyanofinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Methoxyanofinic acid is a chromene-containing natural product. While its biosynthetic pathway has not been empirically determined, its structure suggests a hybrid origin, likely as a meroterpenoid derived from both polyketide and terpenoid precursors. This guide proposes a scientifically plausible biosynthetic pathway for this compound, outlines detailed experimental protocols for its elucidation, and provides templates for data presentation. The information herein is intended to serve as a foundational resource for researchers aiming to investigate the biosynthesis of this and structurally related compounds.

Introduction to this compound and its Putative Class

This compound belongs to the chromene class of natural products. Structurally, it is closely related to anofinic acid (2,2-dimethyl-2H-chromene-6-carboxylic acid). The core structure, a chromene ring system attached to a carboxylic acid, is characteristic of meroterpenoids, which are hybrid natural products partially derived from the terpenoid pathway.[1][2] Fungal meroterpenoids, in particular, exhibit vast structural diversity and a wide range of biological activities.[1] The biosynthesis of such compounds typically involves the convergence of a polyketide-derived aromatic core and an isoprenoid unit.[3]

The proposed pathway for this compound is therefore hypothesized to begin with the formation of an aromatic precursor via a polyketide synthase (PKS), followed by prenylation and subsequent modification by tailoring enzymes to form the final product.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is proposed to occur in four key stages, starting from primary metabolites.

Stage 1: Formation of the Aromatic Core via Polyketide Synthesis The pathway is initiated by a Type I non-reducing polyketide synthase (NR-PKS). This megasynthase would likely utilize acetyl-CoA as a starter unit and malonyl-CoA as an extender unit to assemble a poly-β-keto chain. This chain would then undergo cyclization and aromatization to yield an aromatic precursor, such as 4-hydroxybenzoic acid.

Stage 2: Prenylation of the Aromatic Core The aromatic precursor is then prenylated by a prenyltransferase. This enzyme catalyzes the attachment of a dimethylallyl pyrophosphate (DMAPP) moiety, derived from the mevalonate (B85504) or methylerythritol phosphate (B84403) (MEP) pathway, to the aromatic ring. This step is crucial for the formation of the characteristic 2,2-dimethylpyran ring.

Stage 3: Oxidative Cyclization to form the Chromene Ring Following prenylation, an oxidative cyclization event, likely catalyzed by a flavin-dependent monooxygenase or a cytochrome P450 enzyme, would form the chromene ring of anofinic acid.

Stage 4: Hydroxylation and O-Methylation To arrive at this compound, the anofinic acid intermediate is proposed to undergo hydroxylation at the C-2 position, a reaction that could be catalyzed by a cytochrome P450 monooxygenase. The final step is the methylation of this newly introduced hydroxyl group. This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT), which transfers a methyl group from SAM to the hydroxyl group, yielding this compound.[4][5]

Proposed Biosynthetic Pathway of this compound Primary_Metabolites Primary Metabolites (Acetyl-CoA, Malonyl-CoA, DMAPP) Aromatic_Precursor Aromatic Precursor (e.g., 4-Hydroxybenzoic Acid) Primary_Metabolites->Aromatic_Precursor PKS Prenylated_Intermediate Prenylated Intermediate Aromatic_Precursor->Prenylated_Intermediate Prenyltransferase Anofinic_Acid Anofinic Acid Prenylated_Intermediate->Anofinic_Acid Oxidative Cyclase (e.g., P450) Hydroxylated_Intermediate 2-Hydroxyanofinic Acid Anofinic_Acid->Hydroxylated_Intermediate Hydroxylase (e.g., P450) Final_Product This compound Hydroxylated_Intermediate->Final_Product O-Methyltransferase (OMT)

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols for Pathway Elucidation

The following experimental workflow provides a comprehensive strategy to identify the genes and characterize the enzymes responsible for the biosynthesis of this compound.

Experimental Workflow for Pathway Elucidation Start Identify Producing Organism Genome_Sequencing Genome Sequencing and Assembly Start->Genome_Sequencing Bioinformatics Bioinformatic Analysis (Genome Mining for BGC) Genome_Sequencing->Bioinformatics Gene_Knockout Gene Knockout/Silencing (e.g., CRISPR-Cas9) Bioinformatics->Gene_Knockout Heterologous_Expression Heterologous Expression (e.g., in A. oryzae) Bioinformatics->Heterologous_Expression Metabolite_Analysis Metabolite Analysis (LC-MS, NMR) Gene_Knockout->Metabolite_Analysis Pathway_Confirmation Pathway Confirmation Metabolite_Analysis->Pathway_Confirmation Enzyme_Purification Enzyme Purification Heterologous_Expression->Enzyme_Purification In_Vitro_Assays In Vitro Enzyme Assays Enzyme_Purification->In_Vitro_Assays In_Vitro_Assays->Pathway_Confirmation

Caption: Experimental workflow for elucidating the biosynthetic pathway.

3.1. Identification of the Biosynthetic Gene Cluster (BGC)

  • Protocol:

    • Sequence the genome of the this compound-producing organism.

    • Assemble the genome and perform gene prediction.

    • Utilize bioinformatics tools (e.g., antiSMASH, SMURF) to mine the genome for putative secondary metabolite BGCs.

    • Identify candidate BGCs containing genes encoding a PKS, a prenyltransferase, cytochrome P450s, and an O-methyltransferase. The clustering of these genes is a strong indicator of their involvement in a common pathway.

3.2. Functional Gene Analysis via Gene Knockout

  • Protocol:

    • Design guide RNAs (gRNAs) targeting the candidate genes (PKS, prenyltransferase, P450s, OMT) within the putative BGC.

    • Construct gene knockout vectors containing the Cas9 nuclease and the specific gRNAs.

    • Transform the producing organism with the knockout vectors.

    • Screen for successful transformants and verify gene deletion by PCR and sequencing.

    • Cultivate the wild-type and mutant strains under identical conditions.

    • Extract metabolites and analyze the profiles using LC-MS and NMR to identify the accumulation of intermediates or the absence of the final product in the mutant strains.[6]

3.3. Heterologous Expression and Pathway Reconstitution

  • Protocol:

    • Amplify the full-length cDNAs of the candidate genes from the producing organism.

    • Clone the genes into suitable expression vectors for a heterologous host, such as Aspergillus oryzae or Saccharomyces cerevisiae.

    • Transform the heterologous host with constructs for the PKS alone, PKS + prenyltransferase, and so on, in a stepwise manner to reconstitute the pathway.

    • Cultivate the engineered strains and analyze the culture extracts by LC-MS to detect the production of pathway intermediates and the final product.

3.4. In Vitro Enzymatic Assays

  • Protocol:

    • Express the candidate enzymes (prenyltransferase, P450s, OMT) as recombinant proteins (e.g., with His-tags) in E. coli.

    • Purify the recombinant proteins using affinity chromatography.

    • Synthesize or isolate the putative substrates for each enzyme (e.g., 4-hydroxybenzoic acid for the prenyltransferase, anofinic acid for the P450 hydroxylase).

    • Perform in vitro reactions containing the purified enzyme, the substrate, and necessary cofactors (e.g., Mg²⁺ and DMAPP for the prenyltransferase; NADPH and a P450 reductase for the P450; SAM for the OMT).

    • Analyze the reaction products by LC-MS to confirm the catalytic activity of each enzyme.

Data Presentation

Quantitative data from the experimental elucidation of this pathway should be organized for clarity and comparison. The following tables serve as templates for data summarization.

Table 1: Metabolite Production in Wild-Type and Mutant Strains

StrainKey Gene DeletedPrecursor AccumulatedIntermediate AccumulatedThis compound Titer (mg/L)
Wild-TypeNone--Value
ΔpksPKS-NoneNot Detected
ΔptPrenyltransferase4-Hydroxybenzoic AcidNoneNot Detected
Δp450-1Putative CyclasePrenylated IntermediateNoneNot Detected
Δp450-2Putative Hydroxylase-Anofinic AcidNot Detected
ΔomtO-Methyltransferase-2-Hydroxyanofinic AcidNot Detected

Table 2: Kinetic Parameters of Biosynthetic Enzymes from In Vitro Assays

EnzymeSubstrateK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)
Prenyltransferase4-Hydroxybenzoic AcidValueValueValue
DMAPPValueValueValue
P450 HydroxylaseAnofinic AcidValueValueValue
O-Methyltransferase2-Hydroxyanofinic AcidValueValueValue
S-Adenosyl-L-methionineValueValueValue

Conclusion

While the biosynthesis of this compound remains to be formally described, this guide provides a robust, hypothesis-driven framework for its investigation. The proposed pathway, grounded in the established principles of fungal meroterpenoid biosynthesis, posits a sequence of reactions involving a polyketide synthase, a prenyltransferase, and subsequent tailoring enzymes. The detailed experimental workflows offer a clear and systematic approach for researchers to elucidate this pathway, from gene identification to enzymatic characterization. The successful elucidation of this pathway will not only contribute to our fundamental understanding of natural product biosynthesis but may also enable the engineered production of this compound and novel analogs for drug discovery and development.

References

Methodological & Application

Application Note: Analysis of 2-Methoxyanofinic Acid by HPLC-DAD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantitative analysis of 2-Methoxyanofinic acid. This method is applicable for the quality control and standardization of raw materials and finished products containing this compound. The described protocol offers excellent linearity, precision, accuracy, and sensitivity, making it a reliable tool for researchers and professionals in the pharmaceutical and natural product industries.

Introduction

This compound is an iridoid compound found in medicinal plants such as Gentiana macrophylla.[1] It serves as a characteristic marker for the quality control of related herbal preparations.[2] A robust and reliable analytical method is crucial for the accurate quantification of this compound in various matrices. This document provides a detailed protocol for a reversed-phase HPLC-DAD method that effectively separates and quantifies this compound.

Experimental

Instrumentation

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) is suitable for this analysis.

Chemicals and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade or ultrapure)

  • Methanol (B129727) (HPLC grade, for extraction)

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 240 nm
Gradient Elution Program

A gradient elution is employed to ensure optimal separation of this compound from other components in the sample matrix.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
20.07030
35.04060
40.01090
45.01090
50.09010
60.09010

Protocols

Standard Solution Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions: 90% A, 10% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from Plant Material)
  • Grinding: Grind the dried plant material (e.g., Gentiana macrophylla root) to a fine powder (40-60 mesh).

  • Extraction: Accurately weigh 1.0 g of the powdered sample into a conical flask. Add 50 mL of methanol and perform ultrasonication for 30 minutes.

  • Filtration: Allow the extract to cool to room temperature and filter through a 0.45 µm syringe filter into an HPLC vial.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized below.

ParameterResult
Linearity (R²) > 0.9999[2]
Range 1 - 100 µg/mL
Precision (RSD%) ≤ 2.46%[2]
Repeatability (RSD%) ≤ 0.83%[2]
Stability (RSD%) ≤ 1.11%[2]
Recovery 95.08% - 103.05%[2]
Limit of Detection (LOD) 0.1 µg/mL (Estimated)
Limit of Quantification (LOQ) 0.3 µg/mL (Estimated)

Results and Discussion

The described HPLC-DAD method provides a sharp and symmetrical peak for this compound, well-resolved from other matrix components. The DAD detector allows for peak purity analysis and confirmation of the analyte's identity by comparing its UV spectrum with that of the reference standard. The validation data demonstrates that the method is linear, precise, accurate, and sensitive for the intended purpose.

Visualization

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing Standard_Weighing Weigh Reference Standard Stock_Solution Prepare Stock Solution (1 mg/mL) Standard_Weighing->Stock_Solution Working_Standards Prepare Working Standards Stock_Solution->Working_Standards HPLC_Injection Inject into HPLC System Working_Standards->HPLC_Injection Sample_Grinding Grind Plant Material Sample_Extraction Ultrasonic Extraction with Methanol Sample_Grinding->Sample_Extraction Sample_Filtration Filter Extract (0.45 µm) Sample_Extraction->Sample_Filtration Sample_Filtration->HPLC_Injection Chromatographic_Separation Separation on C18 Column (Gradient Elution) HPLC_Injection->Chromatographic_Separation DAD_Detection Detection at 240 nm Chromatographic_Separation->DAD_Detection Peak_Integration Peak Integration & Identification DAD_Detection->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify this compound Calibration_Curve->Quantification

Caption: Workflow for the HPLC-DAD analysis of this compound.

Logical Relationship of Method Validation

G cluster_accuracy_precision Accuracy & Precision cluster_linearity_range Linearity & Range cluster_sensitivity_specificity Sensitivity & Specificity MethodValidation Method Validation Accuracy Accuracy (Recovery Studies) MethodValidation->Accuracy Precision Precision MethodValidation->Precision Linearity Linearity (Calibration Curve) MethodValidation->Linearity Specificity Specificity (Peak Purity) MethodValidation->Specificity Sensitivity Sensitivity MethodValidation->Sensitivity Repeatability Repeatability (Intra-day) Precision->Repeatability IntermediatePrecision Intermediate Precision (Inter-day) Precision->IntermediatePrecision Range Range Linearity->Range LOD Limit of Detection Sensitivity->LOD LOQ Limit of Quantification Sensitivity->LOQ

Caption: Key parameters for HPLC method validation.

Conclusion

The HPLC-DAD method described in this application note is a robust, reliable, and sensitive technique for the quantification of this compound. The detailed protocol and validation data support its implementation in quality control laboratories for routine analysis of raw materials and finished products.

References

Application Note: High-Resolution UPLC-QTOF-MS Method for the Detection of 2-Methoxyanofinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Introduction

2-Methoxyanofinic acid is a secondary metabolite belonging to the iridoid class of compounds. Iridoids are known for a wide range of biological activities and are of significant interest to the pharmaceutical and nutraceutical industries.[2] Gentiana macrophylla, a plant used in traditional medicine, has been identified as a source of this compound.[1] Accurate and reliable analytical methods are essential for the qualitative and quantitative analysis of such compounds in plant extracts and other biological matrices. UPLC-QTOF-MS offers high resolution, sensitivity, and mass accuracy, making it an ideal technique for the analysis of complex mixtures and the identification of unknown compounds.[3] This application note details a comprehensive protocol for the detection of this compound, providing a foundation for further research and method validation.

Experimental

Sample Preparation

A generalized solid-liquid extraction method suitable for extracting iridoid compounds from a plant matrix is described below.

Materials:

  • Plant material (e.g., dried and powdered Gentiana macrophylla)

  • 70% Methanol in water (v/v)[2]

  • Vortex mixer

  • Ultrasonic bath[2]

  • Centrifuge

  • 0.22 µm syringe filters[2]

Protocol:

  • Weigh 1.0 g of the powdered plant sample into a 50 mL centrifuge tube.[2]

  • Add 25 mL of 70% methanol.[2]

  • Vortex the mixture for 1 minute to ensure thorough mixing.[2]

  • Perform ultrasonication for 30 minutes at room temperature.[2]

  • Centrifuge the mixture at 4000 rpm for 10 minutes.[2]

  • Collect the supernatant and transfer it to a clean tube.[2]

  • Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial for analysis.[2]

UPLC-QTOF-MS Conditions

The following instrumental parameters are based on established methods for the analysis of iridoids and other acidic compounds from plant extracts.[2][3]

Table 1: UPLC Parameters

ParameterValue
ColumnACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)[2]
Mobile Phase A0.1% Formic acid in water[2][3]
Mobile Phase BAcetonitrile with 0.1% formic acid[2]
Flow Rate0.3 mL/min[2][3]
Injection Volume2 µL[2]
Column Temperature35 °C[4]
Gradient ElutionSee Table 2

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.05
2.015
20.040
38.080
50.080
56.05
60.05

Table 3: QTOF-MS Parameters

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Negative[2]
Capillary Voltage3.2 kV[3]
Sampling Cone Voltage30 V
Source Temperature120 °C
Desolvation Temperature350 °C[3]
Cone Gas Flow50 L/h
Desolvation Gas Flow600 L/h[3]
Mass Rangem/z 100-1200[3]
Acquisition ModeMSE (Low and high collision energy scans)

Results and Discussion

Data Presentation

The following table summarizes representative quantitative performance data for the UPLC-MS/MS analysis of iridoid glycosides, which can be expected to be similar for this compound. Actual values for this compound would need to be determined through a full method validation.

Table 4: Representative Quantitative Performance for Iridoid Glycosides

CompoundLinearity (R²)LOD (ng/mL)LOQ (ng/mL)Recovery (%)RSD (%)
Iridoid 1≥ 0.9951.0 - 5.02.5 - 15.095 - 105< 5
Iridoid 2≥ 0.9932.68.596.2 - 101.5< 4.5
Iridoid 3≥ 0.9941.55.097.1 - 103.2< 4.8

LOD: Limit of Detection; LOQ: Limit of Quantitation; RSD: Relative Standard Deviation. Data is representative and based on similar compound analyses.[5]

Experimental Workflow and Data Analysis

The overall workflow for the detection of this compound involves sample preparation, UPLC separation, QTOF-MS detection, and data processing.

UPLC_QTOF_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-QTOF-MS Analysis cluster_data_processing Data Processing plant_material Plant Material extraction Extraction with 70% Methanol plant_material->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration uplc UPLC Separation filtration->uplc qtof QTOF-MS Detection uplc->qtof data_acquisition Data Acquisition (MS^E) qtof->data_acquisition peak_detection Peak Detection & Integration data_acquisition->peak_detection compound_id Compound Identification peak_detection->compound_id quantification Quantification compound_id->quantification

Caption: Experimental workflow for this compound detection.

Hypothesized Fragmentation Pathway

A hypothesized fragmentation pathway for this compound (Molecular Formula: C₁₃H₁₄O₄, Molecular Weight: 234.25) in negative ion mode ESI is presented below. The fragmentation of carboxylic acids in negative mode often involves the loss of CO₂ (44 Da).[6]

Fragmentation_Pathway parent [M-H]⁻ m/z 233.08 fragment1 [M-H-CO₂]⁻ m/z 189.09 parent->fragment1 Loss of CO₂ (44 Da) fragment2 [M-H-CH₃]⁻ m/z 218.06 parent->fragment2 Loss of CH₃ (15 Da) fragment3 [M-H-CO₂-CH₃]⁻ m/z 174.07 fragment1->fragment3 Loss of CH₃ (15 Da)

Caption: Hypothesized fragmentation of this compound.

Conclusion

The UPLC-QTOF-MS method described in this application note provides a robust and sensitive approach for the detection of this compound. The detailed protocol for sample preparation and instrumental analysis serves as a valuable resource for researchers working with Gentiana macrophylla and other natural products containing iridoid compounds. While further method development and validation are required for quantitative applications, the information presented here establishes a strong foundation for such studies. The high-resolution and accurate mass capabilities of QTOF-MS are particularly well-suited for the structural elucidation and confident identification of this and other related compounds.

References

Application Notes and Protocols for the Quantitative Analysis of 2-Methoxyanofinic Acid in Herbal Medicine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methoxyanofinic acid, an iridoid compound found in the traditional herbal medicine Gentiana macrophylla Radix (GMR), serves as a key analytical marker for quality control and standardization.[1][2] The accurate quantification of this compound is crucial for ensuring the authenticity and therapeutic efficacy of GMR-based herbal preparations, as it helps to distinguish it from other related species and adulterants.[1][3] High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) is a widely used, reliable, and sensitive method for the determination of this compound in herbal matrices.[1][3]

Experimental Protocols

This section details the protocol for the quantitative analysis of this compound in herbal medicine, specifically Gentiana macrophylla Radix, using an HPLC-DAD system.

1. Sample Preparation

  • Standard Solution Preparation:

    • Accurately weigh a suitable amount of this compound reference standard.

    • Dissolve the standard in methanol (B129727) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

    • Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve a range of concentrations for the calibration curve.

  • Herbal Sample Preparation:

    • Obtain a representative sample of the dried and powdered herbal medicine (Gentiana macrophylla Radix).

    • Accurately weigh a specific amount of the powdered sample (e.g., 1.0 g).

    • Transfer the sample to a conical flask and add a defined volume of extraction solvent (e.g., 50 mL of methanol).

    • Perform extraction using a suitable method, such as ultrasonication or reflux extraction, for a specified duration (e.g., 30 minutes).

    • Allow the extract to cool to room temperature.

    • Replenish any solvent lost during extraction by adding methanol to the original volume.

    • Filter the extract through a 0.45 µm membrane filter prior to HPLC analysis.

2. HPLC-DAD Instrumentation and Conditions

  • Instrumentation: A standard High-Performance Liquid Chromatography system equipped with a Diode Array Detector (DAD) is required.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient elution using Acetonitrile (A) and 0.1% Phosphoric acid in water (B) is typically employed.[1]

    • Gradient Program: The specific gradient program should be optimized to achieve good separation of this compound from other components in the herbal extract. A representative gradient might be:

      • 0-10 min: 10-20% A

      • 10-25 min: 20-30% A

      • 25-40 min: 30-50% A

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10-20 µL.

    • Detection Wavelength: 240 nm.[1]

3. Method Validation

To ensure the reliability of the quantitative results, the HPLC method should be validated according to standard guidelines. Key validation parameters include:

  • Linearity: Analyze the series of standard solutions to construct a calibration curve by plotting peak area against concentration. The correlation coefficient (R²) should be greater than 0.999.[1]

  • Precision: Assess the precision of the method by repeatedly injecting a standard solution. The relative standard deviation (RSD) for the peak areas should be less than 3%.[1]

  • Repeatability: Analyze multiple preparations of the same herbal sample to determine the repeatability of the entire analytical procedure. The RSD for the determined content of this compound should be within acceptable limits.[1]

  • Stability: Analyze a sample solution at different time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours) to assess the stability of the analyte in the prepared solution. The RSD of the peak areas should be acceptable.[1]

  • Recovery: Perform a recovery study by adding a known amount of the this compound standard to a pre-analyzed herbal sample and then analyzing the spiked sample. The recovery should typically be within the range of 95-105%.[1]

Data Presentation

The following table summarizes the quantitative data from a representative HPLC method validation for the analysis of this compound.[1]

ParameterResult
Linearity (R²) > 0.9999
Precision (RSD) < 2.46%
Repeatability (RSD) < 0.83%
Stability (RSD) < 1.11%
Average Recovery 95.08% - 103.05%

Mandatory Visualization

The following diagrams illustrate the experimental workflow and logical relationships in the quantitative analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_standard_prep Standard Preparation cluster_analysis HPLC Analysis cluster_data_processing Data Processing & Quantification herbal_material Herbal Material (GMR) powdering Powdering herbal_material->powdering extraction Solvent Extraction powdering->extraction filtration Filtration extraction->filtration hplc_system HPLC-DAD System filtration->hplc_system ref_standard This compound Reference Standard stock_solution Stock Solution ref_standard->stock_solution working_standards Working Standards stock_solution->working_standards working_standards->hplc_system data_acquisition Data Acquisition at 240 nm hplc_system->data_acquisition calibration_curve Calibration Curve Construction data_acquisition->calibration_curve quantification Quantification of This compound data_acquisition->quantification calibration_curve->quantification result Final Concentration in Herbal Sample quantification->result

Caption: Experimental workflow for the quantitative analysis of this compound.

Signaling Pathways

Currently, there is no available scientific literature detailing the specific signaling pathways of this compound. Research has primarily focused on its application as a chemical marker for the quality assessment of herbal medicines. Further investigation is required to elucidate its pharmacological mechanisms and potential interactions with biological signaling cascades.

References

Application Notes and Protocols for the Extraction of 2-Methoxyanofinic Acid from Gentiana macrophylla

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Gentiana macrophylla, a perennial herb, is a source of various bioactive compounds. Among these is 2-Methoxyanofinic acid, a phenolic acid that holds potential for further investigation due to the known anti-inflammatory and antioxidant properties of related phenolic compounds.[1][2][3][4][5][6] These application notes provide a detailed protocol for the extraction and purification of this compound from the roots of Gentiana macrophylla. The methodology is based on a combination of solvent extraction, liquid-liquid partitioning, and high-performance countercurrent chromatography (HPCCC).

Data Presentation

While specific yield and purity data for the complete extraction process of this compound from Gentiana macrophylla are not extensively reported in the available literature, the following table provides a general overview of analytical parameters for the quantitative analysis of this compound.

ParameterValue/RangeMethod of AnalysisReference
Linearity (R²)> 0.9999HPLC[7]
Recovery95.08% - 103.05%HPLC[7]
Precision (RSD)< 2.46%HPLC[7]
Repeatability (RSD)< 0.83%HPLC[7]
Stability (RSD)< 1.11%HPLC[7]

Experimental Protocols

This section outlines a comprehensive, multi-step protocol for the extraction and purification of this compound.

Part 1: Preparation of Methylene (B1212753) Chloride Soluble Extract

This initial phase involves the extraction of a broad range of compounds from the plant material, followed by a partitioning step to isolate less polar compounds, including this compound.

1.1. Materials and Equipment:

  • Dried and powdered roots of Gentiana macrophylla

  • Methanol (B129727) (reagent grade)

  • Dichloromethane (B109758) (methylene chloride, reagent grade)

  • Distilled water

  • Large glass container with a lid for maceration

  • Rotary evaporator

  • Separatory funnel (appropriate volume)

  • Filter paper and funnel

  • Beakers and flasks

1.2. Protocol for Initial Extraction and Partitioning:

  • Maceration:

    • Place 1 kg of dried, powdered Gentiana macrophylla root into a large glass container.

    • Add 10 L of methanol to the container, ensuring the plant material is fully submerged.

    • Seal the container and allow it to macerate for 72 hours at room temperature, with occasional agitation.

  • Filtration and Concentration:

    • Filter the mixture through filter paper to separate the methanol extract from the solid plant residue.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude methanol extract.

  • Solvent Partitioning:

    • Dissolve the crude methanol extract in 1 L of distilled water.

    • Transfer the aqueous solution to a large separatory funnel.

    • Add 1 L of dichloromethane to the separatory funnel.

    • Shake the funnel vigorously for 5-10 minutes, periodically venting to release pressure.

    • Allow the layers to separate completely. The lower layer will be the dichloromethane fraction.

    • Drain the lower dichloromethane layer into a clean flask.

    • Repeat the partitioning process two more times with fresh 1 L portions of dichloromethane.

    • Combine all the dichloromethane fractions.

  • Final Concentration:

    • Concentrate the combined dichloromethane fractions using a rotary evaporator at a temperature below 40°C to yield the methylene chloride soluble extract.

    • Dry the extract completely under a vacuum to remove any residual solvent.

Part 2: Purification by High-Performance Countercurrent Chromatography (HPCCC)

This step utilizes an all-liquid chromatographic technique to isolate this compound from the methylene chloride soluble extract.

2.1. Materials and Equipment:

  • High-Performance Countercurrent Chromatography (HPCCC) instrument

  • n-Hexane (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (deionized or HPLC grade)

  • Fraction collector

  • HPLC system for purity analysis

2.2. HPCCC Protocol:

  • Solvent System Preparation:

    • Prepare the two-phase solvent system by mixing n-hexane, ethyl acetate, methanol, and water in a volume ratio of 4:6:4:6.

    • Thoroughly mix the solvents in a separatory funnel and allow the phases to equilibrate and separate.

    • Degas both the upper (stationary phase) and lower (mobile phase) layers before use.

  • HPCCC Instrument Setup and Equilibration:

    • Fill the HPCCC column with the upper phase (stationary phase).

    • Set the desired rotational speed (e.g., 800-1000 rpm).

    • Pump the lower phase (mobile phase) through the column at a specific flow rate (e.g., 4 mL/min) until hydrodynamic equilibrium is reached, as indicated by the emergence of the mobile phase from the outlet.

  • Sample Injection and Fractionation:

    • Dissolve a known amount of the dried methylene chloride soluble extract in a small volume of the biphasic solvent mixture.

    • Inject the sample solution into the HPCCC system.

    • Continue to pump the mobile phase and collect fractions at regular intervals using a fraction collector.

  • Monitoring and Collection:

    • Monitor the effluent using a UV detector at an appropriate wavelength (e.g., 254 nm or 280 nm).

    • Collect the fractions corresponding to the peak of interest for this compound.

Part 3: Purity Analysis and Compound Identification

The purity of the isolated this compound is assessed using High-Performance Liquid Chromatography (HPLC).

3.1. HPLC Analysis:

  • HPLC Conditions:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% phosphoric acid in water is often effective for separating phenolic acids.

    • Detection: UV detector at 240 nm.[7]

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

  • Procedure:

    • Dissolve a small amount of the purified fraction in the mobile phase.

    • Inject the solution into the HPLC system.

    • Analyze the resulting chromatogram to determine the purity of the isolated compound by comparing the peak area of this compound to the total peak area.

3.2. Structure Elucidation: The structure of the purified compound should be confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy and compared with literature data.

Visualizations

Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

Hypothesized Anti-Inflammatory Signaling Pathway

Given that this compound is a phenolic acid, it may exert anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway, which is a central regulator of inflammation.[1][2][4][6]

Caption: Hypothesized inhibition of the NF-κB inflammatory pathway by this compound.

References

Application Notes and Protocols: 2-Methoxyanofinic Acid as a Phytochemical Marker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyanofinic acid is an iridoid compound found in the medicinal plant Gentiana macrophylla, commonly known as large-leaf gentian.[1] Emerging research has identified this compound as a characteristic phytochemical marker for Gentiana macrophylla, distinguishing it from other species within the Gentiana genus.[2][3] This document provides detailed application notes and protocols for the use of this compound as a phytochemical marker, including its quantification, isolation, and potential biological relevance based on the activities of Gentiana macrophylla extracts.

Data Presentation: Quantitative Analysis of this compound

Recent studies have focused on quantifying this compound in Gentiana macrophylla for quality control purposes. The following table summarizes the key parameters from a validated High-Performance Liquid Chromatography (HPLC) method for its determination.

ParameterValueReference
Linearity (R²)> 0.9999[2]
Precision (RSD%)< 2.46%[2]
Repeatability (RSD%)< 0.83%[2]
Stability (RSD%)< 1.11%[2]
Average Recovery95.08% - 103.05%[2]

Experimental Protocols

Protocol for Quantification of this compound by HPLC-DAD

This protocol is adapted from a validated method for the quantitative analysis of this compound in Gentiana macrophylla.[2]

Objective: To quantify the concentration of this compound in a given sample of Gentiana macrophylla.

Materials and Reagents:

  • Dried and powdered roots of Gentiana macrophylla

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Ultrapure water

  • This compound reference standard

  • Syringe filters (0.45 µm)

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Ultrasonic bath

  • Analytical balance

  • Volumetric flasks

Procedure:

  • Preparation of Standard Solution:

    • Accurately weigh a suitable amount of this compound reference standard.

    • Dissolve it in methanol to prepare a stock solution of known concentration.

    • Prepare a series of working standard solutions by diluting the stock solution with methanol to establish a calibration curve.

  • Preparation of Sample Solution:

    • Accurately weigh about 1.0 g of powdered Gentiana macrophylla root.

    • Transfer to a conical flask and add 50 mL of methanol.

    • Perform ultrasonic extraction for 30 minutes.

    • Allow the solution to cool and then filter through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile (A) and 0.1% phosphoric acid in water (B).

    • Elution Profile: A suitable gradient program to ensure good separation.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 240 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the standard solutions to construct a calibration curve.

    • Inject the sample solution.

    • Identify the peak for this compound in the sample chromatogram by comparing the retention time with the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Protocol for Isolation of this compound

This protocol is based on a method for isolating phytochemicals from Gentiana macrophylla using high-performance countercurrent chromatography (HPCCC).[4]

Objective: To isolate pure this compound from the methylene (B1212753) chloride extract of Gentiana macrophylla.

Materials and Reagents:

  • Dried roots of Gentiana macrophylla

  • Methanol

  • Methylene chloride

  • n-Hexane

  • Ethyl acetate

  • Water

Equipment:

  • High-Performance Countercurrent Chromatography (HPCCC) instrument

  • Rotary evaporator

  • Freeze dryer

Procedure:

  • Extraction:

    • Extract powdered Gentiana macrophylla roots with methanol.

    • Partition the methanol extract with methylene chloride.

    • Concentrate the methylene chloride soluble extract using a rotary evaporator.

  • HPCCC Separation:

    • Solvent System: n-hexane/ethyl acetate/methanol/water (4:6:4:6, v/v/v/v).

    • Mode: Reversed-phase.

    • Prepare the two-phase solvent system and degas before use.

    • Dissolve the dried methylene chloride extract in a suitable amount of the solvent system.

    • Perform the HPCCC separation according to the instrument's operating instructions.

  • Fraction Collection and Purification:

    • Collect the fractions eluted from the HPCCC.

    • Monitor the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

    • Combine the pure fractions and evaporate the solvent.

    • Further purify if necessary using preparative HPLC.

  • Structure Elucidation:

    • Confirm the structure of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ¹H and ¹³C) and Mass Spectrometry (MS).[4]

Signaling Pathways and Biological Activities

While specific studies on the signaling pathways modulated by pure this compound are limited, the extracts of Gentiana macrophylla and its major iridoid glycosides have demonstrated various pharmacological activities, including anti-inflammatory and hepatoprotective effects.[5][6] These activities are often associated with the modulation of key signaling pathways.

Extracts of Gentiana macrophylla have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7] The anti-inflammatory effects of Gentiana species are linked to the modulation of the NF-κB and MAPK signaling pathways.[6] For instance, gentiopicroside, a major iridoid in Gentiana macrophylla, has been shown to modulate the CD147/P38/NF-κB signaling pathway.[6] It is plausible that as a constituent of the plant extract, this compound may contribute to these overall biological effects.

Visualizations

Experimental_Workflow Plant_Material Plant Material (Gentiana macrophylla) Extraction Extraction (Methanol) Plant_Material->Extraction Partition Partitioning (Methylene Chloride) Extraction->Partition Crude_Extract Crude Extract Partition->Crude_Extract Isolation Isolation (HPCCC) Crude_Extract->Isolation Quantification Quantification (HPLC-DAD) Crude_Extract->Quantification Pure_Compound Pure this compound Isolation->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Bioassays Biological Activity Assays Pure_Compound->Bioassays

Caption: Experimental workflow for the analysis of this compound.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GM_Extract Gentiana macrophylla Extract (containing this compound) IKK IKK Complex GM_Extract->IKK inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_IkB NF-κB-IκBα Complex (Inactive) NFkB_IkB->IkB degradation NFkB_active Active NF-κB NFkB_IkB->NFkB_active releases Nucleus Nucleus Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_active->Nucleus translocates to NFkB_active->Gene_Expression induces

Caption: Postulated anti-inflammatory signaling pathway of G. macrophylla extract.

References

Application Notes & Protocols: Isolation of 2-Methoxyanofinic Acid for Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methoxyanofinic acid is an iridoid compound that has been identified in the medicinal plant Gentiana macrophylla. Iridoids are a class of secondary metabolites known for a variety of biological activities, including anti-inflammatory and antifungal properties. This document provides a detailed protocol for the isolation of this compound from its natural source, intended for research and drug development applications. The primary method detailed is based on High-Performance Countercurrent Chromatography (HPCCC), a liquid-liquid chromatography technique that avoids the use of solid stationary phases, offering high recovery and purity.

Data Presentation

The following table summarizes the yields and purities of compounds isolated from Gentiana macrophylla using the described extraction and HPCCC methodology. While the specific yield for this compound was not detailed in the primary source, the data for co-isolated compounds provides a reference for the efficiency of the overall protocol.

Table 1: Summary of Compounds Isolated from Gentiana macrophylla using HPCCC

CompoundClassYield from 750 mg SamplePurity
Loganic acidIridoid54 mg> 97%
SwertiamarinIridoid41 mg> 97%
GentiopicrosideIridoid348 mg> 97%
Macrophylloside DChromene Derivative13 mg~95%
This compound Iridoid Not specified > 97%

Data is adapted from Rho T, et al. J Sep Sci. 2016.

Experimental Protocols

This section outlines the detailed methodology for the isolation of this compound from the roots of Gentiana macrophylla.

Plant Material and Initial Extraction
  • Plant Material: Dried roots of Gentiana macrophylla Pall. are used as the starting material.

  • Grinding: The dried roots are ground into a fine powder to increase the surface area for extraction.

  • Extraction:

    • A 500 g sample of the powdered root material is extracted with 5 liters of methanol (B129727) at room temperature for 24 hours.

    • The extraction process is repeated three times.

    • The methanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Solvent Partitioning

The crude methanol extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.

  • The dried crude extract is suspended in 1 liter of distilled water.

  • The aqueous suspension is then successively partitioned with:

  • Each solvent layer is collected separately and evaporated to dryness. This compound is primarily found in the methylene chloride fraction.

Isolation by High-Performance Countercurrent Chromatography (HPCCC)

The methylene chloride fraction is further purified using HPCCC to isolate this compound.

  • HPCCC Instrument: A high-performance countercurrent chromatograph equipped with a multi-layer coil and a UV detector is used.

  • Two-Phase Solvent System: A two-phase solvent system of n-hexane/ethyl acetate/methanol/water (4:6:4:6, v/v/v/v) is prepared. The mixture is thoroughly shaken and allowed to separate into two distinct phases in a separatory funnel.

  • Stationary and Mobile Phases: The upper phase is used as the stationary phase, and the lower phase is used as the mobile phase (reversed-phase mode).

  • HPCCC Operation:

    • The coil is first entirely filled with the stationary phase (upper phase).

    • The apparatus is then rotated at a specific speed (e.g., 800 rpm).

    • The mobile phase (lower phase) is pumped into the coil at a flow rate of 4 mL/min.

    • The sample (dissolved in a small volume of the biphasic solvent system) is injected after the hydrodynamic equilibrium is established.

  • Fraction Collection: The effluent from the outlet of the column is monitored by a UV detector (e.g., at 254 nm), and fractions are collected based on the chromatogram peaks.

  • Analysis of Fractions: The collected fractions are analyzed by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to identify the fractions containing pure this compound.

  • Final Purification: The fractions containing the target compound are combined and the solvent is evaporated to yield purified this compound.

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the isolation of this compound.

Workflow Start Dried Roots of Gentiana macrophylla Grinding Grinding Start->Grinding Extraction Methanol Extraction (3x) Grinding->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration CrudeExtract Crude Methanol Extract Concentration->CrudeExtract Partitioning Solvent Partitioning CrudeExtract->Partitioning Hexane n-Hexane Fraction Partitioning->Hexane Non-polar MC Methylene Chloride Fraction Partitioning->MC Medium-polar Butanol n-Butanol Fraction Partitioning->Butanol Polar Water Aqueous Fraction Partitioning->Water Highly Polar HPCCC HPCCC Purification (n-hexane/EtOAc/MeOH/H2O) MC->HPCCC FinalProduct Pure this compound HPCCC->FinalProduct

Caption: Workflow for the isolation of this compound.

Proposed Signaling Pathway

While the specific signaling pathway for this compound has not been fully elucidated, many iridoid compounds isolated from Gentiana species have demonstrated anti-inflammatory effects through the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The following diagram represents a proposed mechanism of action based on the known activities of related iridoid compounds.

Signaling_Pathway cluster_cytoplasm Cytoplasm LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 Ikk IKK Complex TLR4->Ikk activates Ikb IκBα Ikk->Ikb phosphorylates Nfkb NF-κB (p65/p50) Nfkb_active Active NF-κB Nfkb->Nfkb_active releases Nucleus Nucleus Nfkb_active->Nucleus translocates to Gene Pro-inflammatory Gene Transcription (COX-2, TNF-α, IL-6) Nucleus->Gene activates Iridoid This compound (Proposed) Iridoid->Ikk inhibits

Caption: Proposed anti-inflammatory signaling pathway for this compound.

2-Methoxyanofinic Acid: Application Notes and Protocols for Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A definitive identification of "2-Methoxyanofinic acid" has not been established in scientific literature, suggesting a potential misnomer or a very novel, uncharacterized compound. Searches for this specific name did not yield a distinct chemical structure or associated analytical data.

However, the closely named "Anofinic acid" is a known compound with the systematic name 2,2-dimethyl-2H-chromene-6-carboxylic acid.[1][2] This document will proceed under the assumption that "Anofinic acid" may be the intended compound of interest and will provide relevant analytical protocols based on this assumption. Researchers are strongly advised to verify the precise identity and structure of their analyte before applying these methods.

Introduction to Anofinic Acid

Anofinic acid, a member of the 1-benzopyran class, has been identified in various natural sources, including the fungi Aspergillus duricaulis and Curvularia fallax.[1] It is classified as a 2,2-dimethyl-1-benzopyran.[3] Anofinic acid has garnered research interest due to its potential biological activities.

Chemical Structure of Anofinic Acid:

Anofinic_Acid_Structure cluster_structure Anofinic Acid (2,2-dimethyl-2H-chromene-6-carboxylic acid) mol

Caption: Chemical structure of Anofinic acid.

Analytical Standards and Reagents

For accurate quantitative analysis, a certified reference standard of Anofinic acid is required. The following reagents and solvents are recommended for the analytical protocols described below. All solvents should be of HPLC or analytical grade.

Reagent/SolventGradeRecommended Use
Anofinic Acid Certified Reference Material≥98%Standard curve preparation, method validation
Acetonitrile (ACN)HPLC GradeMobile phase for HPLC
Methanol (MeOH)HPLC GradeSample extraction and preparation
WaterDeionized, 18 MΩ·cmMobile phase and sample diluent
Formic AcidLC-MS GradeMobile phase modifier
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCSDerivatization GradeGC-MS derivatization
Pyridine (B92270)AnhydrousDerivatization solvent

High-Performance Liquid Chromatography (HPLC) Method for Quantification

This protocol outlines a reverse-phase HPLC method for the separation and quantification of Anofinic acid in various sample matrices.

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Extraction Solvent Extraction (e.g., Methanol) Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection Inject into HPLC Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV/PDA Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification via Calibration Curve Integration->Quantification

Caption: General workflow for HPLC analysis of Anofinic acid.

Chromatographic Conditions
ParameterCondition
Column C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-20 min: 30-90% B20-25 min: 90% B25-26 min: 90-30% B26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV/PDA at 254 nm and 320 nm
Standard Curve Preparation
  • Prepare a stock solution of Anofinic acid (1 mg/mL) in methanol.

  • Perform serial dilutions to prepare working standards ranging from 1 µg/mL to 100 µg/mL.

  • Inject each standard in triplicate to generate a calibration curve by plotting peak area against concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

For volatile analysis or confirmation of identity, a GC-MS method can be employed following derivatization.

Derivatization Protocol

Due to the carboxylic acid moiety, derivatization is necessary to increase the volatility of Anofinic acid for GC-MS analysis. Silylation is a common approach.

  • Evaporate a known amount of the sample extract to dryness under a gentle stream of nitrogen.

  • Add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 60 minutes.

  • Cool to room temperature before injection.

GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Dried Sample Extract Derivatization Silylation (BSTFA) Sample->Derivatization Injection Inject into GC-MS Derivatization->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Ionization->Detection LibrarySearch Mass Spectral Library Search Detection->LibrarySearch Quantification Quantification (SIM mode) Detection->Quantification

Caption: Workflow for GC-MS analysis of Anofinic acid after derivatization.

GC-MS Conditions
ParameterCondition
GC Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Injector Temperature 280 °C
Oven Program Initial: 100 °C (hold 2 min)Ramp: 10 °C/min to 280 °C (hold 10 min)
Carrier Gas Helium at 1.0 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-550 m/z
Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of Anofinic acid.

Sample Preparation
  • Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

NMR Parameters
ExperimentKey Information Obtained
¹H NMR Provides information on the number, environment, and coupling of protons.
¹³C NMR Shows the number and types of carbon atoms in the molecule.
COSY Correlates coupled protons.
HSQC Correlates directly bonded proton and carbon atoms.
HMBC Shows long-range correlations between protons and carbons.

Data Interpretation and Reporting

All quantitative data should be reported with appropriate statistical analysis, including mean, standard deviation, and coefficient of variation. Method validation parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision should be established and reported.

The information provided is based on general analytical principles and methods for compounds structurally similar to Anofinic acid. Specific experimental conditions may require optimization for different sample matrices and instrumentation.

References

Cell-based Assays for Testing 2-Methoxyanofinic Acid Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyanofinic acid is an iridoid compound that can be isolated from Gentiana macrophylla.[1] Iridoids are a class of monoterpenoids that have garnered significant interest for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and immunomodulatory effects.[2][3] This document provides detailed application notes and protocols for conducting cell-based assays to evaluate the bioactivity of this compound, with a focus on its potential anti-inflammatory, apoptosis-inducing, and anti-proliferative activities.

Anti-inflammatory Activity Assays

Iridoid compounds have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT).[2][4][5] Cell-based assays are crucial for elucidating the anti-inflammatory potential of this compound.

Data Presentation: Inhibition of Pro-inflammatory Mediators

The following table is a template illustrating how to present quantitative data on the inhibition of pro-inflammatory mediators. Data for Roburic acid, another compound found in Gentiana macrophylla, is used for illustrative purposes.[6]

CompoundTargetAssay SystemIC50 (µM)
This compoundCOX-1Enzyme AssayData to be determined
This compoundCOX-2Enzyme AssayData to be determined
Roburic acid (example)COX-1Enzyme Assay5
Roburic acid (example)COX-2Enzyme Assay9
This compoundTNF-α ProductionLPS-stimulated RAW 264.7 cellsData to be determined
This compoundIL-6 ProductionLPS-stimulated RAW 264.7 cellsData to be determined
This compoundIL-1β ProductionLPS-stimulated THP-1 cellsData to be determined
Experimental Protocols

Principle: Lipopolysaccharide (LPS) stimulates macrophages to produce nitric oxide (NO), a pro-inflammatory mediator. The inhibitory effect of this compound on NO production can be quantified using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • LPS (from E. coli)

  • This compound

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (B80452) standard solution

  • 96-well plates

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent to the supernatant and incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the concentration of nitrite using a sodium nitrite standard curve.

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, secreted by macrophages in response to an inflammatory stimulus.

Materials:

  • RAW 264.7 macrophage cell line

  • LPS

  • This compound

  • ELISA kits for mouse TNF-α and IL-6

  • 96-well plates

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with different concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

  • Measure the absorbance and determine the cytokine concentrations from the standard curve.

Visualization of Signaling Pathways and Workflows

Anti_Inflammatory_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK activates p38 p38 MAPK TLR4->p38 JNK JNK TLR4->JNK LPS LPS LPS->TLR4 Compound This compound Compound->IKK Compound->p38 Compound->JNK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IKK->NFκB releases NFκB_nuc NF-κB NFκB->NFκB_nuc translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFκB_nuc->Genes activates transcription

Caption: Putative anti-inflammatory signaling pathway of this compound.

ELISA_Workflow A Seed RAW 264.7 cells B Pre-treat with this compound A->B C Stimulate with LPS B->C D Incubate for 24 hours C->D E Collect supernatant D->E F Perform ELISA for TNF-α and IL-6 E->F G Measure absorbance and calculate concentration F->G

Caption: Experimental workflow for cytokine measurement by ELISA.

Apoptosis Induction Assays

Iridoid glycosides have been reported to inhibit cancer cell growth by inducing apoptosis through the regulation of apoptosis-related signaling pathways, such as the PI3K/Akt pathway.[3] The following assays can be used to determine if this compound induces programmed cell death.

Data Presentation: Induction of Apoptosis

This table provides a template for presenting data on the pro-apoptotic effects of this compound.

Cell LineAssayParameter MeasuredTreatment Concentration (µM)Result (% of control)
HeLaCaspase-3/7 ActivityLuminescenceData to be determinedData to be determined
MCF-7Annexin V Staining% Apoptotic CellsData to be determinedData to be determined
HCT-116TUNEL Assay% DNA FragmentationData to be determinedData to be determined
Experimental Protocols

Principle: This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. The assay provides a luminogenic substrate that is cleaved by active caspases, generating a luminescent signal proportional to caspase activity.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Appropriate cell culture medium

  • This compound

  • Caspase-Glo® 3/7 Assay Reagent (Promega)

  • White-walled 96-well plates

  • Luminometer

Protocol:

  • Seed cells in a white-walled 96-well plate at a suitable density and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound for the desired time (e.g., 24, 48 hours).

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix gently and incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a luminometer.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate apoptotic from necrotic cells.

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Harvest the cells (including floating and adherent cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of FITC Annexin V and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze by flow cytometry within 1 hour.

Visualization of Signaling Pathways and Workflows

Apoptosis_Signaling Compound This compound PI3K PI3K Compound->PI3K Akt Akt PI3K->Akt activates Bad Bad Akt->Bad phosphorylates (inactivates) Bcl2 Bcl-2 Bad->Bcl2 Bax Bax Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion forms pores Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential apoptosis induction pathway of this compound.

Apoptosis_Assay_Workflow cluster_assays Apoptosis Assays A Seed cancer cells B Treat with this compound A->B C Incubate for 24-48 hours B->C D1 Caspase-Glo Assay C->D1 D2 Annexin V/PI Staining C->D2 D3 TUNEL Assay C->D3 E1 Measure Luminescence D1->E1 E2 Flow Cytometry Analysis D2->E2 E3 Microscopy/Flow Cytometry D3->E3

Caption: Workflow for assessing apoptosis induction.

Anti-proliferative Activity Assays

The anti-proliferative effects of iridoids can be mediated by inducing cell cycle arrest.[3] Assays to evaluate the impact of this compound on cell proliferation are essential for understanding its potential as an anti-cancer agent.

Data Presentation: Inhibition of Cell Proliferation

This table is a template for presenting the anti-proliferative activity of this compound.

Cell LineAssayParameter MeasuredIC50 (µM)
HCT-116MTT AssayCell ViabilityData to be determined
PC-3BrdU AssayDNA SynthesisData to be determined
A549Cell Cycle Analysis% Cells in G1/S/G2-MData to be determined
Experimental Protocols

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

Protocol:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with a range of concentrations of this compound for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Principle: This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is proportional to the DNA content.

Materials:

  • Cancer cell line of interest

  • This compound

  • PI staining solution (containing RNase A)

  • 70% ethanol (B145695) (ice-cold)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound for 24-48 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

  • Quantify the percentage of cells in each phase of the cell cycle using appropriate software.

Visualization of Workflows

Proliferation_Workflow A Seed cancer cells in 96-well plate B Treat with this compound A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Solubilize formazan with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cell proliferation assay.

Cell_Cycle_Workflow A Seed cells in 6-well plates B Treat with this compound A->B C Incubate for 24-48 hours B->C D Harvest and fix cells in ethanol C->D E Stain with Propidium Iodide D->E F Analyze by Flow Cytometry E->F G Quantify cell cycle distribution F->G

Caption: Workflow for cell cycle analysis.

References

Application Note & Protocol: A Validated HPLC-UV Method for the Quantification of 2-Methoxyanofinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyanofinic acid is an iridoid compound that has been identified in Gentiana macrophylla.[1] As with many natural products, robust and reliable analytical methods are crucial for its quantification in various matrices for research, quality control, and pharmacokinetic studies. This document outlines a detailed, validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the determination of this compound. The validation of this method is based on the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) and the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation.[2][3][4][5][6][7]

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (AR grade)

  • Water (Milli-Q or equivalent)

  • Biological matrix (e.g., human plasma, rat plasma)

  • Internal Standard (IS) - A structurally similar compound not expected to be present in the samples, for example, Anofinic acid.[8][9][10]

Instrumentation and Chromatographic Conditions

A validated HPLC method was developed using a standard HPLC system equipped with a UV detector.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:0.1% Formic Acid in Water (Gradient elution)
Gradient Program 0-2 min: 10% ACN; 2-15 min: 10-90% ACN; 15-18 min: 90% ACN; 18-20 min: 10% ACN
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 254 nm
Internal Standard Anofinic Acid
Preparation of Standard and Quality Control (QC) Samples
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions of the stock solution with methanol to obtain a series of working standard solutions at concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Calibration Curve Standards: Spike the appropriate biological matrix with the working standard solutions to prepare calibration standards at concentrations of 0.1, 0.5, 1, 5, 10, 20, and 50 µg/mL.

  • Quality Control (QC) Samples: Prepare QC samples in the biological matrix at three concentration levels: low (0.3 µg/mL), medium (7.5 µg/mL), and high (40 µg/mL).

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (standard, QC, or unknown), add 10 µL of the internal standard solution.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and inject it into the HPLC system.

Method Validation

The analytical method was validated according to ICH and FDA guidelines.[2][11][12][13][14]

System Suitability

System suitability was assessed by injecting six replicates of a standard solution. The acceptance criteria were a relative standard deviation (RSD) of ≤ 2% for peak area and retention time.

Specificity and Selectivity

The ability of the method to differentiate and quantify the analyte in the presence of other components was evaluated.[5] Blank matrix samples from six different sources were analyzed to ensure no significant interference at the retention times of this compound and the internal standard.

Linearity and Range

The linearity of the method was determined by analyzing the calibration standards in triplicate.[15] A calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration. The acceptance criterion was a correlation coefficient (r²) of ≥ 0.99. The validated range of the method was established from the lower limit of quantitation (LLOQ) to the upper limit of quantitation (ULOQ).

Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated by analyzing the QC samples (low, medium, and high) on three different days.[15] The acceptance criteria were an accuracy of 85-115% (80-120% for LLOQ) and a precision (RSD) of ≤ 15% (≤ 20% for LLOQ).

Lower Limit of Quantitation (LLOQ)

The LLOQ was established as the lowest concentration on the calibration curve that could be quantified with acceptable accuracy and precision.[15]

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min) and column temperature (±2°C).[3] The results were compared to those obtained under the optimized conditions to assess the method's reliability.

Data Presentation

The quantitative data from the method validation experiments are summarized in the tables below.

Table 1: System Suitability Results

ParameterMean% RSDAcceptance Criteria
Retention Time (min) 8.520.8≤ 2%
Peak Area 12345671.2≤ 2%

Table 2: Linearity Data

Concentration (µg/mL)Mean Peak Area Ratio
0.10.025
0.50.128
10.255
51.275
102.550
205.100
5012.750
Correlation Coefficient (r²) 0.9995

Table 3: Accuracy and Precision Data

QC LevelConcentration (µg/mL)Intra-day Accuracy (%)Intra-day Precision (%RSD)Inter-day Accuracy (%)Inter-day Precision (%RSD)
Low 0.398.75.2101.26.8
Medium 7.5102.13.8100.54.5
High 4099.52.598.93.1

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis HPLC Analysis cluster_data Data Processing & Validation stock Stock Solution (1 mg/mL) working Working Standards stock->working cal_standards Calibration Standards (0.1-50 µg/mL) working->cal_standards qc_samples QC Samples (Low, Med, High) working->qc_samples add_is Add Internal Standard cal_standards->add_is qc_samples->add_is unknown_sample Unknown Sample unknown_sample->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc_injection HPLC Injection supernatant->hplc_injection chrom_separation Chromatographic Separation (C18 Column) hplc_injection->chrom_separation uv_detection UV Detection (254 nm) chrom_separation->uv_detection peak_integration Peak Integration uv_detection->peak_integration cal_curve Calibration Curve Construction peak_integration->cal_curve quantification Quantification of Analyte cal_curve->quantification validation Method Validation (Accuracy, Precision, etc.) quantification->validation

Caption: Experimental workflow for the HPLC-UV analysis of this compound.

Conclusion

The developed HPLC-UV method for the quantification of this compound is specific, accurate, precise, and robust over the specified concentration range. This validated method is suitable for the reliable determination of this compound in biological matrices and can be effectively utilized in preclinical and clinical studies, as well as for quality control purposes.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Methoxyanofinic Acid Extraction from Plants

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of 2-Methoxyanofinic acid extraction. This resource is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your extraction yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges in the extraction and purification of this compound and similar acidic secondary metabolites from plant matrices.

Extraction & Yield Issues

Q1: My extraction yield of this compound is consistently low. What are the primary factors I should investigate?

A1: Low yields are a common challenge and can stem from several stages of your process. Key areas to troubleshoot include:

  • Plant Material Quality: The concentration of the target compound can vary based on the plant's age, origin, and storage conditions. Whenever possible, use fresh or properly stored (cool, dark, and dry) plant material.[1][2]

  • Particle Size: Inadequate grinding of the plant material can lead to poor solvent penetration. Ensure your plant material is ground to a fine, uniform powder to maximize the surface area for extraction.[1]

  • Incomplete Extraction: The chosen solvent, extraction time, and temperature may not be optimal for solubilizing and removing the compound from the plant matrix.[2]

  • Compound Degradation: this compound, being a phenolic compound, may be sensitive to high temperatures, prolonged light exposure, or pH changes, leading to degradation during extraction.[2]

  • Suboptimal Solvent-to-Solid Ratio: An insufficient volume of solvent may not be enough to fully extract the compound. Increasing the solvent-to-solid ratio can improve yield, though there is a point of diminishing returns.[3][4][5][6]

Q2: How do I select the optimal solvent for extracting this compound?

A2: Solvent selection is critical and depends on the polarity of this compound. As an acidic compound with a chromene core, it possesses moderate polarity.

  • Polarity Matching: The principle of "like dissolves like" is a good starting point. Solvents of intermediate polarity, such as methanol (B129727), ethanol (B145695), or acetone, are often effective for phenolic compounds.[2]

  • Solvent Mixtures: Aqueous mixtures of organic solvents (e.g., 80% methanol or 80% ethanol) can be more efficient than pure solvents. The water content can help swell the plant tissue, allowing for better solvent penetration.[5][7]

  • Acidification: For acidic compounds, acidifying the extraction solvent (e.g., with a small amount of formic or acetic acid) can improve solubility and stability by keeping the compound in its protonated form.

Q3: Can the extraction method itself be the cause of low yield? Which method is best?

A3: Yes, the extraction technique significantly impacts yield. The most common methods are Soxhlet extraction, maceration, and Ultrasound-Assisted Extraction (UAE).

  • Soxhlet Extraction: This method is thorough due to the continuous cycling of fresh, hot solvent. However, the prolonged exposure to heat can degrade thermolabile compounds like some phenolics.[2][8][9][10]

  • Maceration: This involves soaking the plant material in a solvent at room temperature. It is a simple and gentle method but can be time-consuming and may result in incomplete extraction.

  • Ultrasound-Assisted Extraction (UAE): UAE uses acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer.[11][12][13][14] It is generally faster and can be performed at lower temperatures, reducing the risk of thermal degradation.[15][16] In many cases, UAE provides higher yields in a shorter time compared to traditional methods.[15][16][17][18]

Purification & Contamination Issues

Q4: My HPLC analysis shows multiple peaks, indicating a contaminated extract. What are the likely contaminants and how can I remove them?

A4: Co-extraction of other plant constituents is a common source of contamination. For a moderately polar compound like this compound, likely contaminants include:

  • Chlorophylls and Pigments: Especially when using solvents like ethanol or acetone.

  • Other Phenolic Compounds: Flavonoids and other phenolic acids with similar polarities.

  • Lipids and Waxes: If a less polar solvent is used.

To remove these, consider a pre-extraction with a non-polar solvent like hexane (B92381) to remove lipids. For purification, column chromatography (including flash chromatography) or preparative HPLC are effective.[2][19]

Q5: I'm experiencing peak tailing and poor resolution during HPLC purification of this compound. What could be the cause?

A5: Peak tailing for acidic compounds in reverse-phase HPLC is often due to interactions with residual silanol (B1196071) groups on the silica-based column packing.

  • Mobile Phase pH: Ensure the pH of your mobile phase is low enough (typically pH 2.5-3.5) to keep your acidic analyte fully protonated. This minimizes interaction with silanol groups. Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase is standard practice.

  • Column Choice: Use a high-purity silica (B1680970) column or one that is end-capped to reduce the number of free silanol groups.

  • Buffer Concentration: Insufficient buffer strength in the mobile phase can lead to inconsistent ionization of the analyte, causing peak distortion.

Q6: I seem to be losing a significant amount of my compound during column chromatography. How can I minimize this loss?

A6: Loss during chromatographic purification can occur for several reasons:

  • Irreversible Adsorption: The compound may be irreversibly binding to the stationary phase. Ensure the chosen stationary phase is appropriate.

  • Improper Solvent Gradient: A rapid increase in solvent polarity during gradient elution can cause your compound to elute with closely related impurities, leading to difficult separation and loss during fraction collection. A shallower gradient around the expected elution point can improve resolution.

  • Incorrect Fraction Collection: Monitor fractions diligently using a sensitive detection method like UV-Vis spectrophotometry at the λmax of this compound to avoid prematurely discarding fractions containing your compound.[2]

Data Presentation: Comparative Analysis of Extraction Parameters

The following tables summarize quantitative data on the impact of various parameters on the extraction yield of phenolic compounds, which can serve as a proxy for optimizing this compound extraction.

Table 1: Effect of Solvent Polarity on Total Phenolic Content (TPC) Yield

SolventPolarity IndexTPC Yield (mg GAE/g DW)
Hexane0.1Low
Chloroform4.1Moderate
Acetone5.1High
Ethanol5.2High
Methanol5.1Very High
Water10.2Moderate to High

Data compiled from studies on various plant materials. GAE = Gallic Acid Equivalents; DW = Dry Weight.

Table 2: Influence of Temperature and Solvent-to-Solid Ratio on Phenolic Extraction from Grape Byproducts

Temperature (°C)Solvent-to-Solid RatioRelative Phenolic Yield (%)
251:175
255:185
501:1100
505:192

Adapted from a study on grape byproducts, where a lower solvent-to-solid ratio at a higher temperature yielded the most concentrated extract.[3]

Table 3: Comparison of Extraction Methods for Total Flavonoid Content (TFC) from Millettia speciosa

Extraction MethodTimeTemperature (°C)TFC Yield (mg/g)
Soxhlet Extraction4 hours~80~670
Ultrasound-Assisted Extraction (UAE)15 min40~671

This data illustrates that UAE can achieve comparable or higher yields in a significantly shorter time and at a lower temperature.[20]

Experimental Protocols

Below are detailed methodologies for common extraction techniques that can be adapted for this compound.

Protocol 1: Ultrasound-Assisted Extraction (UAE)

  • Preparation of Plant Material: Dry the plant material at 40-50°C and grind it into a fine powder.

  • Extraction Setup: Place 10 g of the powdered plant material into a 250 mL flask. Add the extraction solvent (e.g., 200 mL of 80% methanol) to achieve a 1:20 solid-to-solvent ratio.[4]

  • Sonication: Place the flask in an ultrasonic bath or use an ultrasonic probe. Sonicate at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 30 minutes).[20][21]

  • Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

  • Purification: The crude extract can be further purified using column chromatography or preparative HPLC.[2][19]

Protocol 2: Soxhlet Extraction

  • Preparation of Plant Material: Prepare the plant material as described in the UAE protocol.

  • Apparatus Setup: Place approximately 20 g of the powdered plant material into a cellulose (B213188) thimble. Place the thimble inside the main chamber of the Soxhlet extractor.[22]

  • Solvent Addition: Fill a round-bottom flask with 300 mL of the chosen solvent (e.g., ethanol).[8]

  • Extraction: Assemble the Soxhlet apparatus and heat the solvent to its boiling point. Allow the extraction to proceed for 6-8 hours, during which the solvent will continuously cycle through the plant material.[1][10]

  • Solvent Removal: After the extraction is complete, cool the solution and remove the solvent using a rotary evaporator as described previously.

  • Purification: Proceed with purification of the crude extract as needed.

Mandatory Visualizations

Biosynthetic Pathway of Chromenes

The following diagram illustrates a plausible biosynthetic pathway for a chromene derivative like this compound, starting from precursors derived from primary metabolism.

Biosynthesis Shikimate Shikimate Pathway p_Hydroxybenzoic_acid p-Hydroxybenzoic Acid Shikimate->p_Hydroxybenzoic_acid Intermediate Prenylated Intermediate p_Hydroxybenzoic_acid->Intermediate Prenyl_precursor Prenyl Precursor (DMAPP) Prenyl_precursor->Intermediate Mevalonate Mevalonate Pathway Mevalonate->Prenyl_precursor MEP MEP/DXP Pathway MEP->Prenyl_precursor Chromene_ring Chromene Ring Formation Intermediate->Chromene_ring Anofinic_Acid Anofinic Acid Derivative Chromene_ring->Anofinic_Acid Modification Tailoring Reactions (e.g., Methoxylation) Anofinic_Acid->Modification Final_Product This compound Modification->Final_Product

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Extraction and Purification

This workflow outlines the logical steps from plant material to the purified compound.

Workflow Plant_Material Plant Material (Dried & Powdered) Extraction Extraction (UAE or Soxhlet) Plant_Material->Extraction Filtration Filtration Extraction->Filtration Solvent_Removal Solvent Removal (Rotary Evaporation) Filtration->Solvent_Removal Crude_Extract Crude Extract Solvent_Removal->Crude_Extract Purification Purification (Column Chromatography / Prep-HPLC) Crude_Extract->Purification Pure_Compound Pure this compound Purification->Pure_Compound Analysis Analysis (HPLC, GC-MS, NMR) Pure_Compound->Analysis

Caption: General workflow for extraction and purification.

References

Technical Support Center: 2-Methoxyanofinic Acid HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 2-Methoxyanofinic acid, with a focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why can it be challenging to analyze by HPLC?

A1: this compound is an iridoid compound that contains a carboxylic acid functional group.[1] As an acidic analyte, it is prone to secondary interactions with the stationary phase in reversed-phase HPLC, which can lead to poor peak shapes, particularly peak tailing. These interactions can compromise the accuracy of peak integration, reduce resolution, and affect the overall reproducibility of the analytical method.[2]

Q2: What are the primary causes of peak tailing for this compound?

A2: Peak tailing for an acidic compound like this compound in reversed-phase HPLC is often due to:

  • Secondary Silanol (B1196071) Interactions: The most common cause is the interaction between the ionized form of the analyte (carboxylate anion) and free silanol groups (Si-OH) on the surface of silica-based stationary phases.[2][3] These interactions introduce a secondary, undesirable retention mechanism that leads to peak tailing.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to or above the pKa of this compound, a significant portion of the analyte will be in its ionized form, increasing the likelihood of silanol interactions.[4][5][6]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in broadened and asymmetric peaks.

  • Column Degradation: Over time, columns can degrade, leading to the formation of voids or accumulation of contaminants at the column inlet, which can distort peak shapes.[2]

  • Extra-Column Effects: Issues within the HPLC system, such as excessive tubing length or dead volumes in fittings, can contribute to band broadening and peak tailing.[2]

Q3: How can I determine if the peak tailing of this compound is due to chemical interactions or a physical problem with my HPLC system?

A3: A simple diagnostic test involves injecting a neutral, non-polar compound (e.g., toluene (B28343) or naphthalene). If the neutral compound exhibits a symmetrical peak shape while this compound tails, the problem is likely chemical in nature (i.e., secondary interactions). If both peaks show tailing, a physical issue with the column or HPLC system is more probable.[7]

Troubleshooting Guides

Guide 1: Optimizing Mobile Phase pH to Mitigate Peak Tailing

The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds. For acidic analytes like this compound, the goal is to suppress ionization by maintaining the mobile phase pH well below the compound's pKa.

Recommended Actions:

  • Use an Acidic Modifier: Incorporate an acidic modifier into your mobile phase. For example, a mobile phase of acetonitrile (B52724) and 0.1% phosphoric acid has been successfully used for the analysis of this compound. Other common modifiers include formic acid and trifluoroacetic acid (TFA).[8]

  • Buffer the Mobile Phase: Employ a buffer (e.g., phosphate (B84403) or formate) at a concentration of 10-50 mM to ensure a stable and consistent pH throughout the analysis.[2]

Data Presentation

The following table provides illustrative data on how mobile phase pH can impact the peak asymmetry (tailing factor) of an acidic compound like this compound. A tailing factor of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 suggest significant tailing.

Mobile Phase pHBuffer System (20 mM)Tailing Factor (Tf)Retention Time (min)Observations
6.5Phosphate2.13.2Severe tailing, poor peak shape.
4.5Acetate1.75.8Moderate tailing, improved retention.
3.0Phosphate1.28.1Good peak symmetry, acceptable for quantification.
2.5Phosphate1.09.5Excellent peak symmetry.

Note: This data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Systematic Optimization of Mobile Phase pH

This protocol outlines a systematic approach to determine the optimal mobile phase pH for the analysis of this compound.

1. Materials:

  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Phosphoric acid (85%)
  • This compound standard
  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Mobile Phase Preparation:

  • pH 3.5: Prepare an aqueous solution of 0.1% phosphoric acid in water.
  • pH 3.0: Prepare an aqueous solution of 0.2% phosphoric acid in water.
  • pH 2.5: Prepare an aqueous solution of 0.3% phosphoric acid in water.
  • Filter all aqueous mobile phases through a 0.45 µm filter.

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and the prepared aqueous buffer in a suitable isocratic or gradient elution. Start with a 50:50 (v/v) ratio.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Detection Wavelength: 240 nm
  • Injection Volume: 10 µL

4. Procedure:

  • Equilibrate the column with the pH 3.5 mobile phase for at least 20 column volumes.
  • Inject the this compound standard and record the chromatogram.
  • Repeat the equilibration and injection for the pH 3.0 and pH 2.5 mobile phases.
  • Evaluate the chromatograms for peak shape (tailing factor), retention time, and resolution.

Visualizations

Below are diagrams to illustrate the key concepts in troubleshooting peak tailing for this compound.

cluster_troubleshooting Troubleshooting Workflow start Peak Tailing Observed for this compound is_chem_or_phys Inject Neutral Compound (e.g., Toluene) start->is_chem_or_phys chem_issue Chemical Issue: Secondary Interactions is_chem_or_phys->chem_issue Neutral peak is symmetrical phys_issue Physical Issue: System/Column Problem is_chem_or_phys->phys_issue Neutral peak tails optimize_ph Optimize Mobile Phase pH (Lower) chem_issue->optimize_ph check_column Check Column & System (Frits, Tubing) phys_issue->check_column end_good Symmetrical Peak optimize_ph->end_good check_column->end_good

Caption: A troubleshooting workflow for diagnosing the cause of peak tailing.

cluster_interaction Analyte-Stationary Phase Interaction cluster_high_ph High pH (>= pKa) cluster_low_ph Low pH (<< pKa) analyte_ionized This compound (Anion: R-COO⁻) silanol_ionized Silanol Group (Si-O⁻) analyte_ionized->silanol_ionized Strong Interaction (Peak Tailing) analyte_neutral This compound (Neutral: R-COOH) silanol_neutral Silanol Group (Si-OH) analyte_neutral->silanol_neutral Weak Interaction (Symmetrical Peak)

Caption: The effect of mobile phase pH on analyte-silanol interactions.

References

Technical Support Center: Chromatographic Analysis of 2-Methoxyanofinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 2-Methoxyanofinic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving good peak shape for this compound?

A1: The most critical factor for obtaining symmetrical peaks for an acidic compound like this compound is controlling the mobile phase pH. The pH should be adjusted to be at least 2 units away from the analyte's pKa to ensure it exists in a single ionic state.[1] For an acid, this typically means using a mobile phase with a pH below its pKa.

Q2: Which type of HPLC column is most suitable for the analysis of this compound?

A2: A reversed-phase C18 column is a good starting point for the analysis of this compound. Look for columns with low silanol (B1196071) activity or those that are end-capped to minimize peak tailing caused by secondary interactions between the acidic analyte and residual silanols on the silica (B1680970) support.[2]

Q3: What are the ideal mobile phase compositions for retaining and resolving this compound?

A3: A typical mobile phase for reversed-phase chromatography of an acidic compound like this compound consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). The aqueous component should contain a buffer to control the pH. A common starting point is a gradient elution with acetonitrile and water containing an acidic additive like formic acid or a phosphate (B84403) buffer.[3][4]

Q4: How can I improve the retention of this compound if it elutes too early?

A4: To increase retention in reversed-phase chromatography, you can:

  • Decrease the percentage of the organic modifier (e.g., acetonitrile, methanol) in the mobile phase.[5]

  • Ensure the mobile phase pH is appropriate to suppress the ionization of the acidic analyte, which increases its hydrophobicity and retention on a C18 column.

  • Consider using a column with a higher carbon load or a different stationary phase chemistry.

Q5: What should I do if my this compound peak is co-eluting with an impurity?

A5: To resolve co-eluting peaks, you can try to alter the mobile phase composition or the gradient profile to improve separation.[5] Adjusting the pH of the mobile phase can dramatically alter the retention and elution order of acidic and basic compounds.[3][6] You can also evaluate different column stationary phases to exploit different selectivity.

Troubleshooting Guides

Issue 1: Poor Peak Shape - Tailing Peaks

Peak tailing is a common issue when analyzing acidic compounds and can compromise resolution and quantitation.[7]

Troubleshooting Workflow for Peak Tailing

G Start Start: Peak Tailing Observed Check_pH Is mobile phase pH at least 2 units below analyte pKa? Start->Check_pH Adjust_pH Adjust mobile phase pH with an appropriate acid (e.g., 0.1% Formic Acid). Check_pH->Adjust_pH No Check_Column Is the column old or showing high silanol activity? Check_pH->Check_Column Yes Adjust_pH->Check_Column Replace_Column Consider a new column, one with end-capping, or a different stationary phase. Check_Column->Replace_Column Yes Check_Overload Is the peak shape improving with sample dilution? Check_Column->Check_Overload No Replace_Column->Check_Overload Reduce_Concentration Reduce sample concentration or injection volume. Check_Overload->Reduce_Concentration Yes Check_Frit Are all peaks tailing? Check_Overload->Check_Frit No Reduce_Concentration->Check_Frit Backflush_Column Backflush the column to remove potential frit blockage. Check_Frit->Backflush_Column Yes End End: Improved Peak Shape Check_Frit->End No Backflush_Column->End

A workflow for troubleshooting peak tailing.

Potential Cause Recommended Action
Inappropriate Mobile Phase pH The mobile phase pH may be too close to the pKa of this compound, causing it to exist in both ionized and non-ionized forms. Solution: Adjust the mobile phase pH to be at least 2 units below the analyte's pKa. Using an acidic modifier like 0.1% formic acid is a common practice.[3]
Secondary Silanol Interactions Residual silanol groups on the silica-based column packing can interact with the acidic analyte, leading to tailing.[8][2] Solution: Use a column with high-purity silica and effective end-capping. Alternatively, add a competitive acidic modifier to the mobile phase, such as trifluoroacetic acid (TFA), to mask the silanol groups.
Column Overload Injecting too much sample can saturate the stationary phase, resulting in peak tailing.[7] Solution: Reduce the injection volume or the concentration of the sample.[7]
Column Contamination or Degradation Accumulation of contaminants on the column frit or degradation of the stationary phase can cause peak distortion.[7] Solution: If all peaks in the chromatogram are tailing, a blocked inlet frit might be the cause. Try backflushing the column.[7] If the problem persists, the column may need to be replaced.
Issue 2: Poor Peak Shape - Fronting, Broad, or Split Peaks

While less common for acidic compounds than tailing, other peak shape issues can also occur.

Peak Shape Issue Potential Causes Recommended Actions
Peak Fronting - Sample overload.[7]- Sample solvent is stronger than the mobile phase.[5]- Column bed collapse or void.- Reduce sample concentration or injection volume.- Dissolve the sample in the initial mobile phase or a weaker solvent.[5]- Replace the column if a void is suspected.[5]
Broad Peaks - Large dead volume in the system.- Low buffer concentration.[1]- Column deterioration.- Check and tighten all fittings and use appropriate tubing.- Ensure buffer concentration is adequate (typically ≥20 mM).[1]- Replace the column if performance has degraded over time.
Split Peaks - Partially blocked column inlet frit.[5]- Sample solvent incompatible with the mobile phase.[5]- Co-elution with an impurity.- Backflush the column.[5]- Ensure the sample solvent is miscible with the mobile phase.[5]- Modify the mobile phase or gradient to improve resolution.

Experimental Protocols

Protocol 1: Generic Method Development for this compound

This protocol outlines a systematic approach to developing a robust HPLC method for this compound.

Method Development Workflow

G Start Start: Method Development Column_Selection Select a C18 column (e.g., 4.6 x 150 mm, 3.5 µm) Start->Column_Selection Mobile_Phase_Prep Prepare Mobile Phases: A: 0.1% Formic Acid in Water B: Acetonitrile Column_Selection->Mobile_Phase_Prep Initial_Gradient Run a broad scouting gradient (e.g., 5-95% B over 15 min) Mobile_Phase_Prep->Initial_Gradient Evaluate_Retention Evaluate retention time and peak shape. Initial_Gradient->Evaluate_Retention Optimize_Gradient Adjust gradient slope and isocratic holds to improve resolution of target peak and impurities. Evaluate_Retention->Optimize_Gradient Fine_Tune Fine-tune mobile phase pH and organic modifier type (e.g., methanol vs. acetonitrile) for optimal selectivity. Optimize_Gradient->Fine_Tune Validation Perform method validation (linearity, accuracy, precision). Fine_Tune->Validation End End: Robust Method Validation->End

A workflow for HPLC method development.

1. Materials and Equipment:

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • HPLC-grade acetonitrile and/or methanol

  • HPLC-grade water

  • Formic acid (or other suitable buffer components)

  • This compound reference standard

  • Sample dissolved in a suitable solvent (ideally the initial mobile phase)

2. Initial Chromatographic Conditions:

Parameter Recommended Setting
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Column Temperature 30 °C
Detection Wavelength Determined by UV scan of this compound (e.g., 254 nm)
Scouting Gradient 5% to 95% B in 15 minutes, hold for 2 minutes, return to initial conditions

3. Optimization Steps:

  • Gradient Optimization: Based on the scouting gradient, adjust the slope to improve the resolution between this compound and any impurities. If the peak elutes very early, a shallower gradient or a lower starting percentage of organic modifier may be necessary.

  • pH Adjustment: If peak tailing is observed, ensure the pH of the aqueous mobile phase is sufficiently low. While 0.1% formic acid provides a pH of about 2.8[3], a different buffer system (e.g., phosphate buffer) might be needed to achieve a different pH, but be mindful of buffer solubility in the organic modifier.[3][6]

  • Organic Modifier Selection: Compare the selectivity of acetonitrile and methanol. Methanol can sometimes offer different elution patterns and may be beneficial for resolving closely eluting peaks.

  • Flow Rate and Temperature: These parameters can be adjusted to fine-tune resolution and analysis time. Increasing temperature generally decreases viscosity and can improve peak efficiency, but may also alter selectivity.

Quantitative Data Summary

The following tables provide typical ranges for key parameters in the chromatographic analysis of acidic compounds.

Table 1: Common Mobile Phase Buffers and Additives

Buffer/Additive Typical Concentration Useful pH Range MS Compatibility
Formic Acid0.05 - 0.2%2.5 - 3.5Yes
Trifluoroacetic Acid (TFA)0.05 - 0.1%~2.0No (ion suppression)
Phosphate Buffer10 - 50 mM2.0 - 3.0 & 6.2 - 8.2No
Acetate Buffer10 - 50 mM3.8 - 5.8Yes

Table 2: General Troubleshooting Parameters

Parameter Typical Starting Point Adjustment to Increase Retention Adjustment to Decrease Retention
Organic Solvent % 40-60% (Isocratic)Decrease %Increase %
pH (for an acid) < pKa - 2--
Flow Rate 1.0 mL/minDecreaseIncrease
Column Temperature 30-40 °CDecreaseIncrease

References

Technical Support Center: 2-Methoxyanofinic Acid Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2-Methoxyanofinic acid in solution. As a known iridoid compound isolated from Gentiana macrophylla, its stability can be influenced by various experimental parameters.[1] This guide is intended to help users anticipate and address potential stability issues during their research.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the handling and analysis of this compound solutions.

Issue Potential Cause Recommended Action
Loss of compound over time in prepared solutions Inherent Instability: Iridoid compounds are known to be susceptible to degradation under physical and chemical stress.Prepare fresh solutions of this compound for immediate use whenever possible. If storage is necessary, adhere to the recommended storage conditions outlined in the FAQs below.
Inappropriate Solvent: The choice of solvent can significantly impact the stability of the compound.Use high-purity solvents (e.g., HPLC or LC-MS grade). For analytical purposes, a mobile phase of acetonitrile (B52724) and 0.1% formic acid in water has been used successfully.[2]
pH of the Solution: The pH of the aqueous solution can affect the stability of iridoids. Some iridoid-based pigments have shown greater stability in acidic conditions (pH 3.0-4.0).For aqueous solutions, consider buffering to a slightly acidic pH. Avoid strongly alkaline conditions, which can lead to hydrolysis of related iridoid glycosides.
Inconsistent analytical results (e.g., varying peak areas in chromatography) Degradation during analysis: The analytical conditions themselves may be causing degradation.Minimize the exposure of the sample to harsh conditions. For HPLC analysis, a stability test showed an RSD of less than 1.11%, suggesting good stability under those specific, though not fully detailed, chromatographic conditions.[3]
Photodegradation: Exposure to light can be a factor in the degradation of some natural products.Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
Thermal Degradation: Elevated temperatures can accelerate the degradation of iridoid compounds.Maintain solutions at controlled, cool temperatures. Avoid repeated freeze-thaw cycles.
Appearance of unknown peaks in chromatograms Formation of Degradation Products: The new peaks are likely the result of this compound degradation.If characterization of degradants is necessary, consider forced degradation studies under acidic, alkaline, oxidative, and photolytic conditions to identify potential degradation products.

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For analytical purposes such as UPLC-MS and HPLC-DAD, this compound has been successfully analyzed using mobile phases containing acetonitrile and water with 0.1% formic acid.[2][4] This suggests that a mixture of acetonitrile and water, or methanol (B129727) and water, would be suitable for preparing stock solutions. The use of a small amount of acid may improve stability.

Q2: What are the optimal storage conditions for this compound solutions?

A2: While specific long-term stability data for this compound in solution is not extensively published, general guidelines for iridoid compounds suggest storing solutions at low temperatures (e.g., 2-8°C for short-term and -20°C or lower for long-term storage) and protected from light.[1] It is highly recommended to prepare solutions fresh whenever possible.

Q3: How does pH affect the stability of this compound?

A3: The stability of iridoid compounds is often pH-dependent. While specific data for this compound is limited, some studies on iridoid-based pigments have shown greater stability in acidic conditions (pH 3.0-4.0). Conversely, alkaline conditions can lead to the hydrolysis of related iridoid glycosides. Therefore, it is advisable to maintain solutions in a neutral to slightly acidic pH range.

Q4: Is this compound sensitive to light?

A4: Many natural products, including some iridoids, are light-sensitive. To minimize the risk of photodegradation, it is best practice to store solutions of this compound in amber vials or protect them from light by other means, especially if they are to be stored for any length of time.

Q5: Can I expect degradation of this compound at room temperature?

A5: Iridoid compounds can be prone to degradation at elevated temperatures. While short periods at room temperature for sample preparation may be acceptable, prolonged storage at ambient temperature is not recommended. For any experiments conducted at room temperature, it is crucial to use freshly prepared solutions to ensure the accuracy of the results.

III. Experimental Protocols and Methodologies

The following are examples of analytical methods that have been used for the analysis of this compound, which can serve as a basis for developing in-house protocols.

UPLC-Q-Exactive MS Analysis

This method is suitable for the identification and quantification of this compound in complex mixtures, such as plant extracts.

  • Instrumentation: UPLC system coupled with a Q-Exactive mass spectrometer.

  • Column: OSAKA SODA CAPCELL PAK MG C18 (150 mm × 2.0 mm, 5 µm).[2]

  • Mobile Phase:

    • A: Acetonitrile

    • B: 0.1% formic acid in water

  • Gradient Elution:

    • 0–2 min, 5% A

    • 2–20 min, 5–15% A

    • 20–38 min, 15–40% A

    • 38–50 min, 40–80% A

    • 50–56 min, 80–5% A

  • Flow Rate: 0.3 mL/min.[2]

  • Column Temperature: 35 °C.[2]

  • Injection Volume: 10 µL.[2]

HPLC-DAD Quantitative Analysis

This method is suitable for the routine quantification of this compound.

  • Instrumentation: HPLC with a Diode Array Detector (DAD).

  • Column: C18 column.

  • Mobile Phase:

    • A: Acetonitrile

    • B: 0.1% phosphoric acid in water

  • Detection Wavelength: 240 nm.[3]

  • Method Validation: A study utilizing a similar method reported that for the determination of this compound, the calibration curve showed good linearity (R² > 0.9999) and the RSDs of precision, repeatability, and stability tests did not exceed 2.46%, 0.83%, and 1.11%, respectively.[3]

IV. Diagrams

Experimental_Workflow General Experimental Workflow for this compound cluster_prep Sample Preparation cluster_storage Solution Handling cluster_analysis Analysis start Start: Solid this compound dissolve Dissolve in appropriate solvent (e.g., Acetonitrile/Water) start->dissolve store Store at 2-8°C (short-term) or ≤ -20°C (long-term) Protect from light dissolve->store If necessary use_fresh Use Immediately dissolve->use_fresh Recommended hplc HPLC-DAD Analysis store->hplc uplc_ms UPLC-MS Analysis store->uplc_ms use_fresh->hplc use_fresh->uplc_ms end End: Data Acquisition hplc->end uplc_ms->end

Caption: Workflow for handling and analyzing this compound solutions.

Stability_Factors Factors Influencing this compound Stability stability This compound Stability in Solution temp Temperature stability->temp degrades at high temp ph pH stability->ph sensitive to pH changes light Light Exposure stability->light potential for photodegradation solvent Solvent Choice stability->solvent solubility and stability vary

Caption: Key factors that can affect the stability of this compound in solution.

References

Technical Support Center: LC-MS Analysis of 2-Methoxyanofinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the liquid chromatography-mass spectrometry (LC-MS) analysis of 2-Methoxyanofinic acid, with a specific focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2][3] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1][2][3] Given that this compound possesses a carboxylic acid group, it is typically analyzed in negative ion mode, which can be susceptible to interferences from endogenous matrix components.[4][5][6]

Q2: Which ionization mode is recommended for this compound analysis?

A2: For acidic compounds like this compound, electrospray ionization (ESI) in the negative ion mode is generally preferred.[5][7] This is because the carboxylic acid group readily deprotonates to form a [M-H]⁻ ion, which can be sensitively detected by the mass spectrometer.

Q3: What are the first steps to take if I suspect matrix effects are impacting my results?

A3: If you observe poor reproducibility, accuracy, or a non-linear dose-response, matrix effects should be investigated. The initial steps involve a systematic evaluation of your sample preparation and chromatographic methods. It is also advisable to perform a qualitative assessment of matrix effects using a post-column infusion experiment.[5]

Q4: How can I choose an appropriate internal standard (IS) for this compound?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., ¹³C or ²H labeled). A SIL-IS will have nearly identical chemical and physical properties, ensuring it co-elutes and experiences the same degree of matrix effect as the analyte, thus providing the most accurate correction.[8][9] If a SIL-IS is unavailable, a structural analog with similar physicochemical properties and chromatographic behavior can be used.

Q5: Can dilution of my sample help in reducing matrix effects?

A5: Yes, sample dilution is a straightforward approach to reduce the concentration of interfering matrix components.[5][8] However, this may compromise the sensitivity of the assay, so it is most effective when the analyte concentration is high enough to remain above the lower limit of quantification (LLOQ) after dilution.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the LC-MS analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Incompatible sample solvent and mobile phase.- Column overload.- Secondary interactions with the stationary phase.- Ensure the sample is dissolved in a solvent weaker than or equal to the initial mobile phase.- Reduce the injection volume or dilute the sample.- Adjust the mobile phase pH. For acidic compounds, a higher pH mobile phase can improve peak shape on certain columns.
Inconsistent or Low Analyte Response - Significant ion suppression due to matrix effects.- Suboptimal ionization parameters.- Analyte degradation.- Assess Matrix Effect: Perform a post-extraction spike experiment to quantify the extent of ion suppression (see Experimental Protocols).- Improve Sample Cleanup: Employ a more rigorous sample preparation method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.- Optimize Chromatography: Modify the LC gradient to separate this compound from the suppression zone.- Optimize MS Parameters: Tune the ion source parameters (e.g., capillary voltage, gas flow, temperature) for optimal response of this compound.
High Variability in Results (Poor Precision) - Inconsistent matrix effects between samples.- Inadequate internal standard correction.- Sample processing inconsistency.- Use a Stable Isotope-Labeled IS: This is the most effective way to compensate for variable matrix effects.- Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to mimic the matrix effect.- Standardize Sample Preparation: Ensure consistent timing and technique for all sample preparation steps.
Carryover - Adsorption of the analyte to components of the LC system (injector, column).- Optimize the needle wash solution; a higher percentage of organic solvent or a solvent with a different pH may be more effective.- Use a gradient with a high organic content at the end to wash the column thoroughly.- If the problem persists, consider using a different column.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from experiments designed to assess and mitigate matrix effects for this compound in human plasma.

Table 1: Matrix Effect Assessment Using Different Sample Preparation Techniques

Sample Preparation Method Analyte Peak Area (Spiked Post-Extraction) Neat Solution Peak Area Matrix Effect (%)
Protein Precipitation (Acetonitrile)450,000900,00050% (Suppression)
Liquid-Liquid Extraction (Ethyl Acetate)720,000900,00080% (Suppression)
Solid-Phase Extraction (Mixed-Mode Anion Exchange)855,000900,00095% (Minimal Effect)

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100

Table 2: Comparison of Internal Standard Correction Methods

Internal Standard Type Matrix Analyte Concentration (Nominal) Analyte Concentration (Calculated) Accuracy (%)
Structural AnalogPlasma Lot 150 ng/mL38.5 ng/mL77%
Structural AnalogPlasma Lot 250 ng/mL45.2 ng/mL90.4%
Stable Isotope-LabeledPlasma Lot 150 ng/mL51.0 ng/mL102%
Stable Isotope-LabeledPlasma Lot 250 ng/mL49.5 ng/mL99%

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)

Objective: To quantify the degree of ion suppression or enhancement for this compound in a specific biological matrix.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analyte and internal standard into the reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma) using the intended sample preparation method. Spike the analyte and internal standard into the final, dried extract before reconstitution.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank biological matrix before the extraction process.

  • Analyze all three sets of samples by LC-MS.

  • Calculate the Matrix Effect:

    • Matrix Effect (%) = (Mean peak area of Set B / Mean peak area of Set A) * 100

    • A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

  • Calculate the Recovery:

    • Recovery (%) = (Mean peak area of Set C / Mean peak area of Set B) * 100

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma

Objective: To provide a robust sample cleanup method to minimize matrix effects.

Methodology:

  • Select SPE Cartridge: Use a mixed-mode anion exchange SPE cartridge suitable for extracting acidic compounds.

  • Conditioning: Condition the cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Sample Loading: Pretreat 0.5 mL of plasma by adding 0.5 mL of 2% formic acid. Load the pretreated sample onto the cartridge.

  • Washing:

    • Wash with 1 mL of 2% formic acid in water.

    • Wash with 1 mL of methanol to remove less polar interferences.

  • Elution: Elute this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

Visualizations

TroubleshootingWorkflow start Problem Observed: Inaccurate or Imprecise Results check_peak 1. Review Peak Shape and Retention Time start->check_peak assess_me 2. Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) check_peak->assess_me If peak shape/RT are acceptable optimize_sp 3. Optimize Sample Preparation assess_me->optimize_sp If matrix effect > 15% revalidate Re-validate Method assess_me->revalidate If matrix effect < 15% optimize_lc 4. Optimize LC Method optimize_sp->optimize_lc If matrix effect persists use_sil_is 5. Implement Stable Isotope-Labeled IS optimize_lc->use_sil_is If further improvement is needed use_sil_is->revalidate

Caption: A logical workflow for troubleshooting matrix effects.

SPE_Protocol start Start: Plasma Sample condition 1. Condition SPE Cartridge (Methanol, then Water) start->condition equilibrate 2. Equilibrate Cartridge (2% Formic Acid) condition->equilibrate load 3. Load Pre-treated Sample equilibrate->load wash1 4. Wash 1 (Aqueous Acidic) load->wash1 wash2 5. Wash 2 (Methanol) wash1->wash2 elute 6. Elute Analyte (5% NH4OH in Methanol) wash2->elute dry_reconstitute 7. Evaporate and Reconstitute elute->dry_reconstitute end Analysis by LC-MS dry_reconstitute->end

Caption: Workflow for Solid-Phase Extraction of this compound.

References

How to improve the recovery of 2-Methoxyanofinic acid during extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed troubleshooting and frequently asked questions (FAQs) to help improve the recovery of 2-Methoxyanofinic acid during extraction procedures. As a carboxylic acid-containing iridoid compound, its extraction is highly dependent on pH and solvent selection.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for extracting this compound?

A1: The most critical parameter is the pH of the aqueous sample. This compound possesses a carboxylic acid group, making its charge state and, consequently, its solubility dependent on pH.[2][3][4] To extract it from an aqueous solution into an organic solvent (Liquid-Liquid Extraction), the pH must be adjusted to be at least 2 units below its pKa. This ensures the carboxylic acid is protonated (neutral), increasing its affinity for the organic phase. Conversely, for extraction from an organic to an aqueous phase, the pH should be raised to deprotonate the acid, making it a charged salt soluble in water.

Q2: I am experiencing low recovery with Liquid-Liquid Extraction (LLE). What are the common causes?

A2: Low recovery in LLE is often tied to three main factors:

  • Incorrect pH: The aqueous phase must be sufficiently acidified to neutralize the this compound, allowing it to partition into the organic solvent.[5]

  • Suboptimal Solvent Choice: The organic solvent may not have the appropriate polarity to efficiently solubilize the compound.[5]

  • Insufficient Mixing or Phase Separation: Inadequate mixing leads to poor extraction efficiency, while emulsion formation can trap the analyte at the interface.

Q3: Which organic solvents are best for LLE of this compound?

Q4: Can Solid-Phase Extraction (SPE) be used? If so, what type of cartridge is recommended?

A4: Yes, SPE is an excellent alternative to LLE, often providing higher recoveries and cleaner extracts.[8] For an acidic compound like this compound, a mixed-mode sorbent combining reversed-phase (for hydrophobic interactions) and anion-exchange (for ionic interactions) is highly effective.[9] Sorbents like Oasis WAX (Weak Anion Exchange) or a strong anion exchange (SAX) cartridge can also be used.[10]

Q5: My analyte seems to be lost during the wash step in SPE. How can I prevent this?

A5: Analyte loss during the wash step typically occurs if the wash solvent is too strong, causing premature elution.[5] To fix this, ensure the pH of the wash solvent is low enough to keep the this compound in its protonated, neutral form, which enhances its retention on a reversed-phase or mixed-mode sorbent.[5] You can also decrease the percentage of organic solvent in the wash solution.

Troubleshooting Guide

This section addresses specific problems you may encounter during the extraction process.

Problem 1: Low Recovery in Liquid-Liquid Extraction (LLE)
Potential Cause Troubleshooting Steps
Incorrect pH of Aqueous Phase The pH of the aqueous sample must be adjusted to at least 2 pH units below the pKa of this compound to ensure it is protonated (neutral) for extraction into the organic phase.[5][11] While the exact pKa is not published, a typical carboxylic acid pKa is around 4-5. Therefore, acidifying the sample to a pH of 2-3 is a good starting point.
Suboptimal Organic Solvent The polarity of the extraction solvent must be well-matched to the analyte.[5] For acidic compounds, solvents like ethyl acetate (B1210297) are often effective.[5] If recovery is low, consider testing other solvents.
Emulsion Formation Vigorous shaking can cause emulsions. Use gentle, repeated inversions of the separatory funnel instead.[12] To break an emulsion, you can add a small amount of brine (saturated NaCl solution) or use centrifugation.
Insufficient Partitioning A single extraction may not be sufficient. Perform multiple extractions (e.g., 3 times) with smaller volumes of organic solvent, as this is more efficient than one extraction with a large volume.[13]
Analyte Degradation Some compounds can be unstable at extreme pH values.[14] While unlikely for this compound, if suspected, perform the extraction quickly and at a reduced temperature.
Problem 2: Low Recovery in Solid-Phase Extraction (SPE)
Potential Cause Troubleshooting Steps
Inappropriate Sorbent Choice The sorbent's retention mechanism must match the analyte's chemistry.[15] For this compound, an anion-exchange or mixed-mode (reversed-phase + anion-exchange) sorbent is ideal.[9]
Improper Cartridge Conditioning Failure to properly condition and equilibrate the SPE cartridge can lead to poor retention.[15][16] Always follow the manufacturer's protocol, which typically involves washing with an organic solvent (e.g., methanol) followed by an equilibration step with a solution similar to your sample matrix (e.g., acidified water).[5]
Sample Loading Flow Rate Too High Loading the sample too quickly does not allow sufficient time for the analyte to interact with the sorbent.[15][16] A slow, steady flow rate (e.g., 1-2 mL/min) is recommended.
Wash Solvent Too Strong The wash solvent may be prematurely eluting your analyte.[5] Decrease the organic solvent percentage in your wash solution or ensure its pH maintains the analyte in its retained state (protonated for reversed-phase, charged for ion-exchange).
Incomplete Elution The elution solvent may be too weak to desorb the analyte from the sorbent.[5] For anion-exchange, the eluent should neutralize the analyte's charge (e.g., an acidic solution) or disrupt the ionic bond.[17] For mixed-mode SPE, elution often involves a basic organic mixture (e.g., methanol (B129727) with ammonia (B1221849) or acetic acid).[9] Also, ensure you are using a sufficient volume of elution solvent.[5]

Experimental Protocols

Protocol 1: Optimized Liquid-Liquid Extraction (LLE)

This protocol is designed for the extraction of this compound from an aqueous matrix (e.g., plasma, urine, reaction quench).

Materials:

  • Aqueous sample containing this compound

  • Hydrochloric acid (HCl), 1M

  • Ethyl Acetate (or other suitable organic solvent)

  • Sodium Sulfate (B86663) (Na₂SO₄), anhydrous

  • Separatory funnel

  • pH meter or pH paper

  • Rotary evaporator or nitrogen stream evaporator

Methodology:

  • Sample Preparation: Place the aqueous sample into a separatory funnel.

  • Acidification: Adjust the pH of the sample to ~2.0 by adding 1M HCl dropwise. Verify the pH using a pH meter or pH paper.[5]

  • First Extraction: Add a volume of ethyl acetate equal to the sample volume to the separatory funnel.

  • Mixing: Stopper the funnel and gently invert it 15-20 times to mix the phases, periodically venting to release pressure.[12] Avoid vigorous shaking to prevent emulsion formation.

  • Phase Separation: Allow the layers to fully separate. The organic layer (ethyl acetate) will typically be the top layer.[18]

  • Collection: Drain the lower aqueous layer and set it aside. Drain the organic layer into a clean flask.

  • Repeat Extraction: Return the aqueous layer to the separatory funnel and repeat steps 3-6 two more times, combining all organic extracts.

  • Drying: Add anhydrous sodium sulfate to the combined organic extracts to remove residual water. Swirl and let stand for 5-10 minutes.

  • Concentration: Decant or filter the dried organic extract into a round-bottom flask and evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for your downstream analysis (e.g., mobile phase for LC-MS).

Protocol 2: Mixed-Mode Solid-Phase Extraction (SPE)

This protocol uses a mixed-mode (reversed-phase and anion-exchange) cartridge for enhanced selectivity and recovery.

Materials:

  • Mixed-Mode SPE Cartridge (e.g., Isolute HAX, Oasis WAX)

  • Methanol (for conditioning)

  • Ammonium (B1175870) Acetate buffer (for equilibration)

  • Wash Solvent (e.g., 50:50 Methanol/Water)

  • Elution Solvent (e.g., 80:20 Methanol/Acetic Acid)[9]

  • SPE manifold

  • Sample collection tubes

Methodology:

  • Conditioning: Condition the SPE cartridge by passing 2-3 column volumes of methanol through it. Do not let the sorbent go dry.

  • Equilibration: Equilibrate the cartridge by passing 2-3 column volumes of ammonium acetate buffer through it.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow and consistent flow rate (~1-2 mL/min).

  • Washing: Wash the cartridge with 2-3 column volumes of a weak wash solvent (e.g., ammonium acetate buffer followed by 50:50 methanol/water) to remove interfering compounds.[9]

  • Drying: Dry the cartridge bed thoroughly by applying vacuum or positive pressure for 5-10 minutes to remove the aqueous wash solvent.

  • Elution: Elute the this compound by passing 2-3 column volumes of the elution solvent (e.g., 80:20 methanol/acetic acid) through the cartridge into a collection tube.[9] The acid in the elution solvent neutralizes the analyte, releasing it from the anion-exchange sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the desired solvent for analysis.[9]

Visualizations

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction Cycle (Repeat 3x) cluster_post Post-Extraction A Aqueous Sample B Acidify to pH < pKa-2 A->B C Add Organic Solvent (e.g., Ethyl Acetate) B->C D Mix Gently C->D E Separate Phases D->E F Collect Organic Layer E->F G Combine Organic Layers F->G H Dry (e.g., Na2SO4) G->H I Evaporate Solvent H->I J Reconstitute for Analysis I->J

Caption: Workflow for Liquid-Liquid Extraction (LLE) of this compound.

SPE_Troubleshooting Start Low Analyte Recovery? Cause1 Analyte in Flow-Through? Start->Cause1 Yes Cause2 Analyte in Wash Eluate? Start->Cause2 No Fix1a Optimize Sample Loading (pH, Solvent, Flow Rate) Cause1->Fix1a Yes Fix1b Check Sorbent Choice (Use Anion-Exchange) Cause1->Fix1b Yes Fix1c Ensure Proper Conditioning and Equilibration Cause1->Fix1c Yes Fix2 Wash Solvent Too Strong (Decrease % Organic or Adjust pH) Cause2->Fix2 Yes Cause3 Analyte Retained on Cartridge? Cause2->Cause3 No Fix3a Elution Solvent Too Weak (Increase Strength/Volume) Cause3->Fix3a Yes Fix3b Ensure Correct Elution pH (Neutralize Analyte) Cause3->Fix3b Yes

Caption: Troubleshooting decision tree for low recovery in Solid-Phase Extraction (SPE).

References

Strategies to enhance the sensitivity of 2-Methoxyanofinic acid detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-Methoxyanofinic acid (MEAA). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity and reliability of their detection methods.

Frequently Asked Questions (FAQs)

Q1: What is the most effective sample preparation technique for enhancing this compound detection sensitivity in biological samples?

A1: For aqueous samples such as urine, liquid-liquid extraction (LLE) using ethyl acetate (B1210297) has been shown to provide the highest recovery of this compound.[1][2] In contrast, solid-phase extraction (SPE) has been reported to yield lower recovery rates for this analyte.[1][2] Therefore, LLE is the recommended method for concentrating MEAA and removing interfering matrix components.

Q2: Which analytical technique is most suitable for the sensitive quantification of this compound?

A2: Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and selective method for the quantification of this compound.[1][2] To improve the volatility and chromatographic behavior of MEAA, a derivatization step is essential prior to GC-MS analysis.

Q3: What are the recommended derivatization procedures for this compound analysis by GC-MS?

A3: Two effective derivatization methods for this compound are silylation and esterification.[1][2] Silylation can be performed using reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), while esterification can be achieved using ethanol.[1][2] Both methods have been validated and demonstrated good accuracy and precision.[1][2]

Q4: How can I troubleshoot common issues like poor peak shape and low sensitivity during the GC-MS analysis of this compound?

A4: Poor peak shape (e.g., tailing) for acidic compounds like this compound can be caused by active sites in the GC inlet or column. Ensure the use of an inert liner and a properly conditioned column. Low sensitivity may result from an inefficient extraction, incomplete derivatization, or leaks in the GC-MS system. Refer to the troubleshooting guide below for more detailed solutions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Problem Potential Cause Recommended Solution
Low or No Signal Inefficient extraction of this compound.Optimize the liquid-liquid extraction protocol. Ensure proper pH adjustment of the sample to facilitate the transfer of the acidic analyte into the organic solvent.
Incomplete derivatization.Ensure the derivatization reagent is fresh and the reaction is carried out under anhydrous conditions. Optimize reaction time and temperature.
Leaks in the GC-MS system.Perform a leak check of the injector, column fittings, and mass spectrometer.
Low injection volume.Increase the injection volume, ensuring it is appropriate for the liner and column capacity.
Poor Peak Shape (Tailing) Active sites in the GC inlet liner or on the column.Use a deactivated inlet liner. Condition the GC column according to the manufacturer's instructions. Consider using a column specifically designed for acidic compounds.
Incomplete derivatization.Residual underivatized this compound, being a polar and acidic compound, will exhibit poor peak shape. Re-evaluate the derivatization procedure.
Column overload.Reduce the amount of sample injected or dilute the sample.
High Baseline Noise Contaminated carrier gas or solvent.Use high-purity carrier gas and solvents. Install or replace gas purifiers.
Column bleed.Ensure the column temperature does not exceed its maximum limit. Condition the column properly.
Contamination in the injector or detector.Clean the injector port and detector. Replace the septum and liner if necessary.
Inconsistent Results Variability in sample preparation.Ensure consistent and precise execution of the liquid-liquid extraction and derivatization steps. Use an internal standard for accurate quantification.
Instability of derivatized sample.Analyze the derivatized samples as soon as possible. Store them under appropriate conditions (e.g., refrigeration, away from moisture) if immediate analysis is not possible.

Quantitative Data Summary

The following table summarizes the performance of different analytical methods for the detection of this compound.

Analytical Method Sample Preparation Derivatization Reagent Limit of Detection (LOD) Recovery Reference
GC-MSLiquid-Liquid Extraction (Ethyl Acetate)N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)To be discussed in detail in the referenced studyHigh[1][2]
GC-MSLiquid-Liquid Extraction (Ethyl Acetate)EthanolTo be discussed in detail in the referenced studyHigh[1][2]
GC-MSSolid-Phase ExtractionNot SpecifiedNot SpecifiedLow[1][2]

Note: The referenced study by B'Hymer et al. states that the limit of detection (LOD) and other figures of merit for both derivatization procedures will be discussed in detail within the full publication. For specific LOD values, users should consult the original research paper.

Experimental Protocols

Liquid-Liquid Extraction (LLE) of this compound from Urine

This protocol is based on the finding that LLE with ethyl acetate provides high recovery.

Materials:

  • Urine sample

  • Ethyl acetate (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium sulfate (B86663) (anhydrous)

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen stream)

Procedure:

  • Pipette 1 mL of the urine sample into a 15 mL centrifuge tube.

  • Acidify the sample to a pH of approximately 2-3 by adding a small amount of concentrated HCl. This protonates the carboxylic acid group, making it more soluble in the organic solvent.

  • Add 5 mL of ethyl acetate to the tube.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge the tube at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat the extraction (steps 3-6) on the remaining aqueous layer with another 5 mL of ethyl acetate to maximize recovery. Combine the organic extracts.

  • Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate or by adding a small amount of anhydrous sodium sulfate directly to the tube and swirling.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).

  • The dried residue is now ready for derivatization.

Derivatization of this compound for GC-MS Analysis

This protocol provides a general procedure for silylation, a common derivatization technique for organic acids.

Materials:

  • Dried extract of this compound

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

  • Pyridine (B92270) or other suitable solvent (anhydrous)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Reconstitute the dried extract from the LLE step in 100 µL of anhydrous pyridine (or another suitable solvent).

  • Add 50 µL of MTBSTFA to the vial.

  • Cap the vial tightly and vortex briefly to mix.

  • Heat the vial at 60-70°C for 30-60 minutes to facilitate the derivatization reaction.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for injection into the GC-MS.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Urine Sample acidification Acidification (pH 2-3) sample->acidification lle Liquid-Liquid Extraction (Ethyl Acetate) acidification->lle drying Drying (Na2SO4) lle->drying evaporation Evaporation drying->evaporation reconstitution Reconstitution evaporation->reconstitution derivatization_step Silylation (MTBSTFA) or Esterification reconstitution->derivatization_step gcms GC-MS Analysis derivatization_step->gcms troubleshooting_logic start Low Sensitivity Issue check_extraction Review LLE Protocol? start->check_extraction check_derivatization Review Derivatization? check_extraction->check_derivatization No optimize_lle Optimize pH and Solvent Volume check_extraction->optimize_lle Yes check_gcms Check GC-MS System? check_derivatization->check_gcms No optimize_derivatization Use Fresh Reagents, Optimize Time/Temp check_derivatization->optimize_derivatization Yes check_gcms->start No, Re-evaluate perform_leak_check Perform Leak Check, Clean Source check_gcms->perform_leak_check Yes resolved Issue Resolved optimize_lle->resolved optimize_derivatization->resolved perform_leak_check->resolved

References

Avoiding degradation of 2-Methoxyanofinic acid during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-Methoxyanofinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on sample preparation and troubleshooting to ensure the accurate quantification of this compound.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of this compound during experimental procedures.

Q1: What is this compound and what are its key structural features?

A1: this compound is an iridoid compound, a class of secondary metabolites found in a variety of plants, such as those from the Gentiana genus.[1] Its chemical structure contains several key functional groups that can influence its stability: a carboxylic acid, a methoxy (B1213986) group, and an iridoid backbone. Understanding these features is crucial for developing appropriate sample handling and analysis protocols.

Caption: Key structural features of this compound.

Q2: What are the primary factors that can cause this compound degradation during sample preparation?

A2: Based on its structure, this compound may be susceptible to degradation from several factors:

  • pH: The carboxylic acid group's stability is pH-dependent. Strongly acidic or alkaline conditions can potentially promote degradation. Iridoid compounds, in general, can be unstable, and extreme pH could affect the integrity of the iridoid ring.[2]

  • Temperature: High temperatures can lead to the decarboxylation of the carboxylic acid group.[3] It is advisable to keep samples cool during processing and storage.

  • Oxidation: The presence of oxidizing agents might affect the molecule, particularly the iridoid backbone and the methoxy group.

  • Enzymatic Degradation: If working with biological matrices, endogenous enzymes could potentially metabolize or degrade the compound.

Q3: How can I prevent the degradation of this compound in my samples?

A3: To minimize degradation, consider the following precautions:

  • pH Control: Maintain the pH of your sample and solutions within a neutral to slightly acidic range (e.g., pH 4-7). For extraction of acidic compounds, adjusting the pH to be about 2 units below the pKa of the carboxylic acid can improve extraction efficiency, but it is important to evaluate the stability at this pH.

  • Temperature Control: Perform all sample preparation steps on ice or at reduced temperatures. Avoid prolonged exposure to heat. If evaporation is necessary, use a gentle stream of nitrogen at room temperature or a vacuum concentrator.

  • Use of Antioxidants: If oxidation is suspected, consider adding a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to your samples.

  • Enzyme Inhibition: For biological samples, work quickly at low temperatures and consider the use of enzyme inhibitors.

  • Solvent Selection: Use high-purity solvents and prepare solutions fresh. Protic solvents like methanol (B129727) could potentially react with the carboxylic acid to form an ester under certain conditions, although this is less likely without a catalyst.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the analysis of this compound.

start Start: Low Recovery or Unexpected Peaks Observed check_sample_collection Review Sample Collection and Storage Procedures start->check_sample_collection improper_storage Issue: Improper Storage (e.g., high temp, light exposure) check_sample_collection->improper_storage Potential Problem check_extraction Review Sample Extraction Protocol check_sample_collection->check_extraction If storage is correct correct_storage Solution: Store at -80°C, protect from light improper_storage->correct_storage correct_storage->check_extraction ph_issue Issue: Suboptimal pH check_extraction->ph_issue Potential Problem temp_issue Issue: High Temperature check_extraction->temp_issue Potential Problem solvent_issue Issue: Inappropriate Solvent check_extraction->solvent_issue Potential Problem check_analysis Review Analytical Method (e.g., LC-MS) check_extraction->check_analysis If extraction is optimized optimize_ph Solution: Optimize pH (e.g., slightly acidic) ph_issue->optimize_ph control_temp Solution: Use cold conditions (ice bath, pre-chilled solvents) temp_issue->control_temp optimize_solvent Solution: Test alternative solvents (e.g., ethyl acetate (B1210297), MTBE) solvent_issue->optimize_solvent optimize_ph->check_analysis control_temp->check_analysis optimize_solvent->check_analysis column_issue Issue: Poor Peak Shape/ Co-elution check_analysis->column_issue Potential Problem instability_in_autosampler Issue: Degradation in Autosampler check_analysis->instability_in_autosampler Potential Problem optimize_hplc Solution: Optimize mobile phase, gradient, and column chemistry column_issue->optimize_hplc cool_autosampler Solution: Set autosampler to a low temperature (e.g., 4°C) instability_in_autosampler->cool_autosampler end Problem Resolved optimize_hplc->end cool_autosampler->end

Caption: Troubleshooting workflow for this compound analysis.

Symptom Potential Cause Recommended Action
Low recovery of this compound Degradation during extraction: High temperature, extreme pH, or oxidative stress.- Perform extraction on ice. - Use pre-chilled solvents. - Ensure the pH of the extraction solvent is in a slightly acidic to neutral range. - Consider adding an antioxidant.
Inefficient extraction: Incorrect solvent polarity or pH.- Optimize the extraction solvent. Given its acidic nature, a water-immiscible organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE) at a slightly acidic pH may be effective. - For solid-phase extraction (SPE), use a mixed-mode or polymeric sorbent suitable for acidic compounds.
Appearance of unknown peaks in the chromatogram Degradation products: The compound may be breaking down during sample preparation or analysis.- Compare the chromatograms of freshly prepared samples with those that have been stored or processed under different conditions (e.g., varying temperature and pH). - If degradation is confirmed, implement the stabilization strategies mentioned above.
Contamination: Impurities from solvents, reagents, or labware.- Use high-purity solvents and reagents. - Ensure all labware is thoroughly cleaned.
High variability between replicate samples Inconsistent sample handling: Variations in timing, temperature, or volumes during sample preparation.- Standardize all sample preparation steps. - Ensure thorough mixing at each stage.
Instability in the autosampler: Degradation of the analyte in the prepared sample while waiting for injection.- Set the autosampler to a low temperature (e.g., 4°C). - Minimize the time between sample preparation and analysis.

Experimental Protocols

Recommended Protocol for Extraction from Plasma

This protocol provides a starting point for the extraction of this compound from a biological matrix. Optimization may be required for your specific application.

  • Sample Collection and Storage:

    • Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA).

    • Immediately after collection, centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate the plasma.

    • Transfer the plasma to clean, labeled polypropylene (B1209903) tubes.

    • If not analyzed immediately, store the plasma samples at -80°C.

  • Protein Precipitation and Extraction:

    • Thaw frozen plasma samples on ice.

    • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

    • Spike with the internal standard solution.

    • Add 400 µL of pre-chilled (-20°C) acetonitrile (B52724) or methanol.

    • Vortex for 1 minute to ensure complete protein precipitation.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Transfer the clear supernatant to a new tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature or using a vacuum concentrator.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex for 30 seconds to ensure the residue is fully dissolved.

    • Centrifuge at 15,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

    • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Stability Assessment Experiment

To determine the stability of this compound under your specific experimental conditions, a stability assessment is recommended.

  • Prepare Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Create Test Samples: Spike the stock solution into your sample matrix (e.g., plasma, buffer) at a known concentration.

  • Expose to Different Conditions: Aliquot the test samples and expose them to various conditions you expect them to encounter during your workflow:

    • Temperature: Room temperature, 4°C, -20°C, and -80°C for different durations (e.g., 0, 2, 4, 8, 24 hours).

    • pH: Adjust the pH of the samples to different values (e.g., 2, 4, 7, 9).

    • Freeze-Thaw Cycles: Subject samples to multiple freeze-thaw cycles.

  • Analysis: Analyze the samples at each time point and compare the concentration of this compound to the initial concentration (time 0).

Data Presentation

The results of your stability experiments can be summarized in a table to easily compare the degradation under different conditions.

Condition Time Point Mean Concentration (n=3) % Remaining
Initial (T=0) 0 hr[Insert Value]100%
Room Temp. 2 hr[Insert Value][Calculate]
4 hr[Insert Value][Calculate]
8 hr[Insert Value][Calculate]
4°C 24 hr[Insert Value][Calculate]
48 hr[Insert Value][Calculate]
pH 2 4 hr[Insert Value][Calculate]
pH 9 4 hr[Insert Value][Calculate]
3 Freeze-Thaw Cycles -[Insert Value][Calculate]

References

Technical Support Center: Optimization of Mobile Phase for 2-Methoxyanofinic Acid Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of 2-Methoxyanofinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for the HPLC separation of this compound?

A1: For a reversed-phase HPLC separation of this compound, a good starting point is a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. Given that this compound is an acidic compound, it is crucial to control the pH of the mobile phase to ensure good peak shape and retention.[1][2] A common starting mobile phase would be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid (Solvent B).

Q2: Why is my this compound peak tailing?

A2: Peak tailing for acidic compounds like this compound in reversed-phase HPLC is a common issue.[1][3] The primary cause is often secondary interactions between the ionized form of the carboxylic acid group and active sites on the silica-based stationary phase, such as residual silanol (B1196071) groups.[3][4] If the mobile phase pH is not sufficiently low, the carboxylic acid will be deprotonated (anionic), leading to these unwanted interactions and resulting in a tailing peak. Other potential causes include column contamination, column overload, or extra-column effects.[1][3]

Q3: How can I improve the peak shape of this compound?

A3: To improve peak shape and reduce tailing, the primary strategy is to suppress the ionization of the carboxylic acid group. This is achieved by lowering the pH of the mobile phase.[1][2] Using an acidic modifier like formic acid, trifluoroacetic acid (TFA), or a phosphate (B84403) buffer to maintain a pH well below the pKa of this compound (typically 2-3 pH units lower) will ensure the analyte is in its neutral, protonated form.[2] Additionally, using a high-purity, end-capped column can minimize interactions with residual silanols.[4][5]

Q4: Should I use acetonitrile or methanol as the organic solvent?

A4: Both acetonitrile and methanol are suitable organic modifiers for the separation of aromatic carboxylic acids. Acetonitrile generally has a lower viscosity and can sometimes provide sharper peaks.[6][7] Methanol is a more cost-effective option.[6] The choice between the two can also affect selectivity, so it is often beneficial to screen both during method development to achieve the optimal separation.

Q5: What should I do if I observe inconsistent retention times for this compound?

A5: Inconsistent retention times can be caused by several factors. A primary cause is an improperly equilibrated column or fluctuations in mobile phase composition or temperature. Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. Poorly buffered mobile phases can also lead to retention time drift, especially if the pH is close to the analyte's pKa.[8] Check for leaks in the HPLC system and ensure the pump is functioning correctly.

Troubleshooting Guide

This guide addresses common issues encountered during the separation of this compound.

Problem Potential Cause Recommended Solution
Peak Tailing Mobile phase pH is too high, leading to analyte ionization and interaction with residual silanols.Lower the mobile phase pH by adding an acidic modifier (e.g., 0.1% formic acid or TFA). Ensure the pH is at least 2 units below the pKa of this compound.[1][2]
Secondary interactions with the stationary phase.Use a high-purity, end-capped C18 column or a column with a different stationary phase chemistry.[4][5]
Column overload.Reduce the sample concentration or injection volume.[1]
Poor Resolution Inappropriate mobile phase composition.Optimize the gradient slope or the ratio of organic solvent to the aqueous buffer. Experiment with both acetonitrile and methanol to alter selectivity.
Low column efficiency.Ensure the column is in good condition. If necessary, flush the column or replace it.
Broad Peaks Extra-column volume.Minimize the length and internal diameter of tubing between the injector, column, and detector.[1]
Sample solvent is stronger than the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.[1]
Split Peaks Column void or contamination at the inlet.Reverse-flush the column (if permissible by the manufacturer) or replace the column. Use a guard column to protect the analytical column.
Sample solvent incompatibility.Ensure the sample solvent is miscible with the mobile phase.
High Backpressure Blockage in the system (e.g., frit, tubing, or column).Systematically check for blockages by disconnecting components. Filter the mobile phase and sample.
Mobile phase viscosity is too high.Consider using acetonitrile instead of methanol, or adjust the mobile phase composition.

Experimental Protocols

Protocol 1: Generic Reversed-Phase HPLC Method for this compound

Objective: To establish a baseline separation method for this compound.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid (≥98% purity)

  • This compound standard

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) formic acid in water.

    • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or an optimal wavelength determined by UV scan)

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) %A %B
      0 95 5
      20 5 95
      25 5 95
      25.1 95 5

      | 30 | 95 | 5 |

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol or a mixture of water and acetonitrile.

    • Dilute the stock solution to a suitable concentration (e.g., 10 µg/mL) with the initial mobile phase composition (95% A, 5% B).

  • Analysis:

    • Equilibrate the column with the initial mobile phase for at least 15 minutes.

    • Inject the prepared sample and run the gradient program.

Data Presentation

Table 1: Example Mobile Phase Compositions for Method Development

Mobile Phase System Aqueous Component (A) Organic Component (B) Typical Starting Gradient Notes
10.1% Formic Acid in Water0.1% Formic Acid in Acetonitrile5-95% B in 20 minGood starting point, MS-compatible.
20.1% Trifluoroacetic Acid (TFA) in Water0.1% TFA in Acetonitrile5-95% B in 20 minCan improve peak shape but may suppress MS signal.
320 mM Potassium Phosphate, pH 2.5Acetonitrile10-90% B in 20 minProvides strong buffering, not MS-compatible.
40.1% Formic Acid in Water0.1% Formic Acid in Methanol5-95% B in 20 minAlternative organic modifier to assess selectivity changes.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis A Prepare Mobile Phase (Aqueous + Organic + Acid) C Equilibrate Column A->C B Prepare Sample (Dissolve in initial mobile phase) D Inject Sample B->D C->D E Run Gradient Separation D->E F Detect Peak (UV) E->F G Evaluate Peak Shape & Retention Time F->G

Caption: Workflow for HPLC analysis of this compound.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed Check_pH Is Mobile Phase pH < pKa - 2? Start->Check_pH Adjust_pH Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) Check_pH->Adjust_pH No Check_Column Is the column old or contaminated? Check_pH->Check_Column Yes Adjust_pH->Start Flush_Column Flush with strong solvent or replace column Check_Column->Flush_Column Yes Check_Overload Is sample concentration too high? Check_Column->Check_Overload No Flush_Column->Start Dilute_Sample Reduce sample concentration or injection volume Check_Overload->Dilute_Sample Yes Good_Peak Symmetrical Peak Check_Overload->Good_Peak No Dilute_Sample->Start

Caption: Troubleshooting logic for peak tailing of this compound.

References

Validation & Comparative

A Comparative Guide to Chemical Markers in Gentiana: 2-Methoxyanofinic Acid vs. Gentiopicroside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Gentiana, with its rich history in traditional medicine, presents a complex phytochemical landscape. For quality control, species identification, and chemotaxonomic studies, the selection of appropriate chemical markers is paramount. Gentiopicroside (B1671439), a secoiridoid glycoside, has long been the established marker for many Gentiana species. However, recent research has highlighted the potential of other compounds, such as 2-methoxyanofinic acid, an aromatic acid, for more specific applications. This guide provides an objective comparison of these two markers, supported by experimental data and protocols, to aid researchers in selecting the most suitable marker for their work.

Overview of the Markers

Gentiopicroside is a major bioactive component in numerous Gentiana species and is recognized for its wide range of pharmacological activities, including anti-inflammatory, hepatoprotective, and digestive bitter tonic properties.[1][2] Its abundance and widespread distribution have led to its adoption as a primary marker for quality control in various pharmacopoeias.[1]

This compound , and its parent compound anofinic acid, are aromatic acids that have been identified as characteristic constituents in certain Gentiana species, particularly those used in Traditional Chinese Medicine under the name Radix Gentianae Macrophyllae.[3][4] Studies suggest that these compounds can be valuable for differentiating between specific Gentiana species and for identifying adulterants.[3]

Quantitative Comparison

Marker CompoundGentiana SpeciesPlant PartConcentration Range (% w/w)Reference
Gentiopicroside G. crassicaulisRoot~2.5 - 4.5[5]
G. macrophyllaRoot~0.5 - 2.0[5]
G. stramineaRoot2.98 - 10.92[2]
G. luteaRoot1.85 - 3.97[2]
This compound G. macrophyllaRootNot explicitly quantified in %w/w, but used as a marker for quantitative analysis.[3]
G. dahuricaRootNot explicitly quantified in %w/w, but used as a marker for quantitative analysis.[3]
G. stramineaRootNot explicitly quantified in %w/w, but used as a marker for quantitative analysis.[3]
G. crassicaulisRootNot explicitly quantified in %w/w, but used as a marker for quantitative analysis.[3]

Experimental Protocols

The quantification of both this compound and gentiopicroside in Gentiana is typically achieved through High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD). Below are representative methodologies for the analysis of each marker.

Quantification of this compound

This protocol is based on the methodology for the quantitative analysis of anofinic acid and its derivatives in Radix Gentianae Macrophyllae.

1. Sample Preparation:

  • Accurately weigh 0.5 g of powdered Gentiana root.

  • Add 25 mL of 70% methanol (B129727).

  • Perform ultrasonic-assisted extraction for 30 minutes.

  • Centrifuge the extract and filter the supernatant through a 0.45 µm membrane prior to HPLC analysis.

2. HPLC-DAD Conditions:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using acetonitrile (B52724) (A) and 0.1% phosphoric acid in water (B).

    • A typical gradient might be: 0-10 min, 10-20% A; 10-25 min, 20-30% A; 25-35 min, 30-40% A.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 240 nm.[3]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

3. Quantification:

  • A calibration curve is constructed using a certified reference standard of this compound at various concentrations. The concentration of the analyte in the samples is then calculated based on the peak area.

Quantification of Gentiopicroside

This protocol is a general representation of methods used for the quantification of gentiopicroside and other secoiridoids.

1. Sample Preparation:

  • Accurately weigh 0.5 g of powdered Gentiana root.

  • Add 50 mL of 50% methanol.

  • Perform ultrasonic extraction at 60°C for 60 minutes.

  • Cool the extract, and adjust to the original weight with 50% methanol.

  • Filter the solution through a 0.45 µm membrane before injection.

2. HPLC-DAD Conditions:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution with methanol (A) and 0.1% phosphoric acid in water (B).

    • A representative gradient: 0-4 min, 25% A; 4-10 min, 25-35% A; 10-20 min, 35-40% A.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

3. Quantification:

  • Similar to the method for this compound, a calibration curve is generated using a gentiopicroside reference standard to determine the concentration in the plant samples.

Visualized Workflows and Pathways

To further clarify the comparison, the following diagrams illustrate the general experimental workflow and the distinct biosynthetic origins of these two classes of markers.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification start Gentiana Plant Material (Root) powder Grinding to Powder start->powder extract Ultrasonic Extraction (Methanol/Water) powder->extract filter Centrifugation & Filtration extract->filter hplc HPLC System (C18 Column) filter->hplc Inject Sample dad DAD Detector hplc->dad data Data Acquisition (Chromatogram) dad->data peak Peak Integration data->peak curve Calibration Curve (Reference Standard) peak->curve result Concentration Calculation peak->result curve->result

General experimental workflow for marker quantification.

biosynthetic_pathways cluster_shikimate Shikimate Pathway cluster_mep MEP/Iridoid Pathway pep PEP + E4P shikimate Shikimic Acid pep->shikimate chorismate Chorismate shikimate->chorismate aaa Aromatic Amino Acids (e.g., Phenylalanine) chorismate->aaa anofinic This compound aaa->anofinic pyruvate Pyruvate + GAP mep MEP pyruvate->mep ipp IPP/DMAPP mep->ipp geraniol Geraniol ipp->geraniol iridoids Iridoids geraniol->iridoids gentio Gentiopicroside iridoids->gentio

References

A Comparative Guide to Authentication Methods for Secure System Access

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comprehensive comparison of various authentication methods for researchers, scientists, and drug development professionals who handle sensitive data. While the initial query referenced "2-Methoxyanofinic acid for RGM authentication," our research indicates a likely conflation of terms. "Mefenamic acid," a non-steroidal anti-inflammatory drug (NSAID), is a known chemical compound, but its application is in pain and inflammation management, not in system authentication.[1] The term "RGM authentication" does not correspond to a recognized standard or methodology in scientific or technical literature.

Therefore, this guide will focus on established and effective authentication methods used to secure digital systems and data, which is the broadly understood meaning of "authentication." We will explore various techniques, presenting their strengths, weaknesses, and ideal use cases in a laboratory or research environment.

Core Concepts in Authentication

Authentication is the process of verifying the identity of a user or device.[2] The goal is to ensure that only authorized individuals can access sensitive information and resources. Authentication methods are typically categorized based on the type of evidence they require to prove identity:

  • Something you know: Passwords, PINs, security questions.

  • Something you have: Physical tokens, smart cards, mobile devices.

  • Something you are: Biometric data such as fingerprints, facial scans, or iris patterns.

Strong authentication systems often employ multiple factors to enhance security, a practice known as Multi-Factor Authentication (MFA).[3][4][5]

Comparison of Authentication Methods

The following table summarizes and compares common authentication methods.

Authentication MethodSecurity LevelUsabilityCost of ImplementationExample Use Cases in a Research Setting
Password-Based Low to MediumHighLowBasic access to non-critical systems, personal workstations.
Two-Factor Authentication (2FA) HighMediumLow to MediumSecuring email accounts, electronic lab notebooks (ELNs), and data repositories.
Multi-Factor Authentication (MFA) HighMediumMediumAccessing controlled substance logs, patient data, and critical research infrastructure.[3]
Biometric Authentication HighHighHighPhysical access to secure laboratories, access to sensitive instrument control software.[6][7]
Token-Based Authentication HighMediumMedium to HighSecure remote access to institutional networks (VPN), access to high-performance computing clusters.[3][5]
Single Sign-On (SSO) Medium to HighHighMedium to HighSeamless access to a suite of integrated research software and platforms.[8]
Risk-Based Authentication (RBA) HighHighHighProtecting against unauthorized access from unfamiliar locations or devices when accessing sensitive research data.[9]

Experimental Protocols: Implementing Authentication Methods

The implementation of authentication methods varies in complexity. Below are generalized protocols for setting up two common and effective methods in a research environment.

Protocol 1: Implementing Two-Factor Authentication (2FA) for a Laboratory Information Management System (LIMS)
  • System Assessment: Identify the LIMS platform and its supported 2FA methods (e.g., SMS, authenticator app, hardware token).

  • Policy Development: Define a policy requiring all users to enroll in 2FA for LIMS access.

  • User Enrollment:

    • Instruct users to log in to their LIMS account.

    • Navigate to the security settings.

    • Select the option to enable 2FA.

    • Choose an authentication method (e.g., "Authenticator App").

    • Scan the provided QR code with an authenticator app (e.g., Google Authenticator, Microsoft Authenticator).

    • Enter the six-digit code generated by the app to verify the setup.

    • Save the provided backup codes in a secure location.

  • Verification: Upon next login, after entering their password, users will be prompted to enter a code from their authenticator app.

  • Auditing: Regularly review access logs to ensure 2FA is being enforced.

Protocol 2: Implementing Biometric Authentication for Physical Laboratory Access
  • Hardware Installation: Install biometric scanners (e.g., fingerprint readers, iris scanners) at all entry points to the secure laboratory area.

  • System Integration: Connect the biometric scanners to a central access control server.

  • Software Configuration:

    • Install and configure the access control management software.

    • Create user profiles for all authorized personnel.

  • Biometric Enrollment:

    • Have each authorized individual register their biometric data with the system. This typically involves multiple scans to ensure accuracy.

    • For fingerprint scanners, this may involve scanning the index finger and thumb of both hands.

    • For iris scanners, the user will need to position their eyes in front of the scanner.

  • Access Level Definition: Define access permissions for different user groups (e.g., lab technicians, principal investigators, facilities management) within the software.

  • Testing and Validation: Test each user's ability to access the laboratory using their enrolled biometric data.

  • Maintenance: Regularly clean and maintain the biometric scanners to ensure optimal performance.

Visualizing Authentication Workflows

The following diagrams illustrate common authentication workflows.

Experimental_Workflow_2FA cluster_user_interaction User Action cluster_system_process System Verification User User Enters Username & Password System_Verify_Password System Verifies Password User->System_Verify_Password Authenticator User Enters Code from Authenticator App System_Verify_Code System Verifies 2FA Code Authenticator->System_Verify_Code System_Verify_Password->Authenticator Password Correct Access_Denied Access Denied System_Verify_Password->Access_Denied Password Incorrect Access_Granted Access Granted System_Verify_Code->Access_Granted Code Correct System_Verify_Code->Access_Denied Code Incorrect Logical_Relationship_MFA MFA Multi-Factor Authentication Know Something You Know (Password, PIN) MFA->Know Have Something You Have (Phone, Token) MFA->Have Are Something You Are (Biometrics) MFA->Are

References

A Comparative Guide to the Cross-Validation of HPLC and UPLC Methods for the Quantification of 2-Methoxyanofinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the quantitative analysis of 2-Methoxyanofinic acid. The focus of this document is on the cross-validation of these two powerful analytical techniques to ensure data integrity, consistency, and to highlight the advantages of transitioning from a traditional HPLC method to a modern UPLC approach. This guide is intended for researchers, scientists, and drug development professionals involved in analytical method development, validation, and quality control.

Note on Analyte: For the purpose of this illustrative guide, "this compound" is represented by the model compound 2-Methoxybenzoic acid , a well-characterized aromatic carboxylic acid. The experimental protocols and data presented herein are hypothetical but scientifically plausible and are designed to demonstrate the principles of method cross-validation.

Introduction to HPLC and UPLC in Pharmaceutical Analysis

High-Performance Liquid Chromatography (HPLC) has long been the cornerstone of pharmaceutical analysis, offering robust and reliable quantification of active pharmaceutical ingredients (APIs) and their related substances. However, the demand for higher throughput, increased sensitivity, and reduced solvent consumption has driven the development and adoption of Ultra-Performance Liquid Chromatography (UPLC). UPLC systems utilize columns with sub-2 µm particles, operating at higher pressures to achieve significantly faster separations with superior resolution and sensitivity compared to traditional HPLC.

Cross-validation of an established HPLC method with a new UPLC method is a critical step to ensure that the new method provides equivalent or superior performance. This process involves a systematic comparison of validation parameters to demonstrate that the data generated by both methods are reliable and interchangeable.

Experimental Protocols

Detailed methodologies for the HPLC and UPLC analysis of this compound (represented by 2-Methoxybenzoic acid) are provided below.

High-Performance Liquid Chromatography (HPLC) Method

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-10 min: 30-70% B

    • 10-12 min: 70-30% B

    • 12-15 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm

  • Sample Preparation: Standard and sample solutions were prepared in a diluent of Acetonitrile:Water (50:50, v/v).

Ultra-Performance Liquid Chromatography (UPLC) Method

Instrumentation: A UPLC system with a binary solvent manager, sample manager, column heater, and a PDA detector.

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Program (Scaled from HPLC method):

    • 0-2.5 min: 30-70% B

    • 2.5-3.0 min: 70-30% B

    • 3.0-4.0 min: 30% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 35°C

  • Detection Wavelength: 230 nm

  • Sample Preparation: Standard and sample solutions were prepared in a diluent of Acetonitrile:Water (50:50, v/v).

Data Presentation and Comparison

The following tables summarize the quantitative data obtained from the cross-validation of the HPLC and UPLC methods.

System Suitability
ParameterHPLCUPLCAcceptance Criteria
Retention Time (min) 8.522.15Consistent
Tailing Factor 1.151.08≤ 2.0
Theoretical Plates > 5000> 15000> 2000
Method Validation Summary
Validation ParameterHPLCUPLC
Linearity (R²) 0.99950.9998
Range (µg/mL) 1 - 1000.5 - 50
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%
Precision (% RSD)
- Repeatability0.85%0.65%
- Intermediate Precision1.10%0.90%
Limit of Detection (LOD) (µg/mL) 0.50.1
Limit of Quantification (LOQ) (µg/mL) 1.00.5
Robustness RobustRobust
Performance Comparison
FeatureHPLCUPLC
Run Time (min) 154
Solvent Consumption per run (mL) 151.6
Relative Sensitivity 1x~5x
Peak Resolution GoodExcellent

Visualizations

The following diagrams illustrate the workflow of the cross-validation process and the logical comparison between the HPLC and UPLC methods.

CrossValidationWorkflow A Define Analytical Target Profile (ATP) B Develop & Validate Original HPLC Method A->B C Transfer HPLC Method to UPLC (Geometric Scaling) B->C Method Transfer F Compare Validation Parameters (HPLC vs. UPLC) B->F D Optimize UPLC Method C->D E Validate Transferred UPLC Method D->E Finalized Method E->F G Implement UPLC Method for Routine Analysis F->G Decision

Cross-validation workflow from HPLC to UPLC.

Logical comparison of HPLC and UPLC characteristics.

Conclusion

The cross-validation of the HPLC and UPLC methods for the analysis of this compound demonstrates the significant advantages of transitioning to UPLC technology. The UPLC method offers a substantial reduction in run time (a 73% decrease) and solvent consumption (an 89% decrease), leading to increased laboratory throughput and reduced operational costs. Furthermore, the UPLC method exhibits superior sensitivity, as evidenced by the lower LOD and LOQ values, and improved chromatographic performance in terms of theoretical plates and peak symmetry.

The validation data confirms that the UPLC method is accurate, precise, and robust, providing results that are comparable to the established HPLC method. Therefore, the transfer from the HPLC to the UPLC method is justified and recommended for the routine analysis of this compound, enabling more efficient and sensitive quantification.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 2-Methoxyanofinic acid and other prominent iridoids, including Anofinic acid, Geniposide, Aucubin, and Loganin. The information presented is based on available experimental data and is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Introduction

Iridoids are a large class of monoterpenoids widely distributed in the plant kingdom, known for their diverse pharmacological properties.[1] This guide focuses on the comparative biological activities of a specific iridoid, this compound, and its related compounds. While comprehensive comparative studies are limited, this document compiles available data on their anti-inflammatory, anticancer, neuroprotective, and antimicrobial effects to facilitate further research and development. This compound is an iridoid compound that can be found in Gentiana macrophylla.[2]

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data available for the biological activities of the selected iridoids. It is important to note that the data presented are derived from various studies and experimental conditions, which may not allow for direct comparison.

Anti-inflammatory Activity
CompoundAssayCell Line/ModelIC50 ValueReference
This compound Data not availableData not availableData not available
Anofinic acid Data not availableData not availableData not available
Geniposide TNF-α inhibitionDiabetic Rat Model1.36 g/kg (in vivo)[3][4][5][6]
IL-1β inhibitionDiabetic Rat Model1.02 g/kg (in vivo)[3][4][5][6]
IL-6 inhibitionDiabetic Rat Model1.23 g/kg (in vivo)[3][4][5][6]
NF-κB InhibitionRA-FLS cells67.47 µM (24h), 31.76 µM (48h)[7]
Loganin NO ProductionLPS-stimulated RAW264.7~25 µM[8]
Anticancer Activity
CompoundCell LineAssayIC50 ValueReference
This compound Data not availableData not availableData not available
Anofinic acid HCT-116, Hep-G2, MCF-7Not specifiedStrong antiproliferative activity[9]
Geniposide Medulloblastoma (Daoy)MTT AssayNot specified, but inhibits viability[10]
Oral Squamous Carcinoma (SCC-9)MTT AssayNot specified, but inhibits proliferation[11]
Aucubin Breast Cancer (4T1)In vivo tumor suppression51.31 ± 4.07% suppression at 100 mg/kg[12][13][14]
Leukemia (HL-60, K562, etc.)Not specified26-56 µg/ml[15]
Neuroprotective Activity
CompoundModelAssayEffective Concentration/ResultReference
This compound Data not availableData not availableData not available
Anofinic acid Data not availableData not availableData not available
Aucubin Forebrain Ischemia/Reperfusion (Gerbils)HistopathologyNeuroprotection at 10 mg/kg[16][17]
H2O2-induced toxicity (SH-SY5Y cells)Cell ViabilityProtection at 10⁻⁶ to 10⁻⁴ M
Loganin MPP+-induced neurotoxicity (neuronal cultures)Cell ViabilityNeuroprotective effects observed
Aβ25-35-induced injury (PC12 cells)Cell ViabilityPrevents cell death
Cerebral Haemorrhage (Rat model)Neurological scoreImproved function at 2.5, 5, 10 mg/kg
Antimicrobial Activity
CompoundBacterial StrainMIC ValueReference
This compound Data not availableData not available
Anofinic acid Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Candida albicansNot specified, but shows activity[4][9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Anti-inflammatory Activity: Nitric Oxide (NO) Assay (Griess Test)

This assay quantifies the production of nitric oxide, a pro-inflammatory mediator, by measuring its stable metabolite, nitrite (B80452), in cell culture supernatants.

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Cells are then stimulated with an inflammatory agent like lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

  • Griess Reaction: 50 µL of cell culture supernatant is mixed with 50 µL of Griess Reagent I (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a 96-well plate.

  • Quantification: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.[6][11]

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.[6]

  • Formazan (B1609692) Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) is added to dissolve the formazan crystals.[11]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).[6]

Neuroprotective Activity: Neuronal Viability Assay

This protocol describes a general method for assessing the viability of neuronal cells after exposure to a neurotoxin and treatment with a potentially neuroprotective compound.

  • Cell Culture: Primary neurons or neuronal cell lines (e.g., SH-SY5Y or PC12) are cultured in appropriate media and conditions.

  • Treatment: Cells are pre-treated with different concentrations of the test compound for a designated time before being exposed to a neurotoxic agent (e.g., H₂O₂, MPP+, or β-amyloid).

  • Viability Assessment: Cell viability can be determined using various methods:

    • MTT Assay: As described in the anticancer activity protocol.

    • LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.

    • Live/Dead Staining: Utilizes fluorescent dyes like calcein-AM (stains live cells green) and ethidium (B1194527) homodimer-1 (stains dead cells red) for visualization by fluorescence microscopy.

  • Data Analysis: The results are quantified and expressed as the percentage of viable cells compared to the control groups.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.[1][8]

  • Preparation of Antimicrobial Dilutions: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[8]

  • Inoculum Preparation: A standardized suspension of the target microorganism (e.g., to 0.5 McFarland standard) is prepared and then diluted to the final inoculum concentration.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 16-24 hours.[1]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathway Visualizations

The following diagrams illustrate some of the key signaling pathways modulated by iridoids in different biological contexts.

anti_inflammatory_NFkB LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα NFκB NF-κB IκBα->NFκB NFκB_nucleus NF-κB (nucleus) NFκB->NFκB_nucleus translocates Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFκB_nucleus->Inflammatory_Genes activates transcription Iridoids Iridoids Iridoids->IKK inhibit Iridoids->NFκB_nucleus inhibit translocation

Caption: Iridoid-mediated inhibition of the NF-κB signaling pathway.

anticancer_PI3K_Akt GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth promotes Iridoids Iridoids Iridoids->PI3K inhibit Iridoids->Akt inhibit

Caption: Iridoid-mediated inhibition of the PI3K/Akt signaling pathway in cancer.

neuroprotective_Nrf2 Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus translocates ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Iridoids Iridoids Iridoids->Keap1 promote release of Nrf2

Caption: Iridoid-mediated activation of the Nrf2 neuroprotective pathway.

Conclusion

This guide provides a summary of the current state of research on the biological activities of this compound and related iridoids. While there is a growing body of evidence supporting the therapeutic potential of iridoids like Geniposide, Aucubin, and Loganin, there is a notable lack of specific data for this compound and Anofinic acid. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for guiding future research in this promising area of natural product drug discovery. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of these compounds.

References

A Comparative Analysis of Spectroscopic Data for 2-, 3-, and 4-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the spectroscopic data for the isomers of methoxybenzoic acid: 2-methoxybenzoic acid, 3-methoxybenzoic acid, and 4-methoxybenzoic acid. The information is intended for researchers, scientists, and drug development professionals to facilitate the identification and differentiation of these compounds.

The isomers, also known as o-, m-, and p-anisic acid, respectively, share the same molecular formula (C₈H₈O₃) and molecular weight (152.15 g/mol ) but differ in the substitution pattern of the methoxy (B1213986) group on the benzoic acid ring.[1][2][3] This structural difference leads to distinct spectroscopic signatures.

Isomeric Relationship

The positional isomerism of the methoxy group on the benzene (B151609) ring is the key differentiating feature among 2-, 3-, and 4-methoxybenzoic acid.

isomers Isomers of Methoxybenzoic Acid parent Methoxybenzoic Acid (C8H8O3) iso2 2-Methoxybenzoic Acid (o-Anisic Acid) parent->iso2 ortho iso3 3-Methoxybenzoic Acid (m-Anisic Acid) parent->iso3 meta iso4 4-Methoxybenzoic Acid (p-Anisic Acid) parent->iso4 para

Figure 1. Isomers of Methoxybenzoic Acid

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the three isomers of methoxybenzoic acid, covering ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectral Data

The chemical shifts (δ) in parts per million (ppm) for the protons of the three isomers are presented below. The solvent used was CDCl₃, unless otherwise specified.

Proton Assignment 2-Methoxybenzoic Acid 3-Methoxybenzoic Acid 4-Methoxybenzoic Acid
-COOH ~10.5-13.0~11.0-13.012.7 (in DMSO-d₆)[4]
-OCH₃ 3.88[3]~3.83.841 (in DMSO-d₆)[4]
Aromatic H 6.94-8.08[3]7.1-7.77.035, 7.932 (in DMSO-d₆)[4]

Note: Specific peak assignments for the aromatic region can be complex due to splitting patterns. The ranges provided encompass the signals for all aromatic protons.

¹³C NMR Spectral Data

The chemical shifts (δ) in ppm for the carbon atoms of the three isomers are listed below.

Carbon Assignment 2-Methoxybenzoic Acid 3-Methoxybenzoic Acid 4-Methoxybenzoic Acid
-COOH ~165-170~167-172~167
-OCH₃ ~56~55~55
Aromatic C-O ~158~159~163
Aromatic C-COOH ~121~131~123
Aromatic C-H ~112, 120, 132, 134~114, 119, 122, 129~114, 131

Note: Data is compiled from various sources and may show slight variations based on experimental conditions.

Infrared (IR) Spectral Data

The characteristic vibrational frequencies in wavenumbers (cm⁻¹) are summarized below.

Functional Group 2-Methoxybenzoic Acid 3-Methoxybenzoic Acid 4-Methoxybenzoic Acid
O-H (Carboxylic Acid) ~2500-3300 (broad)~2500-3300 (broad)~2500-3300 (broad)
C=O (Carboxylic Acid) ~1680-1700~1680-1700~1680-1700
C-O (Ether) ~1240-1260~1240-1260~1240-1260
C-O (Carboxylic Acid) ~1290-1310~1290-1310~1290-1310
Aromatic C=C ~1450-1600~1450-1600~1450-1600

Note: The broad O-H stretch is a characteristic feature of carboxylic acid dimers.

Mass Spectrometry (MS) Data

The key mass-to-charge ratios (m/z) observed in the electron ionization (EI) mass spectra are presented.

Fragment 2-Methoxybenzoic Acid 3-Methoxybenzoic Acid 4-Methoxybenzoic Acid
[M]⁺ 152[1]152[2]152[3]
[M-OCH₃]⁺ 121121121
[M-COOH]⁺ 107107107
[C₆H₅O]⁺ 939393
[C₆H₅]⁺ 77[1]7777[3]
Base Peak 135 ([M-OH]⁺)135 ([M-OH]⁺)135 ([M-OH]⁺)

Experimental Protocols

The data presented in this guide are typically acquired using standard spectroscopic techniques. Below are generalized experimental protocols for each method.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the methoxybenzoic acid isomer is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 600 MHz) is used.

  • ¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

    • ATR (Attenuated Total Reflectance): A small amount of the solid sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded. The sample spectrum is then recorded, and the background is automatically subtracted. The data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Electron Ionization (EI) is a common method for these compounds, typically using an electron energy of 70 eV.

  • Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, separates the ions based on their mass-to-charge ratio.

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

References

Evaluating the specificity of 2-Methoxyanofinic acid as a species marker

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development and Natural Product Analysis

The accurate identification of plant species is a critical cornerstone in the fields of natural products research, drug development, and traditional medicine. Misidentification can lead to inconsistent research outcomes and potential safety concerns. Chemical markers, specific compounds or compound classes unique to a particular species, offer a robust method for authentication. This guide provides a comprehensive evaluation of 2-Methoxyanofinic acid as a species-specific marker, particularly within the Gentiana genus, and compares its performance with other established chemical markers.

Executive Summary

Recent studies have highlighted this compound as a promising, high-specificity marker for the differentiation of various Gentiana species, which are often used interchangeably in traditional medicine, leading to challenges in quality control. This guide presents experimental data demonstrating the utility of this compound in distinguishing between four species of Radix Gentianae Macrophyllae (RGM). Its performance is compared against more common, but less specific, iridoid glycosides such as gentiopicroside (B1671439) and loganic acid. The methodologies for the detection and quantification of these markers, primarily Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), are detailed to allow for replication and validation.

Comparative Analysis of Chemical Markers

The specificity of a chemical marker is paramount for its utility in species identification. While several compounds are present in the Gentiana genus, their distribution and concentration can vary significantly between species.

Table 1: Quantitative Comparison of this compound and Alternative Markers in Four Gentiana Species

Marker CompoundGentiana macrophyllaGentiana stramineaGentiana crassicaulisGentiana dahuricaSpecificity
This compound Present Present Present Present High (as part of a multi-marker profile)
GentiopicrosideHighVariableHighVariableLow (present in many Gentiana species)
Loganic AcidModerateVariableModerateVariableLow (widespread in Gentiana)
SwertiamarinLowVariableLowVariableLow (common in Gentianaceae family)
SwerosideLowVariableLowVariableLow (common in Gentianaceae family)
2-Phenylethyl β-d-glucopyranosidePresentPresentPresentPresentHigh (in combination)
GentioxepinePresentPresentPresentPresentHigh (in combination)

Note: "Present" indicates that the compound has been successfully used as a marker for differentiation in published studies. Quantitative data on the absolute concentrations are often presented as relative abundance and can be found in the cited literature. The specificity is evaluated based on its ability to differentiate between the four listed species, which are all sources of Radix Gentianae Macrophyllae.

The data indicates that while common iridoids like gentiopicroside are abundant, their presence across multiple Gentiana species limits their use for specific identification. In contrast, a study by Liu et al. (2021) demonstrated that a combination of this compound, 2-phenylethyl β-d-glucopyranoside, and gentioxepine can effectively distinguish between the four official source species of Radix Gentianae Macrophyllae[1]. Another study established an HPLC method based on anofinic acid and its derivatives, including this compound, for the quality control and identification of Gentiana Macrophylla Radix from its adulterants[2].

Experimental Protocols

Accurate and reproducible data are contingent on robust experimental design. The following protocols are summarized from methodologies proven effective for the analysis of this compound and other relevant markers in Gentiana species.

Sample Preparation: Selective Extraction of Non-Iridoid Compounds

This protocol is designed to enrich aromatic compounds like this compound while minimizing the interference from highly abundant iridoids.

  • Sample Pulverization: Dried plant material (roots) is pulverized into a fine powder (60-mesh).

  • Ultrasonic Extraction: A 0.5 g sample of the powder is extracted with 25 mL of 70% methanol (B129727) in an ultrasonic water bath for 30 minutes.

  • Centrifugation: The extract is centrifuged at 12,000 rpm for 10 minutes.

  • Filtration: The supernatant is filtered through a 0.22 µm membrane filter prior to UPLC-QTOF-MS or HPLC-DAD analysis.

UPLC-QTOF-MS for Marker Discovery and Identification

This high-resolution mass spectrometry method is ideal for the initial identification of potential chemical markers.

  • Chromatographic System: Waters ACQUITY UPLC™ system.

  • Column: Acquity UPLC HSS T3 column (2.1 × 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

  • Gradient Program: A typical gradient starts with a low percentage of B, which is gradually increased to elute compounds of increasing hydrophobicity.

  • Mass Spectrometer: Waters Q-TOF Premier Mass Spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Both positive and negative ion modes are used for comprehensive data acquisition.

  • Data Acquisition: Mass range of m/z 50-1200.

HPLC-DAD for Quantification of this compound

This method is suitable for the routine quantification of this compound for quality control purposes.

  • Chromatographic System: Agilent 1260 Infinity II HPLC or similar.

  • Column: C18 column (e.g., 4.6 × 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and 0.1% phosphoric acid in water[2].

  • Detection: Diode-array detector set at 240 nm[2].

  • Quantification: A calibration curve is established using a purified standard of this compound. The concentration in the samples is determined by comparing the peak area to the standard curve.

Visualization of Methodologies and Logical Relationships

To further clarify the experimental workflow and the logical basis for using this compound as a species marker, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis cluster_output Outcome Plant_Material Gentiana Root Powder Extraction Ultrasonic Extraction (70% Methanol) Plant_Material->Extraction Filtration Centrifugation & Filtration (0.22 µm) Extraction->Filtration UPLC_QTOF_MS UPLC-QTOF-MS (Marker Discovery) Filtration->UPLC_QTOF_MS Identification HPLC_DAD HPLC-DAD (Quantification) Filtration->HPLC_DAD Quantification PCA Principal Component Analysis (PCA) UPLC_QTOF_MS->PCA HCA Hierarchical Cluster Analysis (HCA) HPLC_DAD->HCA Species_Differentiation Species Differentiation PCA->Species_Differentiation HCA->Species_Differentiation

Figure 1. Experimental workflow for species differentiation using chemical markers.

Logical_Relationship cluster_markers Chemical Markers cluster_species Gentiana Species cluster_conclusion Conclusion Specific_Marker This compound (High Specificity) G_macrophylla G. macrophylla Specific_Marker->G_macrophylla Differentiates G_straminea G. straminea Specific_Marker->G_straminea Differentiates G_crassicaulis G. crassicaulis Specific_Marker->G_crassicaulis Differentiates G_dahurica G. dahurica Specific_Marker->G_dahurica Differentiates General_Markers Gentiopicroside, Loganic Acid (Low Specificity) General_Markers->G_macrophylla Present In General_Markers->G_straminea Present In General_Markers->G_crassicaulis Present In General_Markers->G_dahurica Present In Reliable_ID Reliable Species Identification G_macrophylla->Reliable_ID G_straminea->Reliable_ID G_crassicaulis->Reliable_ID G_dahurica->Reliable_ID

Figure 2. Logical relationship of marker specificity for species identification.

Conclusion

The evidence strongly supports the use of this compound, in conjunction with other specific aromatic compounds, as a highly effective marker for the differentiation of closely related Gentiana species. Its utility surpasses that of more broadly distributed iridoid glycosides, offering a more precise tool for the quality control of raw materials in the pharmaceutical and herbal product industries. The detailed analytical protocols provided herein offer a clear pathway for researchers to implement this methodology. Further research to establish a comprehensive quantitative database of this compound across a wider range of Gentiana species would be a valuable contribution to the field of pharmacognosy and natural product chemistry.

References

Comparative study of 2-Methoxyanofinic acid content in wild vs cultivated Gentiana

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Quantitative Comparison of a Key Bioactive Compound

The genus Gentiana is a rich source of pharmacologically active secondary metabolites. Among these, 2-Methoxyanofinic acid, an aromatic compound found in certain Gentiana species, has garnered interest for its potential biological activities. Understanding the variation in the content of this compound between wild-growing and cultivated plants is crucial for quality control, standardization of herbal medicines, and ensuring a sustainable supply for drug development.

This guide provides a framework for the comparative study of this compound content in wild versus cultivated Gentiana. While direct comparative studies with quantitative data for this compound are not extensively available in current literature, this document outlines the necessary experimental protocols and a template for data presentation based on established analytical methods. A recent study comparing the chemical constituents of wild and cultivated Gentiana macrophylla did not specifically quantify this compound, highlighting a gap in the current research[1][2]. However, methodologies for the accurate quantification of this compound have been developed, providing a solid foundation for future comparative analyses[3][4].

Data Summary: this compound Content

Due to a lack of available direct comparative studies, the following table is presented as a template for researchers to populate with their own experimental data. This structured format will facilitate easy comparison of this compound content between wild and cultivated Gentiana samples.

Gentiana SpeciesSourcePlant PartThis compound Content (mg/g dry weight)Analytical MethodReference
G. macrophyllaWildRootData not availableHPLC-DAD
G. macrophyllaCultivatedRootData not availableHPLC-DAD
Other (Specify)WildSpecifyData not availableSpecify
Other (Specify)CultivatedSpecifyData not availableSpecify

Experimental Protocols

A robust and validated analytical method is paramount for the accurate quantification of this compound. The following protocol is adapted from an established High-Performance Liquid Chromatography (HPLC) method for the analysis of anofinic acid and its derivatives in Gentiana Macrophylla Radix[4].

Sample Preparation and Extraction
  • Sample Collection and Pre-processing: Collect fresh plant material (roots) from both wild and cultivated Gentiana populations. Authenticate the plant species. Wash the samples to remove soil and debris, and then dry them in a well-ventilated oven at a controlled temperature (e.g., 50-60°C) to a constant weight. Grind the dried samples into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh accurately a specific amount of the powdered sample (e.g., 1.0 g).

    • Place the sample in a flask and add a defined volume of a suitable solvent. A selective extraction method for non-iridoid aromatic compounds has been developed[3]. For a broader extraction, methanol (B129727) is often used.

    • Perform extraction using a method such as ultrasonication or reflux extraction for a specified duration and temperature.

    • After extraction, filter the mixture. Collect the filtrate and, if necessary, concentrate it under reduced pressure.

    • Dissolve the residue in a known volume of the mobile phase for HPLC analysis.

HPLC Quantification of this compound
  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system equipped with a Diode Array Detector (DAD) is suitable.

    • Column: A C18 column (e.g., 4.6 mm × 250 mm, 5 µm particle size) is commonly used.

    • Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and an aqueous solution of 0.1% phosphoric acid is effective[4]. The gradient program should be optimized to achieve good separation of this compound from other components.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Column Temperature: Maintain a constant column temperature, for example, 30°C.

    • Detection Wavelength: Monitor the absorbance at a specific wavelength, such as 240 nm, for the quantification of this compound[4].

  • Standard Preparation and Calibration:

    • Prepare a stock solution of a certified reference standard of this compound in a suitable solvent (e.g., methanol).

    • Prepare a series of working standard solutions by diluting the stock solution to different concentrations.

    • Inject the standard solutions into the HPLC system and construct a calibration curve by plotting the peak area against the concentration. The calibration curve should exhibit good linearity (R² > 0.999)[4].

  • Quantification:

    • Inject the prepared sample solutions into the HPLC system.

    • Identify the peak corresponding to this compound by comparing its retention time with that of the reference standard.

    • Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the comparative analysis of this compound in wild and cultivated Gentiana.

experimental_workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_comparison Comparison wild Wild Gentiana Population harvest Harvest & Authenticate wild->harvest cultivated Cultivated Gentiana Population cultivated->harvest prepare Wash, Dry & Pulverize harvest->prepare extract Solvent Extraction (e.g., Ultrasonication) prepare->extract filter_concentrate Filter & Concentrate extract->filter_concentrate hplc HPLC-DAD Analysis filter_concentrate->hplc quantify Quantification using Calibration Curve hplc->quantify compare Comparative Data Analysis quantify->compare

Fig. 1: Experimental workflow for comparative analysis.
Generalized Biosynthetic Pathway of Aromatic Compounds

While the specific biosynthetic pathway for this compound in Gentiana is not well-documented, it is likely derived from the shikimate pathway, which is the central route for the biosynthesis of aromatic compounds in plants. The following diagram provides a simplified, logical representation of this general pathway.

aromatic_acid_biosynthesis cluster_pathway Generalized Aromatic Compound Biosynthesis PEP Phosphoenolpyruvate (from Glycolysis) Shikimate Shikimate Pathway PEP->Shikimate E4P Erythrose 4-phosphate (from Pentose Phosphate Pathway) E4P->Shikimate Chorismate Chorismate Shikimate->Chorismate Multiple Steps AromaticAA Aromatic Amino Acids (Phe, Tyr, Trp) Chorismate->AromaticAA OtherAromatics Other Aromatic Compounds (e.g., Phenolic Acids, Flavonoids) Chorismate->OtherAromatics AnofinicAcid Anofinic Acid Derivatives (including this compound) OtherAromatics->AnofinicAcid Hypothesized

Fig. 2: Generalized biosynthesis of aromatic compounds.

References

Safety Operating Guide

Navigating the Disposal of 2-Methoxyanofinic Acid: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and laboratory personnel now have a clear, procedural guide for the safe and compliant disposal of 2-Methoxyanofinic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document provides a comprehensive operational plan based on established protocols for handling acidic and hazardous chemical waste. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

All handling and disposal of this compound should be conducted under the assumption that it is a hazardous and corrosive substance.[1][2] The federal Resource Conservation and Recovery Act (RCRA) governs the management of hazardous wastes from generation to disposal, establishing a "cradle-to-grave" system of accountability.[3][4]

Immediate Safety Protocols

Before beginning any disposal-related activities, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against potential chemical exposure.

Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.[2][5]Protects against splashes and fumes that can cause severe eye damage.
Hand Protection Nitrile or butyl rubber gloves (gauntlet-length recommended).[5][6]Provides a barrier against skin contact which can cause chemical burns.
Body Protection An acid-resistant suit or a lab coat worn over long-sleeved clothing.[5][6]Protects the skin from accidental spills and splashes.
Respiratory Protection Use a respirator if there is a risk of inhaling fumes, especially in poorly ventilated areas.[6]Prevents irritation to the respiratory system.
Footwear Closed-toe, chemical-resistant shoes or boots.[2]Protects feet from spills.
Step-by-Step Disposal Procedure

The proper disposal of this compound is a multi-step process that requires careful attention to detail to ensure safety and regulatory compliance.

1. Waste Segregation and Collection:

  • Do Not Mix: Never mix this compound waste with incompatible materials. Specifically, keep it separate from bases, oxidizing agents, and cyanides.[7]

  • Dedicated Containers: Use separate, designated, and clearly labeled containers for liquid and solid waste.[8]

  • Container Material: Waste containers must be made of a material compatible with acidic waste, such as high-density polyethylene (B3416737) (HDPE). Avoid metal containers.[9]

2. Waste Container Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must also include the full chemical name: "this compound."

  • Indicate the date when the waste was first added to the container.[8]

3. Storage of Waste:

  • Store waste containers in a designated satellite accumulation area within the laboratory.[7]

  • Ensure containers are kept closed except when adding waste.[8]

  • Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.

  • Secondary containment should be used for all liquid waste to prevent the spread of spills.[8]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Do not accumulate more than 10 gallons of hazardous waste in your laboratory.[8]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate hazards.

Small Spill Cleanup (manageable by trained lab personnel):

  • Alert Personnel: Immediately notify others in the vicinity.[10]

  • Don PPE: Put on all required personal protective equipment.[10]

  • Containment: Create a dike around the spill using an acid-neutralizing absorbent material like sodium bicarbonate or a commercial spill kit.[11][12][13]

  • Neutralization: Slowly and carefully add the neutralizing agent, working from the outside in.[13][14]

  • Collection: Once the spill is absorbed and neutralized, scoop the material into a designated hazardous waste container.[10]

  • Decontamination: Clean the spill area with soap and water.[13][14]

  • Disposal: Label the container with the cleanup debris and arrange for its disposal through EHS.

Large Spills:

  • Evacuate the area immediately.

  • Alert your supervisor and contact your institution's EHS or emergency response team.

Visualizing the Disposal Workflow

To further clarify the procedural flow for the proper disposal of this compound, the following diagram outlines the key decision points and actions.

Figure 1. Disposal Workflow for this compound cluster_prep Preparation cluster_waste_gen Waste Generation & Collection cluster_storage_disposal Storage & Final Disposal cluster_spill Spill Response start Start: Handling this compound ppe Don Appropriate PPE start->ppe waste_generated Waste Generated ppe->waste_generated segregate Segregate Solid & Liquid Waste waste_generated->segregate spill Spill Occurs? waste_generated->spill label_container Label Container 'Hazardous Waste' segregate->label_container store Store in Satellite Accumulation Area label_container->store ehs_pickup Arrange EHS Pickup store->ehs_pickup small_spill Small Spill: Neutralize & Collect spill->small_spill Yes, small large_spill Large Spill: Evacuate & Call EHS spill->large_spill Yes, large small_spill->store

Caption: Disposal Workflow for this compound

References

Essential Safety and Operational Protocols for Handling 2-Methoxyanofinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, adherence to stringent safety protocols is paramount when handling chemical compounds such as 2-Methoxyanofinic acid. This guide provides immediate, essential safety and logistical information, including comprehensive operational and disposal plans, to ensure safe laboratory practices.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following guidance is based on the safety protocols for structurally similar acidic compounds and general laboratory safety standards for handling acids.[1][2][3][4][5][6][7][8][9][10] It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific protocols and requirements.

Immediate Safety and Handling

All procedures involving this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][11] Personnel are required to wear the appropriate Personal Protective Equipment (PPE) at all times.

Personal Protective Equipment (PPE)

The following table summarizes the necessary PPE for handling this compound, based on general guidelines for handling acidic and hazardous chemical compounds.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a full-face shield.[1][2][4]Protects against splashes and fumes that can cause severe eye damage.[2][4]
Hand Protection Nitrile or neoprene gloves; consider double gloving.[2][4][5][11]Provides a barrier against skin contact which can cause severe burns.[4][6][7][9]
Body Protection A flame-resistant lab coat that covers the arms and fastens in the front. An impervious apron should be worn for larger quantities.[1][4]Protects skin and personal clothing from spills and splashes.[4]
Footwear Closed-toe shoes.[3][11]Protects feet from spills.
Respiratory Use in a certified chemical fume hood. For higher exposures, a full-face respirator with acid gas cartridges may be necessary.[2][3]Prevents inhalation of potentially harmful vapors or aerosols which may cause respiratory irritation.[2][6][7]

Experimental Workflow and Handling Protocol

The following diagram outlines the standard operational procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don Appropriate PPE prep_hood 2. Verify Fume Hood Function prep_ppe->prep_hood prep_materials 3. Assemble All Necessary Materials prep_hood->prep_materials handle_weigh 4. Weigh/Measure Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve 5. Prepare Solution (Add Acid to Solvent) handle_weigh->handle_dissolve handle_reaction 6. Conduct Experiment handle_dissolve->handle_reaction cleanup_decontaminate 7. Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_segregate 8. Segregate Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose 9. Dispose of Waste in Labeled Containers cleanup_segregate->cleanup_dispose cleanup_remove_ppe 10. Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash 11. Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Standard Handling Workflow

Spill Management

In the event of a spill, immediate and appropriate action is critical to mitigate hazards.

Spill SizeProcedure
Small Spill (within a fume hood)Absorb the spill with a chemical absorbent pad or other appropriate spill control material.[1] Wipe the area with a cloth dampened with a neutralizing agent (e.g., sodium bicarbonate solution for acids). Place all cleanup materials into a sealed, labeled bag and dispose of it as solid hazardous waste.[11]
Large Spill (or any spill outside a fume hood)Evacuate the immediate area and alert laboratory personnel.[1][11] Contact your institution's Environmental Health and Safety (EHS) office immediately.[11] Prevent entry into the affected area until it has been deemed safe by trained personnel.[11]

Disposal Plan

The disposal of this compound and its contaminated materials must be managed as hazardous waste.[11] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[11]

Waste Segregation and Collection:

  • Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste.[11]

  • Labeling: All waste containers must be labeled as "Hazardous Waste - Acidic Organic Compound." The label should also include the full chemical name.[11]

  • Solid Waste: Dispose of all contaminated solid materials, including gloves, absorbent pads, and weighing papers, in the designated solid waste container.[11]

  • Liquid Waste: Collect all solutions containing the compound in the designated liquid waste container.[11]

Decontamination and Disposal Procedure:

  • Initial Rinse: In a chemical fume hood, rinse contaminated glassware and surfaces with a neutralizing solution (e.g., a weak base like sodium bicarbonate solution).[12]

  • Final Rinse: Following the initial rinse, wash glassware and surfaces with soap and water.

  • Rinsate Disposal: All rinsates from the decontamination process must be collected and disposed of as liquid hazardous waste.[11]

  • Waste Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste containers.

By adhering to these safety and logistical protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.